Huwentoxin-IV
Description
Propriétés
IUPAC Name |
4-amino-5-[[30-[[6-amino-1-[[1-[[5-amino-1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-42,60,69,92-tetrakis(4-aminobutyl)-4,16-bis(2-amino-2-oxoethyl)-22-(3-amino-3-oxopropyl)-89-benzyl-86-butan-2-yl-36,45-bis(3-carbamimidamidopropyl)-83-(2-carboxyethyl)-19-(carboxymethyl)-39-(1-hydroxyethyl)-13,48,63,66-tetrakis(hydroxymethyl)-33-(1H-indol-3-ylmethyl)-95-methyl-57,80-bis(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,65,68,71,78,81,84,87,90,93,96-nonacosaoxo-54-propan-2-yl-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,64,67,70,79,82,85,88,91,94,97-nonacosazatetracyclo[49.46.4.225,72.06,10]trihectan-77-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C174H278N52O51S6/c1-13-87(9)135(138(185)243)223-149(254)106(51-54-128(182)234)201-152(257)110(68-92-45-47-94(232)48-46-92)206-144(249)100(39-22-27-59-177)198-162(267)122-80-280-282-82-124-167(272)220-123-81-281-279-79-121(217-140(245)96(180)49-55-131(237)238)164(269)205-108(65-84(3)4)151(256)202-107(52-56-132(239)240)150(255)224-136(88(10)14-2)170(275)210-111(67-91-33-16-15-17-34-91)153(258)195-98(37-20-25-57-175)141(246)193-89(11)139(244)216-120(165(270)211-115(71-130(184)236)172(277)226-64-32-44-126(226)168(273)215-119(77-230)160(265)208-113(70-129(183)235)155(260)209-114(72-133(241)242)156(261)200-105(147(252)218-124)50-53-127(181)233)78-278-283-83-125(221-169(274)134(86(7)8)222-157(262)109(66-85(5)6)204-143(248)99(38-21-26-58-176)196-158(263)116(74-227)213-161(266)118(76-229)212-146(251)101(199-163(123)268)40-23-28-60-178)166(271)214-117(75-228)159(264)197-103(42-30-62-190-173(186)187)142(247)194-102(41-24-29-61-179)148(253)225-137(90(12)231)171(276)203-104(43-31-63-191-174(188)189)145(250)207-112(154(259)219-122)69-93-73-192-97-36-19-18-35-95(93)97/h15-19,33-36,45-48,73,84-90,96,98-126,134-137,192,227-232H,13-14,20-32,37-44,49-72,74-83,175-180H2,1-12H3,(H2,181,233)(H2,182,234)(H2,183,235)(H2,184,236)(H2,185,243)(H,193,246)(H,194,247)(H,195,258)(H,196,263)(H,197,264)(H,198,267)(H,199,268)(H,200,261)(H,201,257)(H,202,256)(H,203,276)(H,204,248)(H,205,269)(H,206,249)(H,207,250)(H,208,265)(H,209,260)(H,210,275)(H,211,270)(H,212,251)(H,213,266)(H,214,271)(H,215,273)(H,216,244)(H,217,245)(H,218,252)(H,219,259)(H,220,272)(H,221,274)(H,222,262)(H,223,254)(H,224,255)(H,225,253)(H,237,238)(H,239,240)(H,241,242)(H4,186,187,190)(H4,188,189,191) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMLBAPXMAOKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CC(C)C)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)C)CC(C)C)CCCCN)CO)CO)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C(NC2=O)CC(=O)N)CO)CC(=O)N)CC(=O)O)CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)C(C)O)CCCCN)CCCNC(=N)N)CO)C)CCCCN)CC8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C174H278N52O51S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4107 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Isolation of Huwentoxin-IV from Haplopelma schmidti
For Researchers, Scientists, and Drug Development Professionals
Abstract
Huwentoxin-IV (HwTx-IV) is a potent and selective neurotoxin isolated from the venom of the Chinese bird spider, Haplopelma schmidti (also referred to in literature as Selenocosmia huwena and Ornithoctonus huwena). This peptide has garnered significant scientific interest due to its specific inhibition of the voltage-gated sodium channel subtype Nav1.7, a key mediator in pain signaling pathways. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of HwTx-IV, presenting detailed experimental protocols, quantitative data, and visual representations of the underlying molecular and experimental workflows.
Introduction
Spider venoms are complex cocktails of bioactive peptides and proteins that have evolved to target the nervous systems of prey and predators. These venoms represent a rich source of novel pharmacological tools and potential therapeutic leads. This compound, a 35-amino acid peptide, stands out for its high affinity and selectivity for the Nav1.7 sodium channel, making it a valuable molecular probe for studying the role of this channel in nociception and a promising candidate for the development of new analgesics.[1] This document details the scientific journey from the collection of venom from Haplopelma schmidti to the comprehensive characterization of this compound.
Discovery and Isolation of this compound
The isolation of this compound is a multi-step process that begins with the extraction of crude venom and proceeds through several stages of chromatographic purification.
Venom Extraction
Crude venom is obtained from adult Haplopelma schmidti specimens through electrical stimulation, a method that ensures the collection of high-quality venom with minimal contamination.
Experimental Protocol: Venom Extraction by Electrical Stimulation
-
Animal Handling: Spiders are carefully handled by experienced personnel to minimize stress and ensure safety.
-
Stimulation Apparatus: A low-voltage electrical stimulator with electrodes is used.
-
Procedure:
-
The spider is gently restrained.
-
Electrodes are applied to the base of the chelicerae.
-
A series of short electrical pulses (e.g., 30V for a few seconds) are administered to induce venom secretion.[2]
-
The secreted venom is collected in a capillary tube.
-
-
Sample Processing: The collected venom is immediately diluted in an appropriate buffer (e.g., 0.1% trifluoroacetic acid in water), centrifuged to remove any cellular debris, and lyophilized for storage at -20°C or below.
Chromatographic Purification
A two-step chromatographic process is employed to isolate this compound from the complex venom mixture. This typically involves initial fractionation by ion-exchange chromatography followed by final purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Two-Step Purification of this compound
Step 1: Ion-Exchange Chromatography (IEC)
-
Column: A cation-exchange column (e.g., CM-Sephadex C-25) is equilibrated with a low-ionic-strength buffer (e.g., 20 mM ammonium acetate, pH 5.8).
-
Sample Loading: The lyophilized crude venom is reconstituted in the equilibration buffer and loaded onto the column.
-
Elution: A linear gradient of increasing ionic strength is applied to elute the bound peptides. For example, a gradient from 0 to 1.0 M sodium chloride in the equilibration buffer over several column volumes.
-
Fraction Collection and Analysis: Fractions are collected and screened for the presence of peptides with the approximate molecular weight of HwTx-IV using techniques like SDS-PAGE or mass spectrometry. Fractions showing activity or containing the target peptide are pooled for the next purification step.
Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 RP-HPLC column is equilibrated with a polar mobile phase (e.g., 0.1% TFA in water).
-
Sample Loading: The pooled fractions from the IEC step are loaded onto the column.
-
Elution: A linear gradient of increasing hydrophobicity is applied using a non-polar mobile phase (e.g., 0.1% TFA in acetonitrile). A typical gradient might be from 5% to 60% acetonitrile over 60 minutes.
-
Peak Collection and Purity Analysis: The elution profile is monitored at 214 nm and 280 nm. The peak corresponding to this compound is collected. The purity of the final product is assessed by analytical RP-HPLC and mass spectrometry.[3][4]
Physicochemical and Pharmacological Properties
This compound is a cysteine-rich peptide with a well-defined three-dimensional structure. Its biological activity is characterized by its potent and selective inhibition of specific voltage-gated sodium channels.
| Property | Value | Reference |
| Amino Acid Sequence | ECL-EIFKACNPSNDQC-CKSSKLVCSRKTRWCKYQI-NH2 | [1] |
| Molecular Weight | 4108 Da | [1] |
| Disulfide Bridges | Cys2-Cys17, Cys9-Cys24, Cys16-Cys31 | [5][6] |
| Structure | Inhibitor Cystine Knot (ICK) motif | [1][5][6] |
Table 1: Physicochemical Properties of this compound
| Channel Subtype | IC50 (nM) | Reference |
| hNav1.7 | 17 ± 2 | [7][8] |
| Rat DRG Neurons (TTX-S) | 30 | [5][6] |
| m3-HwTx-IV on hNav1.7 | 0.4 ± 0.1 | [7][9] |
Table 2: Pharmacological Activity of this compound on Voltage-Gated Sodium Channels
Structural and Functional Characterization
The detailed molecular structure and the precise mechanism of action of this compound have been elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and patch-clamp electrophysiology.
Structural Determination by NMR Spectroscopy
The three-dimensional structure of this compound in solution was determined using two-dimensional proton NMR (2D ¹H-NMR).[5][6]
Experimental Protocol: NMR Spectroscopy for Structure Determination
-
Sample Preparation: A concentrated solution of purified this compound (typically 1-2 mM) is prepared in a suitable buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O) at a specific pH.
-
NMR Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer. These experiments include:
-
Total Correlation Spectroscopy (TOCSY) for assigning proton resonances within each amino acid residue.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) to identify protons that are close in space (< 5 Å), providing distance constraints.
-
-
Data Processing and Analysis: The acquired NMR spectra are processed and analyzed to assign all proton resonances to their respective amino acids in the peptide sequence.
-
Structure Calculation: The distance constraints obtained from the NOESY spectra, along with dihedral angle constraints derived from coupling constants, are used as input for structure calculation programs (e.g., DYANA, CNS). These programs use computational methods like distance geometry and simulated annealing to generate a family of 3D structures consistent with the experimental data.[5][6]
Functional Analysis by Patch-Clamp Electrophysiology
The inhibitory effect of this compound on Nav1.7 channels is quantified using the whole-cell patch-clamp technique on cells heterologously expressing the channel.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: A stable cell line (e.g., HEK293 cells) expressing the human Nav1.7 channel is used.
-
Electrophysiology Setup: The setup consists of a patch-clamp amplifier, a micromanipulator, an inverted microscope, and a data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).
-
-
Recording Procedure:
-
A glass micropipette filled with the internal solution is used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.
-
Nav1.7 currents are elicited by a voltage protocol, for example, a depolarizing step to 0 mV from a holding potential of -90 mV.[10]
-
This compound is applied to the external solution at various concentrations.
-
-
Data Analysis: The peak sodium current is measured before and after the application of the toxin. The concentration-response curve is plotted to determine the half-maximal inhibitory concentration (IC₅₀).[11]
Mechanism of Action
This compound inhibits Nav1.7 by binding to the extracellular loop of domain II of the channel. This binding traps the voltage sensor of domain II in its resting (closed) state, thereby preventing channel activation in response to membrane depolarization.[1]
Visualizations
Caption: Experimental workflow for the discovery and characterization of this compound.
Caption: Signaling pathway of this compound's inhibitory action on the Nav1.7 channel.
Conclusion
This compound serves as a prime example of the therapeutic potential held within spider venoms. The detailed methodologies outlined in this guide provide a framework for the isolation and characterization of this and other venom-derived peptides. Continued research into the structure-function relationships of this compound and its interactions with the Nav1.7 channel will undoubtedly pave the way for the development of novel and highly selective pain therapeutics.
References
- 1. Huwentoxin - Wikipedia [en.wikipedia.org]
- 2. easletters.com [easletters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1mb6 - Three dimensional solution structure of this compound by 2D 1H-NMR - Summary - Protein Data Bank Japan [pdbj.org]
- 7. Potency optimization of this compound on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. The structure, dynamics and selectivity profile of a NaV1.7 potency-optimised this compound variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Refining the NaV1.7 pharmacophore of a class of venom‐derived peptide inhibitors via a combination of in silico screening and rational engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Huwentoxin-IV: Sequence, Structure, and Function
Huwentoxin-IV (HWTX-IV) is a neurotoxic peptide isolated from the venom of the Chinese bird spider, Cyriopagopus schmidti (formerly known as Selenocosmia huwena). As a potent and selective blocker of specific voltage-gated sodium channels, HWTX-IV has garnered significant interest from researchers in neuroscience and drug development as a valuable pharmacological tool and a potential lead for novel analgesics. This guide provides a comprehensive overview of its amino acid sequence, three-dimensional structure, mechanism of action, and the experimental methodologies used for its characterization.
Amino Acid Sequence and Physicochemical Properties
HWTX-IV is a 35-residue peptide.[1] Its primary sequence has been determined through a combination of Edman degradation and mass spectrometry. A key feature is the amidation of the C-terminal carboxyl group, a common post-translational modification in venom peptides that often enhances stability and activity.[2][3]
Amino Acid Sequence: Glu-Cys-Leu-Glu-Ile-Phe-Lys-Ala-Cys-Asn-Pro-Ser-Asn-Asp-Gln-Cys-Cys-Lys-Ser-Ser-Lys-Leu-Val-Cys-Ser-Arg-Lys-Thr-Arg-Trp-Cys-Lys-Tyr-Gln-Ile-NH₂[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 4108 Da | [2] |
| Residue Count | 35 | [1] |
| Disulfide Bridges | 3 | [1][5] |
| Disulfide Connectivity | Cys²-Cys¹⁷, Cys⁹-Cys²⁴, Cys¹⁶-Cys³¹ | [1][2] |
| C-terminus | Amidated | [2] |
| PDB Accession Code | 1MB6 | [5] |
Three-Dimensional Structure
The three-dimensional structure of HWTX-IV was elucidated using two-dimensional proton nuclear magnetic resonance (²D ¹H-NMR) spectroscopy.[1][5] The peptide adopts a highly compact and stable conformation characteristic of the inhibitor cystine knot (ICK) structural family.[1][2] This motif is defined by the three interlocking disulfide bridges that form a pseudo-knot, conferring remarkable resistance to thermal and chemical denaturation.
The core structure consists of a short, double-stranded antiparallel β-sheet (residues Leu²²-Ser²⁵ and Trp³⁰-Tyr³³) and four turns.[1][5] This rigid scaffold presents specific charged and hydrophobic residues on its surface that are critical for its biological activity.
Table 2: Structural Statistics for HWTX-IV (PDB: 1MB6)
| Parameter | Value |
| Method | Solution NMR |
| Number of Conformers | 20 |
| Constraints | 527 NOE constraints, 14 dihedral constraints |
| RMSD Backbone (residues 2-33) | 0.59 ± 0.13 Å |
| RMSD Heavy Atoms (residues 2-33) | 1.34 ± 0.17 Å |
| Data derived from structural studies and typical representation for NMR-derived peptide structures.[6] |
Mechanism of Action and Biological Activity
HWTX-IV is a highly selective gating modifier of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (NaV).[1][2][7] It exerts its inhibitory effect by binding to neurotoxin receptor site 4, located on the extracellular S3-S4 linker of the channel's domain II.[7][8][9] Unlike scorpion β-toxins that trap the voltage sensor in its activated state, HWTX-IV uniquely traps the domain II voltage sensor (VSDII) in its inward, closed configuration.[2][7][8] This action prevents the channel from opening in response to membrane depolarization, thereby blocking sodium ion influx and inhibiting nerve signal propagation.
The interaction is highly specific, with key residues on the toxin playing crucial roles. The positively charged residue Arg²⁶ and a hydrophobic patch involving Trp³⁰ are considered critical for high-affinity binding to the NaV channel.[1][7][10]
References
- 1. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Huwentoxin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. peptidepharma.com [peptidepharma.com]
- 5. 1mb6 - Three dimensional solution structure of this compound by 2D 1H-NMR - Summary - Protein Data Bank Japan [pdbj.org]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. smartox-biotech.com [smartox-biotech.com]
- 8. Tarantula this compound inhibits neuronal sodium channels by binding to receptor site 4 and trapping the domain ii voltage sensor in the closed configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological characterization of synthetic analogs of this compound (Mu-theraphotoxin-Hh2a), a neuronal tetrodotoxin-sensitive sodium channel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Inhibitor Cystine Knot (ICK) Motif of Huwentoxin-IV
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitor cystine knot (ICK) motif of Huwentoxin-IV (HWTX-IV), a potent neurotoxin isolated from the venom of the Chinese bird spider Haplopelma schmidti. This document delves into the structural characteristics, mechanism of action, and experimental methodologies used to study this peptide, with a focus on its potential as a therapeutic agent for pain management.
Introduction to this compound and its Inhibitor Cystine Knot (ICK) Motif
This compound is a 35-amino acid peptide that has garnered significant interest in the scientific community for its selective inhibition of the voltage-gated sodium channel Nav1.7, a key player in pain signaling pathways.[1][2] Its remarkable stability and target specificity are largely attributed to its conserved three-dimensional structure, known as the inhibitor cystine knot (ICK) motif.[3][4]
The ICK motif is characterized by a unique arrangement of three interlocking disulfide bonds that create a highly stable and rigid scaffold.[4][5] This structural feature confers resistance to thermal and chemical denaturation as well as proteolytic degradation, making ICK peptides like HWTX-IV attractive candidates for drug development.[4][6]
Molecular Structure and Physicochemical Properties
Amino Acid Sequence and Disulfide Connectivity
HWTX-IV is a 35-residue peptide with a C-terminal amidation.[7] Its primary sequence is:
ECL-EIFKAC-NPSNDQC-CKSSKLVC-SRKTRWC-KYQI-NH2[7]
The defining feature of its structure is the inhibitor cystine knot, formed by three disulfide bridges with the following connectivity: Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31.[8][9] This 1-4, 2-5, 3-6 disulfide pattern is crucial for its compact, globular structure.[8]
Three-Dimensional Structure
The three-dimensional structure of HWTX-IV has been determined by two-dimensional ¹H NMR.[9] It consists of a small, triple-stranded antiparallel β-sheet (residues Leu22-Ser25 and Trp30-Tyr33) and five β-turns.[8][9] The three disulfide bonds form a pseudo-knot where two of them create a loop that is threaded by the third, resulting in exceptional stability.[5][8]
Physicochemical Parameters
| Property | Value | Reference |
| Molecular Weight | 4108 Da | [8] |
| Amino Acid Residues | 35 | [9] |
| Disulfide Bridges | 3 | [8][9] |
| C-terminal Modification | Amidation | [8] |
Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels
Selective Inhibition of Nav1.7
HWTX-IV is a potent and selective inhibitor of the tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channel subtype Nav1.7.[7][9] This channel is predominantly expressed in peripheral sensory neurons and plays a critical role in the transmission of pain signals.[1][2] HWTX-IV shows significantly lower affinity for other Nav channel subtypes, particularly the muscle isoforms Nav1.4 and Nav1.5, which contributes to its favorable safety profile.[7]
Molecular Determinants of Binding
HWTX-IV acts as a gating modifier by binding to neurotoxin receptor site 4 on the S3-S4 linker of domain II of the Nav channel.[8][10] This binding traps the voltage sensor of domain II in its inward, closed configuration, thereby preventing channel activation.[7][10] Studies involving site-directed mutagenesis have identified specific positively charged residues in loop IV of HWTX-IV, particularly Arg26, as being crucial for its high-affinity binding to the Nav1.7 channel.[9]
Signaling Pathway of HWTX-IV Action
Experimental Protocols
Peptide Synthesis and Purification
-
Resin Preparation : Start with a Rink Amide resin, which will yield a C-terminally amidated peptide. Swell the resin in N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).[11][12]
-
Fmoc Deprotection : Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in NMP.[13]
-
Amino Acid Coupling : Activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU/HOBt (3 equivalents) and an organic base such as DIEA (6 equivalents) in DMF. Add the activated amino acid to the resin and allow it to react.[13]
-
Washing : After each coupling and deprotection step, thoroughly wash the resin with NMP and dichloromethane (DCM) to remove excess reagents and byproducts.[13]
-
Repeat Cycles : Repeat the deprotection and coupling steps for each amino acid in the HWTX-IV sequence.
-
Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).[14]
-
Oxidative Folding : The linear peptide is then folded to form the correct disulfide bridges. This is typically achieved by air oxidation in a basic buffer (e.g., Tris-HCl, pH 8.0) at a low peptide concentration to favor intramolecular disulfide bond formation.[15]
-
Gene Synthesis and Cloning : Synthesize the gene encoding HWTX-IV and clone it into an appropriate expression vector, often with a fusion partner like SUMO or thioredoxin to enhance expression and solubility.[4][10]
-
Transformation : Transform the expression vector into a suitable E. coli strain, such as SHuffle T7 Express, which facilitates disulfide bond formation in the cytoplasm.[4][10]
-
Expression : Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Purification : Harvest the cells, lyse them, and purify the fusion protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[10]
-
Cleavage of Fusion Tag : Cleave the fusion tag using a specific protease (e.g., SUMO protease).[10]
-
Final Purification : Further purify the recombinant HWTX-IV using reverse-phase HPLC.[10]
-
Column : Use a C18 reverse-phase HPLC column.[1]
-
Mobile Phase : Employ a gradient of acetonitrile in water, both containing 0.1% TFA.[16]
-
Gradient : A typical gradient would be a linear increase from 10% to 50% acetonitrile over 50 minutes.[1]
-
Detection : Monitor the elution profile at 214 nm or 280 nm.
-
Fraction Collection and Analysis : Collect the fractions corresponding to the HWTX-IV peak and confirm the purity and identity using mass spectrometry.[1]
Structural Analysis
-
Sample Preparation : Prepare a concentrated solution (e.g., 1-2 mM) of purified HWTX-IV in a suitable buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O, pH adjusted).[17]
-
NMR Data Acquisition : Acquire a series of two-dimensional NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer.[17]
-
Resonance Assignment : Assign the proton resonances to specific amino acid residues in the HWTX-IV sequence using the TOCSY and NOESY data.
-
Distance Restraints : Identify cross-peaks in the NOESY spectrum, which correspond to protons that are close in space (< 5 Å). The intensity of these cross-peaks is used to calculate inter-proton distance restraints.[17]
-
Dihedral Angle Restraints : Obtain dihedral angle restraints from coupling constants measured in 1D or 2D NMR spectra.[17]
-
Structure Calculation : Use computational methods, such as simulated annealing and molecular dynamics, to calculate a family of 3D structures that are consistent with the experimental distance and dihedral angle restraints.[17]
-
Structure Validation : Evaluate the quality of the calculated structures using programs that check for stereochemical correctness and agreement with the experimental data.
Functional Characterization
-
Dissection : Isolate DRGs from rodents (e.g., rats or mice).[8]
-
Enzymatic Digestion : Dissociate the ganglia into single neurons by incubating them in an enzyme solution containing collagenase and trypsin.[8]
-
Mechanical Dissociation : Gently triturate the digested ganglia to obtain a single-cell suspension.[8]
-
Plating : Plate the neurons on coverslips coated with an adhesive substrate like poly-L-lysine and laminin.[8]
-
Culture Medium : Culture the neurons in a suitable medium, such as DMEM/F12 supplemented with serum, B27, and nerve growth factor.[8]
-
Cell Preparation : Use either cultured DRG neurons or a cell line (e.g., HEK293 or CHO) stably expressing the Nav channel subtype of interest.
-
Recording Setup : Place the coverslip with the cells in a recording chamber on an inverted microscope.
-
Pipette and Solutions : Use borosilicate glass pipettes filled with an intracellular solution and perfuse the chamber with an extracellular solution.
-
Whole-Cell Configuration : Form a high-resistance seal between the pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocol : Apply a voltage protocol to elicit Nav channel currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV), followed by a depolarizing step to a potential that activates the channels (e.g., -10 mV).[18]
-
Toxin Application : Apply HWTX-IV at various concentrations to the cell via the perfusion system.
-
Data Acquisition and Analysis : Record the sodium currents before and after toxin application. Plot the percentage of current inhibition against the toxin concentration to determine the IC50 value.[18]
Quantitative Data
Inhibitory Activity (IC50) of this compound on Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | IC50 (nM) | Cell Type | Reference(s) |
| hNav1.7 | 26 - 33 | Rat DRG neurons, HEK293 cells | [7][19] |
| rNav1.2 | 150 | - | [7] |
| rNav1.3 | 338 | - | [7] |
| rNav1.4 | > 10,000 | - | [7] |
| hNav1.5 | > 10,000 | - | [7] |
| TTX-S (overall) | 30 | Rat DRG neurons | [7][9] |
| TTX-R (overall) | No significant effect | Rat DRG neurons | [9] |
Effects of HWTX-IV Analogues on Nav1.7 Potency
| Analogue | Mutation(s) | IC50 on hNav1.7 (nM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type | - | 17 ± 2 | - | [20] |
| Peptide 47 | Gly¹, Gly⁴, Trp³³ | 0.4 ± 0.1 | ~42.5x increase | [20] |
| HWTX-IV(acid) | C-terminal acid | 463 - 727 | ~27-43x decrease | [4][10] |
| HWTX-IVG36(acid) | C-terminal acid + Gly³⁶ | 190 | ~11x decrease | [10] |
Conclusion and Future Directions
The inhibitor cystine knot motif of this compound provides a robust and stable scaffold that is amenable to protein engineering. Its high potency and selectivity for the Nav1.7 sodium channel make it a promising lead compound for the development of novel analgesics. Structure-activity relationship studies have demonstrated that modifications to the peptide sequence can further enhance its potency and selectivity. Future research will likely focus on optimizing the pharmacokinetic properties of HWTX-IV analogues to improve their therapeutic potential for the treatment of chronic pain.
References
- 1. Native Pyroglutamation of this compound: A Post-Translational Modification that Increases the Trapping Ability to the Sodium Channel | PLOS One [journals.plos.org]
- 2. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Recombinant expression and in vitro characterisation of active this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Detection and identification of this compound interacting proteins by biotin-avidin chemistry combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recombinant Expression and In Vitro Characterisation of Active this compound | PLOS One [journals.plos.org]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. rsc.org [rsc.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Frontiers | Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios [frontiersin.org]
- 16. hplc.eu [hplc.eu]
- 17. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nanion.de [nanion.de]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Huwentoxin-IV (HWTX-IV), a peptide toxin isolated from the venom of the Chinese bird-eating spider Haplopelma schmitdi, has emerged as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Given that Nav1.7 is a genetically validated target for the treatment of pain, understanding the precise mechanism by which HWTX-IV modulates this channel is of paramount importance for the development of novel analgesics. This technical guide provides a comprehensive overview of the molecular interactions, biophysical effects, and structural basis of HWTX-IV's action on Nav1.7 channels. It consolidates key quantitative data, details common experimental protocols, and visualizes the intricate mechanisms through signaling and workflow diagrams.
Core Mechanism of Action: Gating Modification
This compound functions as a gating modifier toxin. Instead of physically blocking the ion-conducting pore of the Nav1.7 channel, it binds to the channel's voltage-sensing domain (VSD) and traps it in a resting or closed conformation.[1] This action prevents the conformational changes necessary for channel activation in response to membrane depolarization, thereby inhibiting the initiation and propagation of action potentials in nociceptive neurons.
Binding Site: The Voltage-Sensor of Domain II
Extensive research, including mutagenesis studies and cryo-electron microscopy (cryo-EM), has pinpointed the primary binding site of HWTX-IV to the VSD of domain II (VSDII) of the Nav1.7 channel.[1][2] This interaction is highly specific and involves a complex interplay of electrostatic and hydrophobic interactions between key residues on both the toxin and the channel.
Key Interacting Residues on Nav1.7 (VSDII):
-
S1-S2 loop: Residue E753 is crucial for the interaction.[2][3]
-
S3-S4 loop: A cluster of negatively charged residues, including E811, D816, and E818, forms a critical binding pocket for the toxin.[2][3][4][5][6] The mutation E818C, for instance, can increase the IC50 of HWTX-IV by approximately 400-fold.[5] Other important residues in this loop include L814 and E819.[2][3]
Key Interacting Residues on this compound:
-
Positively Charged Residues: Lysine residues, particularly K32, act as a "stinger" that penetrates the triad of carboxyl groups in the S3-S4 linker of Nav1.7.[4][7] Other basic residues like K27 and R29 also contribute to the electrostatic interactions.[8]
-
Hydrophobic Residues: Residues such as F6 and W30 are important for docking into hydrophobic pockets on the channel, further stabilizing the interaction.[4][8]
The high-affinity binding of HWTX-IV to the resting state of VSDII effectively "locks" the voltage sensor, preventing its outward movement upon depolarization and thus inhibiting channel opening.[4][7]
Quantitative Analysis of this compound Potency
The inhibitory potency of HWTX-IV and its analogs on Nav1.7 channels is typically quantified by the half-maximal inhibitory concentration (IC50). These values are determined through electrophysiological experiments and provide a standardized measure for comparing the efficacy of different toxin variants and for assessing the impact of specific mutations.
| Toxin/Analog | Channel | IC50 (nM) | Reference |
| This compound (Wild-Type) | hNav1.7 | ~17 - 30 | [1][2][9][10] |
| m3-HwTx-IV (E1G, E4G, Y33W) | hNav1.7 | 0.4 ± 0.1 | [4][10][11] |
| gHwTx-IV (E1G, E4G, F6W, Y30W) | hNav1.7 | Increased potency over WT | [12] |
| HWTX-IV | rNav1.2 | Active | [2] |
| HWTX-IV | rNav1.3 | Active | [2] |
| HWTX-IV | rNav1.4 | Less Potent | [2] |
| HWTX-IV | rNav1.5 | Less Potent/Selective | [2][10][11] |
hNav refers to human Nav, rNav refers to rat Nav.
Experimental Protocols for Characterizing HWTX-IV Action
The elucidation of HWTX-IV's mechanism of action relies on a combination of sophisticated experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique used to measure the effect of HWTX-IV on the function of Nav1.7 channels expressed in heterologous systems (e.g., HEK293 or CHO cells).
Typical Protocol:
-
Cell Culture and Transfection: Cells are cultured and transiently or stably transfected with cDNAs encoding the human Nav1.7 α-subunit and auxiliary β-subunits.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp configuration is established.
-
Holding Potential: Cells are typically held at a hyperpolarized potential (e.g., -100 mV to -120 mV) to ensure the channels are in a resting state.
-
Test Pulse: A depolarizing voltage step (e.g., to 0 mV or +10 mV) is applied to elicit an inward sodium current.
-
Toxin Application: HWTX-IV is perfused into the extracellular solution at varying concentrations.
-
Data Acquisition: The peak inward sodium current is measured before and after toxin application.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each toxin concentration.
-
A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the toxin concentration.
-
The IC50 value is determined by fitting the data with the Hill equation.
-
Site-Directed Mutagenesis
This technique is used to identify the specific amino acid residues involved in the interaction between HWTX-IV and Nav1.7.
Workflow:
-
Hypothesis Generation: Based on structural models or sequence alignments, key residues on either the toxin or the channel are hypothesized to be important for binding.
-
Mutation: The cDNA encoding the protein of interest is modified to substitute the target residue with another amino acid (commonly alanine).
-
Functional Expression: The mutated channel or toxin is expressed and its interaction is assessed using whole-cell patch-clamp electrophysiology.
-
Analysis: A significant change in the IC50 value for the mutated protein compared to the wild-type indicates that the mutated residue is critical for the interaction.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in providing a high-resolution structural view of the HWTX-IV/Nav1.7 complex.
General Protocol:
-
Complex Formation: A stable complex of HWTX-IV (or an engineered variant) and a Nav1.7 channel (often a chimeric construct to enhance stability) is formed.[4][7]
-
Sample Preparation: The purified complex is applied to an EM grid and rapidly frozen in liquid ethane to preserve its native structure.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope, collecting a large number of images of individual particles from different orientations.
-
Image Processing and 3D Reconstruction: The particle images are aligned and averaged to generate a high-resolution three-dimensional map of the complex.
-
Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map, revealing the precise molecular interactions between the toxin and the channel.[4][7]
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in HWTX-IV's mechanism of action and its experimental investigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The structure, dynamics and selectivity profile of a NaV1.7 potency-optimised this compound variant | PLOS One [journals.plos.org]
- 3. Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for High-Affinity Trapping of the NaV1.7 Channel in its Resting State by Tarantula Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tarantula toxins ProTx-II and this compound differentially interact with human Nav1.7 voltage sensors to inhibit channel activation and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General mechanism of spider toxin family I acting on sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for High-Affinity Trapping of the NaV1.7 Channel in Its Resting State by Tarantula Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Tarantula Toxins ProTx-II and this compound Differentially Interact with Human Nav1.7 Voltage Sensors to Inhibit Channel Activation and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potency optimization of this compound on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The structure, dynamics and selectivity profile of a NaV1.7 potency-optimised this compound variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spider peptide toxin HwTx-IV engineered to bind to lipid membranes has an increased inhibitory potency at human voltage-gated sodium channel hNaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Huwentoxin-IV: A Selective Blocker of TTX-S Sodium Channels for Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Huwentoxin-IV (HWTX-IV) is a 35-amino acid peptide neurotoxin originally isolated from the venom of the Chinese bird spider Cyriopagopus schmidti (formerly known as Selenocosmia huwena).[1][2] As a potent and selective blocker of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype, HWTX-IV has emerged as a critical pharmacological tool and a promising therapeutic lead for the treatment of pain.[3][4] This technical guide provides a comprehensive overview of HWTX-IV, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects in preclinical pain models.
Introduction
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells.[5] The nine mammalian subtypes (Nav1.1–Nav1.9) exhibit distinct tissue distribution and biophysical properties.[5] The TTX-S subtypes, including Nav1.1, Nav1.2, Nav1.3, Nav1.6, and Nav1.7, are predominantly found in the nervous system and are critical for neuronal signaling.[5] Notably, the Nav1.7 channel, expressed in peripheral sensory neurons, has been genetically and pharmacologically validated as a key mediator of pain perception.[6][7]
HWTX-IV belongs to the inhibitor cystine knot (ICK) structural family, characterized by three disulfide bridges that confer significant stability.[1][2] Its primary mechanism of action involves binding to neurotoxin receptor site 4 on the S3-S4 linker of domain II of the sodium channel.[2][8] This interaction traps the voltage sensor in its closed configuration, thereby inhibiting channel activation.[2][8][9] This unique mode of action distinguishes it from other sodium channel blockers and contributes to its selectivity.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of HWTX-IV has been quantified across various sodium channel subtypes using whole-cell patch-clamp electrophysiology. The data consistently demonstrates a preferential inhibition of TTX-S neuronal subtypes over TTX-resistant and muscle isoforms.
| Channel Subtype | Species | IC50 Value | Reference(s) |
| TTX-Sensitive (TTX-S) | |||
| hNav1.7 | Human | ~26 nM | [8][9] |
| hNav1.7 | Human | 22.7 nM | [10] |
| hNav1.7 | Human | 17 ± 2 nM | [11] |
| Rat DRG Neurons (TTX-S) | Rat | 30 nM | [1][9] |
| rNav1.2 | Rat | 150 nM | [9] |
| rNav1.3 | Rat | 338 nM | [9] |
| Rat Hippocampal Neurons | Rat | ~0.4 µM | [12] |
| TTX-Resistant (TTX-R) & Muscle Subtypes | |||
| rNav1.4 | Rat | > 10 µM | [9] |
| hNav1.5 | Human | > 10 µM | [9] |
| Rat DRG Neurons (TTX-R) | Rat | No significant effect | [1][2] |
h: human, r: rat, DRG: Dorsal Root Ganglion
Mechanism of Action: Trapping the Voltage Sensor
HWTX-IV functions as a gating modifier, specifically targeting the voltage-sensing domain (VSD) of the sodium channel. Unlike pore blockers such as tetrodotoxin (TTX), HWTX-IV does not occlude the ion conduction pathway. Instead, it binds to the extracellular S3-S4 linker of domain II, a region critical for channel activation.[8] This binding event stabilizes the VSD in its resting (closed) state, making it more difficult for the channel to open in response to membrane depolarization.[2][8] This "trapping" mechanism effectively suppresses the peak sodium current without significantly altering the kinetics of activation or inactivation.[1]
Signaling Pathway of HWTX-IV Action
Caption: Mechanism of HWTX-IV inhibiting sodium channel activation.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of HWTX-IV on voltage-gated sodium channels expressed in heterologous systems (e.g., HEK293 cells) or primary neurons.[5][13]
Objective: To measure the inhibitory effect of HWTX-IV on sodium channel currents and determine its IC50 value.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the desired human or rat Nav subtype are cultured and prepared for recording.
-
Pipette and Solutions:
-
Micropipettes: Fabricated from capillary glass with a resistance of 0.8-1.5 MΩ.[5]
-
Internal (Pipette) Solution (Example): 140 mM CsF, 1 mM EGTA, 10 mM NaCl, and 10 mM HEPES, adjusted to pH 7.3.[5] Cesium Fluoride (CsF) is used to block potassium channels.
-
External (Bath) Solution: Standard physiological saline solution containing the appropriate ions.
-
-
Recording Configuration:
-
Voltage Protocol:
-
Toxin Application:
-
A stable baseline current is recorded.
-
HWTX-IV is applied to the bath solution at varying concentrations.
-
The inhibition of the peak sodium current is measured over time until a steady-state block is achieved.[5]
-
-
Data Analysis:
-
The percentage of current inhibition at each concentration is calculated.
-
A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the HWTX-IV concentration.
-
The IC50 value is determined by fitting the data with the Hill equation.[16]
-
Workflow for Electrophysiological Characterization of HWTX-IV
Caption: Workflow for determining HWTX-IV potency using patch-clamp.
Animal Models of Pain
To assess the analgesic potential of HWTX-IV in vivo, various rodent models of inflammatory and neuropathic pain are utilized.[3][4]
Objective: To evaluate the efficacy of HWTX-IV in reducing pain-related behaviors.
Methodologies:
-
Inflammatory Pain Models:
-
Formalin Test (Rats): Subcutaneous injection of formalin into the paw induces a biphasic pain response (licking, flinching). HWTX-IV (e.g., 100 µg/kg) has been shown to significantly reverse formalin-induced hyperalgesia.[3][4]
-
Acetic Acid Writhing Test (Mice): Intraperitoneal injection of acetic acid induces characteristic writhing movements. HWTX-IV (e.g., 200 µg/kg) produces a protective effect, reducing the number of writhes.[3][4]
-
-
Neuropathic Pain Model:
-
Spinal Nerve Ligation (SNL) Model (Rats): Ligation of spinal nerves (e.g., L5/L6) produces chronic mechanical allodynia (pain in response to a non-painful stimulus). HWTX-IV has demonstrated a prolonged and significant reversal of allodynia in this model, outperforming standard-of-care drugs like mexiletine.[3][4]
-
Selectivity of this compound
The therapeutic potential of a sodium channel blocker is highly dependent on its subtype selectivity. HWTX-IV's preference for TTX-S channels, particularly Nav1.7, over the cardiac (Nav1.5) and skeletal muscle (Nav1.4) subtypes is a key advantage, suggesting a lower risk of cardiovascular and neuromuscular side effects.[2][9]
Logical Diagram of HWTX-IV Selectivity
Caption: Selectivity profile of HWTX-IV across Nav subtypes.
Conclusion and Future Directions
This compound is a highly valuable research tool for dissecting the roles of TTX-S sodium channels in physiology and pathophysiology. Its potent and selective inhibition of Nav1.7, combined with demonstrated efficacy in preclinical pain models, underscores its potential as a scaffold for the development of novel analgesics.[3][4] Future research will likely focus on engineering HWTX-IV analogues with enhanced selectivity and improved pharmacokinetic properties to translate its potent analgesic effects into clinical applications.[11][17] The detailed understanding of its interaction with receptor site 4 provides a structural basis for the rational design of next-generation pain therapeutics.
References
- 1. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Huwentoxin - Wikipedia [en.wikipedia.org]
- 3. Analgesic effects of this compound on animal models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Tarantula this compound Inhibits Neuronal Sodium Channels by Binding to Receptor Site 4 and Trapping the Domain II Voltage Sensor in the Closed Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure, dynamics and selectivity profile of a NaV1.7 potency-optimised this compound variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structure, dynamics and selectivity profile of a NaV1.7 potency-optimised this compound variant | PLOS One [journals.plos.org]
- 8. Tarantula this compound inhibits neuronal sodium channels by binding to receptor site 4 and trapping the domain ii voltage sensor in the closed configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. smartox-biotech.com [smartox-biotech.com]
- 10. The Tarantula Toxins ProTx-II and this compound Differentially Interact with Human Nav1.7 Voltage Sensors to Inhibit Channel Activation and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potency optimization of this compound on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of this compound, a neurotoxin inhibiting central neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Common Molecular Determinants of Tarantula this compound Inhibition of Na+ Channel Voltage Sensors in Domains II and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios [frontiersin.org]
An In-depth Technical Guide to the Binding Site of Huwentoxin-IV on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular interactions between Huwentoxin-IV (HWTX-IV) and voltage-gated sodium channels (VGSCs). This compound, a peptide neurotoxin isolated from the venom of the Chinese bird spider Ornithoctonus huwena, is a potent and selective inhibitor of specific VGSC subtypes, making it a valuable tool for studying channel function and a potential lead compound for the development of novel analgesics. This document details the precise binding site, the quantitative aspects of the interaction, the experimental protocols used to elucidate these findings, and the molecular mechanism of channel inhibition.
Molecular Mechanism of Action
This compound functions as a gating modifier, specifically targeting the voltage-sensing domain (VSD) of voltage-gated sodium channels. Unlike pore-blocking toxins, HWTX-IV does not physically occlude the ion conduction pathway. Instead, it binds to neurotoxin receptor site 4, located on the extracellular surface of the channel's domain II (DII).[1][2][3] This binding traps the DII voltage sensor (DIIS4) in its inward, closed, or resting configuration.[1][2][4] By preventing the outward movement of the DIIS4 segment in response to membrane depolarization, HWTX-IV effectively inhibits channel activation and the subsequent influx of sodium ions that is necessary for the generation and propagation of action potentials.[1][5]
Quantitative Analysis of this compound and VGSC Interactions
The inhibitory potency of this compound varies across different VGSC subtypes, with a marked preference for neuronal channels over muscle isoforms.[1][2] The human Nav1.7 channel, a key player in pain signaling, is the most sensitive subtype identified to date.[2][3] The half-maximal inhibitory concentrations (IC₅₀) for various subtypes are summarized below.
| Channel Subtype | Species | IC₅₀ (nM) | Notes |
| hNav1.7 | Human | ~26 | Most sensitive subtype.[2][3] |
| rNav1.2 | Rat | ~150 | Neuronal subtype.[3] |
| rNav1.3 | Rat | ~338 | Neuronal subtype.[3] |
| TTX-S Channels | Rat (DRG Neurons) | ~30 | Tetrodotoxin-sensitive channels in dorsal root ganglion neurons.[6] |
| rNav1.4 | Rat | >10,000 | Muscle subtype, largely insensitive.[3] |
| hNav1.5 | Human | >10,000 | Cardiac subtype, largely insensitive.[3] |
Mutational analysis has been instrumental in quantifying the contribution of individual amino acid residues to the binding affinity. The following table highlights the impact of key mutations in the hNav1.7 channel on HWTX-IV potency.
| Mutation in hNav1.7 | Effect on IC₅₀ | Fold Change in Affinity | Reference |
| D816N | Decrease | ~300-fold decrease (in combination with E818Q) | [2] |
| E818Q | Decrease | ~300-fold decrease (in combination with D816N) | [2] |
| E818C | Decrease | ~400-fold decrease | [7] |
Key Binding Residues
The high-affinity interaction between HWTX-IV and the Nav1.7 channel is mediated by a network of specific amino acid residues on both the toxin and the channel.
Critical Residues on the Voltage-Gated Sodium Channel (hNav1.7):
The binding site for HWTX-IV is a crevice formed by the extracellular loops connecting the S1-S2 and S3-S4 transmembrane segments of domain II.[3][5] Site-directed mutagenesis has identified several acidic residues in this region as being crucial for the interaction.
-
Domain II S1-S2 Loop:
-
Glu-753: Contributes to the binding interface.[5]
-
-
Domain II S3-S4 Loop:
-
Glu-811: A key acidic residue for toxin binding.[5]
-
Leu-814: A hydrophobic residue contributing to the interaction.[5]
-
Asp-816: A critical acidic residue; mutation to a neutral residue significantly reduces affinity.[2][5]
-
Glu-818: Considered a pivotal residue for the interaction. Its mutation to a neutral or cysteine residue dramatically decreases the binding affinity of HWTX-IV.[5][7]
-
Critical Residues on this compound:
The interaction from the toxin's side involves a combination of positively charged and hydrophobic residues.
-
Arg-26: A positively charged residue thought to be crucial for binding to the negatively charged channel residues.[6]
-
Trp-30 and Phe-6: Form a hydrophobic patch that docks into a groove on the channel.[3]
-
Lys-32: A basic residue that also contributes to the interaction with the channel's acidic pocket.[3]
Experimental Protocols
The characterization of the HWTX-IV binding site has been achieved through a combination of molecular biology and electrophysiology techniques.
4.1 Site-Directed Mutagenesis:
This technique is used to substitute specific amino acids in the channel protein to assess their importance in toxin binding.
-
Procedure:
-
The cDNA encoding the target VGSC subtype (e.g., hNav1.7) is used as a template.
-
A kit such as the QuikChange II XL Site-Directed Mutagenesis Kit is employed to introduce point mutations.[5]
-
Custom-designed mutagenic primers containing the desired nucleotide changes are used for PCR amplification.
-
The parental, non-mutated DNA template is digested using a methylation-sensitive endonuclease (e.g., DpnI).
-
The mutated plasmid DNA is then transformed into competent E. coli for amplification.
-
Plasmids are purified, and the entire coding sequence is verified by DNA sequencing to confirm the presence of the desired mutation and the absence of any off-target mutations.
-
4.2 Whole-Cell Patch-Clamp Electrophysiology:
This is the gold-standard technique for measuring the ion currents flowing through the channel and assessing the inhibitory effect of the toxin.
-
Cell Preparation:
-
A mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is transiently transfected with the plasmid DNA encoding either the wild-type or a mutant VGSC α-subunit, along with any necessary β-subunits. The standard calcium phosphate precipitation method is a common transfection technique.[5]
-
Cells are cultured for 24-48 hours post-transfection to allow for channel expression.
-
-
Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and mounted on a micromanipulator.
-
The micropipette is brought into contact with the membrane of a transfected cell, and gentle suction is applied to form a high-resistance seal (a "giga-seal").
-
A stronger pulse of suction is then applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior (the "whole-cell" configuration).
-
An amplifier, such as an EPC-10, is used to clamp the membrane potential at a holding value (e.g., -100 mV) and to record the ionic currents that flow in response to depolarizing voltage steps.[5]
-
-
Toxin Application and Data Analysis:
-
Control currents are first recorded in the absence of the toxin.
-
This compound is then applied to the cell via the extracellular bath solution at various concentrations.
-
The reduction in the peak sodium current at each concentration is measured.
-
Dose-response curves are generated by plotting the percentage of current inhibition against the toxin concentration.
-
The IC₅₀ value is determined by fitting the data to the Hill equation: y = 1 / (1 + (x / IC₅₀)^nH), where 'y' is the fractional response, 'x' is the toxin concentration, and 'nH' is the Hill coefficient.[5]
-
Visualizations
5.1 Experimental Workflow for Binding Site Identification
Caption: Workflow for identifying key residues in the HWTX-IV binding site.
5.2 Molecular Interaction and Inhibition Pathway
References
- 1. Tarantula this compound Inhibits Neuronal Sodium Channels by Binding to Receptor Site 4 and Trapping the Domain II Voltage Sensor in the Closed Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tarantula this compound inhibits neuronal sodium channels by binding to receptor site 4 and trapping the domain ii voltage sensor in the closed configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. Huwentoxin - Wikipedia [en.wikipedia.org]
- 5. Common Molecular Determinants of Tarantula this compound Inhibition of Na+ Channel Voltage Sensors in Domains II and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tarantula toxins ProTx-II and this compound differentially interact with human Nav1.7 voltage sensors to inhibit channel activation and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Native Pyroglutamation on Huwentoxin-IV: A Technical Guide to a Potent Post-Translational Modification
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Huwentoxin-IV (HWTX-IV), a 35-residue peptide from the venom of the Chinese bird spider, Ornithoctonus huwena, is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a key target for analgesic drug development.[1] Native venom analysis has revealed a naturally occurring post-translationally modified variant of this toxin, where the N-terminal glutamic acid is cyclized into a pyroglutamic acid residue (pGlu).[2][3] This modified peptide, termed mHWTX-IV, exhibits profound functional differences despite a minimal structural change. This technical guide provides an in-depth analysis of the identification, characterization, and functional consequences of this native pyroglutamation, offering detailed experimental methodologies and quantitative data for scientific and drug development applications.
Identification and Structural Characterization
The modified this compound (mHWTX-IV) was co-isolated with the canonical HWTX-IV from the spider's venom.[2] Initial characterization via mass spectrometry revealed a molecular mass 18 Da lower than that of HWTX-IV, suggesting a modification involving the loss of a water molecule.[2][4] Through a combination of enzymatic digestion with trypsin followed by tandem mass spectrometry (MS/MS) de novo sequencing, it was confirmed that mHWTX-IV possesses an identical amino acid sequence to HWTX-IV.[2][3][5] The mass difference was localized to the N-terminus, where the glutamic acid (Glu) residue undergoes an intramolecular cyclization to form pyroglutamic acid (pGlu).[2][3]
Data Presentation: Molecular Mass Comparison
| Peptide | Canonical N-Terminus | Modification | Molecular Mass (Da) | Mass Difference (Da) |
| HWTX-IV | Glutamic Acid (E) | None | ~4107.94[4] | - |
| mHWTX-IV | Pyroglutamic Acid (pE) | N-terminal Cyclization | ~4089.64[4] | -18.3 |
Functional Effects of Pyroglutamation
The primary function of HWTX-IV is to inhibit sodium channels by binding to the extracellular S3-S4 linker of domain II (neurotoxin receptor site 4), which acts as the channel's voltage sensor.[1][6] This interaction traps the voltage sensor in the closed configuration, thereby preventing channel activation.[1][6] While the pyroglutamation of mHWTX-IV does not significantly alter its overall inhibitory potency, it dramatically changes the nature of the block.
Inhibitory Potency
Electrophysiological studies on tetrodotoxin-sensitive (TTX-S) sodium channels in adult rat dorsal root ganglion (DRG) neurons show that the IC50 values for HWTX-IV and mHWTX-IV are nearly identical.[2][3] This indicates that the initial binding affinity and inhibitory concentration are not substantially affected by the N-terminal modification.
Data Presentation: Inhibitory Potency (IC50)
| Peptide | Target | IC50 Value | Reference |
| HWTX-IV | TTX-S Na+ Channels (rat DRG neurons) | ~30 nM | [2][7] |
| mHWTX-IV | TTX-S Na+ Channels (rat DRG neurons) | Nearly equal to HWTX-IV | [2][3] |
Channel Gating Kinetics
Both HWTX-IV and mHWTX-IV suppress the peak sodium current without significantly altering the kinetics of voltage-dependent activation or inactivation.[2][3][7] This is consistent with their mechanism as gating modifiers that trap the voltage sensor rather than occluding the pore.
Toxin Dissociation and Trapping Ability
The most significant functional consequence of pyroglutamation is its effect on the reversibility of the channel block. The inhibition by HWTX-IV can be reversed by applying strong, prolonged membrane depolarization, which facilitates the toxin's dissociation from the channel.[2] In stark contrast, the block induced by mHWTX-IV is practically irreversible. Even extreme depolarization protocols fail to elicit any recovery of the sodium current, demonstrating that the pyroglutamate modification dramatically enhances the toxin's ability to trap the voltage sensor.[2][3][4]
The proposed mechanism for this enhanced trapping is the loss of the negative charge at the N-terminus due to the cyclization of the glutamic acid side chain.[2][3] This charge removal is believed to strengthen the electrostatic and hydrophobic interactions between the toxin and the sodium channel, making dissociation extremely unfavorable.
Data Presentation: Reversibility of Channel Block by Depolarization
| Peptide | Depolarization Protocol | Current Recovery | Trapping Ability |
| HWTX-IV | +50 mV for 180,000 ms | Voltage-dependent recovery observed | Reversible Trapping |
| mHWTX-IV | +200 mV for 500 ms | No obvious current recovery | Irreversible Trapping[2][3] |
Experimental Protocols
Peptide Isolation and Purification
-
Source Material : Crude venom from the Chinese bird spider Ornithoctonus huwena.
-
Initial Separation : The crude venom is subjected to ion-exchange High-Performance Liquid Chromatography (HPLC).[4]
-
Purification : Fractions containing HWTX-IV and mHWTX-IV are collected and further purified using multiple rounds of Reverse-Phase HPLC (RP-HPLC) on a C18 column with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.[2][4]
Structural Analysis: Mass Spectrometry
-
Molecular Weight Determination : Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the precise molecular weights of the purified native HWTX-IV and mHWTX-IV.[2][4]
-
Sequence Confirmation :
-
The purified peptide is digested with an enzyme such as trypsin.
-
The resulting fragments are analyzed by MS/MS. De novo sequencing is performed by analyzing the series of b-ions and y-ions in the fragmentation spectrum to determine the amino acid sequence.[2][5]
-
To confirm the N-terminal modification, the peptide is first reduced (e.g., with DTT) and alkylated (e.g., with iodoacetamide) to ensure all cysteine residues are accounted for before digestion and MS/MS analysis.[2]
-
Electrophysiological Analysis
-
Cell Preparation : Dorsal root ganglion (DRG) neurons are acutely dissociated from adult rats. Alternatively, human embryonic kidney (HEK293) cells stably expressing the specific sodium channel subtype of interest (e.g., hNaV1.7) are used.[2][4]
-
Recording Technique : The whole-cell patch-clamp technique is employed to record voltage-gated sodium currents.
-
Standard Protocol :
-
Cells are held at a membrane potential of -80 mV.
-
Sodium currents are evoked by a 50 ms step depolarization to -10 mV, applied at regular intervals (e.g., every second).[4]
-
The toxin is applied to the cell via the extracellular bath solution, and the percentage of current inhibition is measured to determine IC50 values.
-
-
Reversibility Assay :
-
After achieving a stable block with the toxin (e.g., 1 µM), a strong depolarizing pulse (e.g., +100 mV to +200 mV) is applied for a defined duration (e.g., 500 ms).[2][4]
-
Following the strong depolarization, a test pulse (to -10 mV) is applied to measure any recovery of the sodium current. The percentage of current recovery is quantified and compared between HWTX-IV and mHWTX-IV.[4]
-
Synthesis of Pyroglutamated Peptides
-
Methodology : Microwave-assisted Solid-Phase Peptide Synthesis (SPPS) is a common and efficient method.[8]
-
Pyroglutamate Formation :
-
Post-Cleavage Cyclization : The peptide is synthesized with an N-terminal Glutamine (Gln) residue. During the final cleavage from the resin using a strong acid cocktail (e.g., trifluoroacetic acid), the Gln side chain spontaneously cyclizes to form pyroglutamate.[9]
-
Direct Coupling : A protected pyroglutamic acid (e.g., Fmoc-pGlu-OH) is coupled directly to the N-terminus of the resin-bound peptide chain during synthesis.[10]
-
Visualizations
Caption: Workflow for the isolation and characterization of mHWTX-IV.
Caption: Mechanism of NaV1.7 inhibition by HWTX-IV and mHWTX-IV.
Caption: Logical cascade of pyroglutamation's effects on HWTX-IV.
Conclusion and Implications
The native pyroglutamation of this compound is a subtle but powerful post-translational modification that fundamentally alters the toxin's interaction with its target. While not affecting the initial inhibitory potency (IC50), the conversion of the N-terminal glutamate to pyroglutamate transforms the toxin from a reversible to a functionally irreversible inhibitor by dramatically increasing its ability to trap the NaV1.7 voltage sensor.[2][3]
For researchers, this discovery underscores the critical importance of characterizing post-translational modifications in natural peptides, as they can impart unique and potent functionalities not predicted by the genome alone. For drug development professionals, mHWTX-IV serves as a compelling case study. The enhanced target residence time and binding stability conferred by pyroglutamation represent a valuable strategy that could be engineered into other peptide-based therapeutics to improve their efficacy and duration of action, particularly for targets like ion channels where prolonged engagement is desirable.
References
- 1. Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native Pyroglutamation of this compound: A Post-Translational Modification that Increases the Trapping Ability to the Sodium Channel | PLOS One [journals.plos.org]
- 3. Native pyroglutamation of this compound: a post-translational modification that increases the trapping ability to the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Native Pyroglutamation of this compound: A Post-Translational Modification that Increases the Trapping Ability to the Sodium Channel | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Huwentoxin - Wikipedia [en.wikipedia.org]
- 7. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis and pathological evaluation of pyroglutamate amyloid-β3-42 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
The Intricate Dance of Toxin and Target: A Technical Guide to the Structure-Activity Relationship of Huwentoxin-IV
For Immediate Release
Shanghai, China – December 13, 2025 – In the relentless pursuit of novel therapeutics for pain management, researchers have turned to the complex world of animal venoms. Among the most promising candidates is Huwentoxin-IV (HWTX-IV), a potent neurotoxin isolated from the venom of the Chinese bird spider, Haplopelma schmidti. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of HWTX-IV, offering researchers, scientists, and drug development professionals a comprehensive resource to understand and leverage its therapeutic potential. HWTX-IV's high affinity and selectivity for the voltage-gated sodium channel Nav1.7, a key player in pain signaling pathways, make it a compelling scaffold for the design of next-generation analgesics.
Molecular Architecture and Core Functionality
This compound is a 35-amino acid peptide characterized by an inhibitor cystine knot (ICK) motif.[1] This structural scaffold, formed by three disulfide bridges (Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31), imparts exceptional stability to the toxin.[2][3] The compact, globular structure of HWTX-IV is crucial for its biological activity, allowing it to precisely interact with its molecular target.
The primary mechanism of action for HWTX-IV is the potent and selective inhibition of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (Navs).[1][2] It exhibits a particularly high affinity for the Nav1.7 subtype, which is predominantly expressed in peripheral sensory neurons and plays a critical role in the transmission of pain signals.[2][4] HWTX-IV functions as a gating modifier, binding to neurotoxin receptor site 4 on the S3-S4 linker of domain II of the Nav channel.[1][4] This binding traps the voltage sensor in its closed configuration, thereby preventing channel activation and the subsequent propagation of action potentials.[1][4]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound and its analogs have been extensively characterized using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the toxin's efficacy.
| Toxin/Analog | Target Channel | IC50 (nM) | Cell Line | Reference |
| Native HWTX-IV | rat TTX-S Nav Channels (DRG neurons) | 30 | Rat DRG neurons | [2][3] |
| Native HWTX-IV | human Nav1.7 | 26 | HEK293 | [2][4] |
| Native HWTX-IV | rat Nav1.2 | 150 | - | [2] |
| Native HWTX-IV | rat Nav1.3 | 338 | - | [2] |
| Native HWTX-IV | rat Nav1.4 | >10,000 | - | [2] |
| Native HWTX-IV | human Nav1.5 | >10,000 | - | [2] |
| HWTX-IV (E1G, E4G, Y33W) | human Nav1.7 | 0.4 ± 0.1 | - | [5] |
| HWTX-IV (Gly1, Gly4, Trp33) | human Nav1.7 | 0.4 ± 0.1 | - | [6][7] |
| HWTX-IV CterCOOH | human Nav1.7 | 178.2 | CHO | [8] |
| HWTX-IV CterCOOH | human Nav1.6 | 1133 | CHO | [8] |
| HWTX-IV E4K | human Nav1.6 | - | CHO | [9][10] |
| HWTX-IV E1G/E4G | - | - | CHO | [10] |
| HWTX-IV E4K/R26Q | - | - | CHO | [10] |
Key Residues in the Toxin-Channel Interaction
Site-directed mutagenesis studies have been instrumental in elucidating the critical residues on both this compound and the Nav1.7 channel that govern their interaction.
Key Residues on this compound for Nav1.7 Inhibition:
| HWTX-IV Residue | Observation | Reference |
| Phe6, Pro11, Asp14, Leu22, Ser25, Trp30, K32, Tyr33, Ile35 | Important for block of Nav1.7 and Nav1.2. | [2] |
| Arg26 | Crucial for binding to neuronal TTX-S Nav channels. | [3] |
| Lys27, Lys32 | Form salt bridges with key acidic residues on Nav1.7. | [11] |
| Trp30 | Sits in a hydrophobic pocket on Nav1.7. | [11] |
| Glu1, Glu4, Phe6, Tyr33 | Important activity modulators; mutations can significantly increase potency. | [6][7] |
| Thr28, Arg29, Gln34 | C-terminal residues that play critical roles in the interaction. | [12] |
Key Residues on Nav1.7 for this compound Interaction:
| Nav1.7 Residue | Location | Observation | Reference |
| Glu811, Asp816, Glu818 | S3-S4 linker of Domain II | Crucial for toxin binding. Mutations E818Q and D816N decrease affinity ~300-fold. | [4][13] |
| Glu753 | S1-S2 linker of Domain II | Crucial for inhibition of activation by HWTX-IV. | [14][15] |
| Leu814 | S3-S4 linker of Domain II | Crucial for inhibition of activation by HWTX-IV. | [14][15] |
Experimental Protocols
The characterization of this compound's structure-activity relationship relies on a combination of techniques, from peptide synthesis and mutagenesis to functional assays.
Solid-Phase Peptide Synthesis of this compound and Analogs
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide MBHA for C-terminally amidated peptides). Swell the resin in a compatible solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and add it to the resin to form the peptide bond.
-
Washing: Thoroughly wash the resin with DMF after each deprotection and coupling step to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing cycles for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).
-
Oxidative Folding: Induce the formation of the three disulfide bridges by air oxidation or using a redox buffer system (e.g., glutathione disulfide/glutathione).
-
Purification and Analysis: Purify the folded peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the molecular weight and purity using mass spectrometry and analytical HPLC.
Site-Directed Mutagenesis of this compound
-
Primer Design: Design mutagenic primers containing the desired mutation, with the mutation site flanked by 10-15 bases of correct sequence on both sides.
-
Template Plasmid: Use a plasmid containing the wild-type this compound coding sequence as the template.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the entire plasmid, incorporating the mutagenic primers. This results in a linear, mutated plasmid.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and sequence the plasmid DNA to confirm the desired mutation.
Whole-Cell Patch Clamp Electrophysiology
-
Cell Culture: Culture HEK293 cells stably expressing the human Nav1.7 channel in appropriate media.
-
Cell Plating: Plate the cells onto glass coverslips for recording.
-
Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions: Use an external solution containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES) and an internal solution that mimics the intracellular ionic environment (e.g., KCl, MgCl2, EGTA, HEPES).
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Protocol: Apply a voltage-clamp protocol to elicit sodium currents. Typically, cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed state, and then depolarized to a test potential (e.g., -10 mV) to activate the channels.
-
Toxin Application: Perfuse the external solution containing varying concentrations of this compound onto the cell and record the resulting inhibition of the sodium current.
-
Data Analysis: Measure the peak sodium current at each toxin concentration and plot a dose-response curve to determine the IC50 value.
Calcium Imaging Assay
-
Cell Preparation: Plate HEK293 cells stably expressing Nav1.7 in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye.
-
Channel Activation: Stimulate the cells with a Nav channel agonist (e.g., veratridine) to induce channel opening and subsequent calcium influx through voltage-gated calcium channels, which open in response to the depolarization caused by Nav1.7 activation.
-
Toxin Incubation: Pre-incubate the cells with varying concentrations of this compound before adding the agonist.
-
Fluorescence Measurement: Measure the change in fluorescence intensity upon agonist addition using a fluorescence plate reader or a microscope.
-
Data Analysis: Quantify the inhibition of the calcium signal by this compound at different concentrations to determine its potency.
Visualizing the Molecular Interactions and Pathways
To better understand the complex interplay between this compound and its target, as well as the experimental approaches to study it, the following diagrams have been generated.
Caption: Experimental workflow for assessing this compound activity.
Caption: Key interactions between this compound and the Nav1.7 voltage sensor.
Caption: Inhibition of the pain signaling pathway by this compound.
Conclusion and Future Directions
This compound represents a highly promising molecular scaffold for the development of novel analgesics. Its potent and selective inhibition of Nav1.7, coupled with its remarkable stability, makes it an attractive starting point for peptide engineering. The detailed understanding of its structure-activity relationship, including the identification of key interacting residues, provides a rational basis for designing analogs with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on optimizing these parameters to translate the therapeutic potential of this compound into clinically effective pain treatments. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. physoc.org [physoc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potency optimization of this compound on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Synthesis and biological characterization of synthetic analogs of this compound (Mu-theraphotoxin-Hh2a), a neuronal tetrodotoxin-sensitive sodium channel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Photocrosslinking Probes Based on this compound to Map the Site of Interaction on Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent Neurotoxin: An In-depth Technical Guide to the Origin and Evolution of Huwentoxin Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huwentoxins (HWTXs) represent a diverse family of neurotoxic peptides isolated from the venom of the Chinese bird spider, Ornithoctonus huwena (formerly known as Selenocosmia huwena). These peptides have garnered significant scientific interest due to their potent and selective activity against various ion channels, making them valuable tools for neuroscience research and potential leads for novel therapeutics. This technical guide provides a comprehensive overview of the origin and evolution of Huwentoxin peptides, detailing their genetic underpinnings, evolutionary diversification, and the experimental methodologies used to elucidate their characteristics.
The Genetic Architecture and Origin of Huwentoxins
The diversity of Huwentoxins arises from a complex interplay of genetic mechanisms, primarily centered around the concept of gene superfamilies. Transcriptomic analyses of the O. huwena venom gland have revealed a vast library of toxin precursor sequences, which can be clustered into distinct superfamilies based on the sequence similarity of their highly conserved signal and "prepro" regions.[1][2] This classification suggests that the remarkable diversity of mature toxin peptides originates from a smaller set of ancestral genes.[2]
A transcriptomic study of O. huwena identified 626 non-redundant toxin precursor sequences, which were grouped into 16 gene superfamilies, including six novel superfamilies.[1][2] This finding underscores the significant genetic diversity present within a single spider species. The evolution of these toxin genes is a dynamic process driven by several key mechanisms:
-
Gene Duplication: The expansion of toxin gene families is largely attributed to gene duplication events, creating new genetic material that can diverge and acquire novel functions.
-
Hypermutation and Fragment Insertions/Deletions: A high frequency of mutations, as well as insertions and deletions of genetic fragments, has been observed in the regions of the gene encoding the mature toxin.[1] This rapid evolution of the "toxin-coding" region, while the "prepro" region remains conserved, allows for the generation of a wide array of toxin isoforms with potentially different pharmacological properties.[1]
-
Positive Selection: The accelerated evolution of toxin genes is driven by strong positive selection, likely as a result of the ongoing evolutionary arms race between the spider and its prey or predators. This selective pressure favors the emergence of novel toxins with enhanced efficacy.
The broader evolutionary history of spider venom disulfide-rich peptides (DRPs), including Huwentoxins, points to a deep-rooted origin. It is hypothesized that many spider toxin superfamilies evolved from a single ancestral gene encoding a peptide with an inhibitor cystine-knot (ICK) motif. This motif, characterized by a specific arrangement of disulfide bonds, provides a stable structural scaffold upon which functional diversity can be built. An alternative hypothesis suggests that the ICK motif itself may have evolved from a more ancestral disulfide-directed β-hairpin (DDH) motif.[3] Huwentoxin-II, with its unique disulfide linkage that does not form a true cystine knot, may represent an evolutionary link between the DDH and ICK structures.[3]
Quantitative Data on Huwentoxin Peptides
The following tables summarize the key quantitative data for several well-characterized Huwentoxin peptides.
| Peptide | Molecular Weight (Da) | Number of Amino Acid Residues | Disulfide Bridges | Structural Motif |
| Huwentoxin-I | 3750 | 33 | 3 | ICK |
| Huwentoxin-II | Not specified in provided results | 37 | 3 | DDH-like |
| Huwentoxin-III | 3853 | 33 | 3 | ICK |
| Huwentoxin-IV | 4108 | 35 | 3 | ICK |
| Huwentoxin-X | 2931 | 28 | 3 | ICK |
Table 1: Physicochemical Properties of Selected Huwentoxins. [4]
| Peptide | Target Ion Channel | Cell Type / Preparation | IC50 Value |
| Huwentoxin-I | N-type Ca2+ channels | Rat dorsal root ganglion (DRG) neurons | ~100 nM[5] |
| Huwentoxin-I | TTX-sensitive Na+ channels | Rat DRG neurons | ~55 nM[5] |
| Huwentoxin-I | Na+ channels | Rat hippocampal neurons | 66.1 ± 5.2 nM[6] |
| Huwentoxin-I | Na+ channels | Cockroach DUM neurons | 4.80 ± 0.58 nM[6] |
| This compound | TTX-sensitive Na+ channels (Nav1.7) | Rat DRG neurons | 30 nM[7] |
| This compound | hNav1.7 | HEK293 cells | ~26 nM |
Table 2: Inhibitory Activity (IC50) of Huwentoxins on Voltage-Gated Ion Channels.
Experimental Protocols
Venom Extraction
The collection of venom from O. huwena is a critical first step for the isolation and characterization of Huwentoxins.
Protocol: Involuntary Venom Extraction ("Milking") [8][9][10][11]
-
Anesthesia: The spider is first anesthetized, typically using carbon dioxide (CO2), to immobilize it and ensure the safety of the researcher.[11]
-
Electrostimulation: Electrodes are placed on the prosoma (cephalothorax) and the base of the chelicerae (fangs).[10] A non-lethal voltage is applied in short pulses to stimulate the venom glands and induce venom expulsion.[10]
-
Collection: The venom droplets that form on the tips of the fangs are collected into a capillary tube or a microcentrifuge tube.[10][11]
-
Processing: The collected venom is typically diluted with distilled water or a buffer, centrifuged to remove any cellular debris, and then lyophilized (freeze-dried) for long-term storage at -20°C.[9]
Peptide Purification
High-performance liquid chromatography (HPLC) is the primary method used to purify individual Huwentoxin peptides from the crude venom.[12][13][14]
Protocol: Two-Step HPLC Purification of Huwentoxins [12][13][14][15]
-
Ion-Exchange Chromatography (IEC):
-
The lyophilized crude venom is reconstituted in a low-salt buffer (e.g., 20 mM phosphate buffer, pH 6.5).
-
The sample is loaded onto an ion-exchange column (e.g., a Mono Q column).
-
Peptides are eluted with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).
-
Fractions are collected and assayed for biological activity to identify those containing the target Huwentoxin.
-
-
Reversed-Phase HPLC (RP-HPLC):
-
The active fractions from IEC are pooled and injected onto a reversed-phase column (e.g., a C18 column).
-
Peptides are eluted with a linear gradient of an organic solvent, typically acetonitrile, containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).[16] For example, a gradient of 0% to 60% acetonitrile in 0.1% TFA over 60 minutes.
-
The purity of the peptide in the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.
-
Pure fractions are lyophilized and stored for further characterization.
-
Functional Characterization: Electrophysiology
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of Huwentoxins on ion channel function.[17][18][19][20][21]
Protocol: Whole-Cell Patch-Clamp Recording [17][18][19][20][21]
-
Cell Preparation: Neurons (e.g., rat dorsal root ganglion neurons) or cells expressing the target ion channel (e.g., HEK293 cells) are cultured on glass coverslips.[18]
-
Pipette Preparation: Glass micropipettes with a resistance of 3-7 MΩ are fabricated using a micropipette puller and filled with an intracellular solution that mimics the ionic composition of the cell's interior.[18][20]
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.[19]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.[19]
-
Voltage-Clamp Recordings: The membrane potential of the cell is clamped at a holding potential (e.g., -80 mV). Voltage steps are then applied to elicit ion currents through the channels of interest.
-
Toxin Application: The Huwentoxin peptide is applied to the cell via the extracellular perfusion system.
-
Data Acquisition and Analysis: The ion currents are recorded before and after the application of the toxin. The percentage of current inhibition is calculated to determine the IC50 value of the toxin.
Signaling Pathways and Mechanisms of Action
Huwentoxins exert their effects by binding to specific sites on voltage-gated ion channels, thereby modulating their function.
Huwentoxin-I: A Dual Inhibitor of Na+ and Ca2+ Channels
Huwentoxin-I has been shown to inhibit both voltage-gated sodium (Na+) and N-type calcium (Ca2+) channels.[5] Its action on presynaptic nerve terminals is particularly noteworthy. By blocking presynaptic Ca2+ channels, Huwentoxin-I can inhibit the release of neurotransmitters, leading to a blockade of neuromuscular transmission.[22]
Caption: Mechanism of action of Huwentoxin-I at the presynaptic terminal.
This compound: A Potent Blocker of Nav1.7
This compound is a highly potent and selective inhibitor of the tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channel subtype Nav1.7.[7] This channel is a key player in pain signaling pathways, making this compound a promising candidate for the development of new analgesics. This compound acts as a gating modifier, binding to the voltage-sensing domain (VSD) of the channel and trapping it in a closed or resting state, thereby preventing channel opening in response to membrane depolarization.[23][24][25][26] Specifically, it interacts with the S3-S4 linker of domain II of the Nav1.7 channel.[23][24]
Caption: Mechanism of this compound inhibition of the Nav1.7 channel.
Evolutionary Diversification of Huwentoxins: An Experimental Workflow
Understanding the evolutionary diversification of the Huwentoxin family requires an integrated approach combining transcriptomics, proteomics, and phylogenetic analysis.
Caption: Experimental workflow for studying Huwentoxin evolution.
Conclusion
The Huwentoxin peptides from the venom of O. huwena represent a fascinating example of the rapid evolution of a toxin arsenal. Their origin from a limited number of ancestral genes, followed by extensive diversification through gene duplication, hypermutation, and positive selection, has resulted in a complex library of neurotoxins with a wide range of pharmacological activities. The detailed experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers and drug development professionals to further explore this potent family of peptides for both fundamental research and therapeutic applications. The continued investigation into the origin and evolution of Huwentoxins will undoubtedly uncover new principles of molecular evolution and may lead to the discovery of novel ion channel modulators with significant clinical potential.
References
- 1. Toxin Diversity Revealed by a Transcriptomic Study of Ornithoctonus huwena | PLOS One [journals.plos.org]
- 2. Toxin Diversity Revealed by a Transcriptomic Study of Ornithoctonus huwena - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of spider toxin huwentoxin-II with unique disulfide linkage: evidence for structural evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Huwentoxin - Wikipedia [en.wikipedia.org]
- 5. The cross channel activities of spider neurotoxin huwentoxin-I on rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of huwentoxin-I on the voltage-gated sodium channels of rat hippocampal and cockroach dorsal unpaired median neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Venom of Ornithoctonus huwena affect the electrophysiological stability of neonatal rat ventricular myocytes by inhibiting sodium, potassium and calcium current - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Venom Collection from Spiders and Snakes: Voluntary and Involuntary Extractions (“Milking”) and Venom Gland Extractions | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Purification and characterization of huwentoxin-II, a neurotoxic peptide from the venom of the Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Properties and amino acid sequence of huwentoxin-I, a neurotoxin purified from the venom of the Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification by high performance liquid chromatography of Clostridium perfringens type A enterotoxin prepared from high toxin producers selected by a toxin-antitoxin halo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. Patch Clamp Protocol [labome.com]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. homepages.gac.edu [homepages.gac.edu]
- 22. The presynaptic activity of huwentoxin-I, a neurotoxin from the venom of the chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Common Molecular Determinants of Tarantula this compound Inhibition of Na+ Channel Voltage Sensors in Domains II and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 24. General mechanism of spider toxin family I acting on sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structural Basis for High-Affinity Trapping of the NaV1.7 Channel in its Resting State by Tarantula Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The tarantula toxins ProTx-II and this compound differentially interact with human Nav1.7 voltage sensors to inhibit channel activation and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical Properties of Huwentoxin-IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huwentoxin-IV (HWTX-IV) is a neurotoxic peptide isolated from the venom of the Chinese bird spider, Haplopelma schmidti (formerly known as Selenocosmia huwena or Ornithoctonus huwena).[1][2][3] As a potent and selective blocker of specific voltage-gated sodium channels (VGSCs), HWTX-IV has garnered significant interest as a pharmacological tool and a potential therapeutic lead, particularly in the field of analgesia. This document provides an in-depth overview of the core biophysical properties of HWTX-IV, including its structure, mechanism of action, and the experimental methodologies used for its characterization.
Molecular and Structural Properties
This compound is a 35-amino acid peptide characterized by a compact and stable structure.[1][2][4] Its structural integrity is maintained by three disulfide bridges, forming an inhibitor cystine knot (ICK) motif.[1][2] This structural motif is common among spider toxins and confers significant resistance to chemical and thermal denaturation. The C-terminus of the native peptide is amidated, a feature that has been shown to be important for its biological activity.[1][5]
Table 1: Molecular and Structural Characteristics of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Glu-Cys-Leu-Glu-Ile-Phe-Lys-Ala-Cys-Asn-Pro-Ser-Asn-Asp-Gln-Cys-Cys-Lys-Ser-Ser-Lys-Leu-Val-Cys-Ser-Arg-Lys-Thr-Arg-Trp-Cys-Lys-Tyr-Gln-Ile-NH2 | [4] |
| Molecular Weight | 4108 Da | [1] |
| Number of Residues | 35 | [1][2][4] |
| Disulfide Bridges | Cys2-Cys17, Cys9-Cys24, Cys16-Cys31 | [1][2][4] |
| Structural Motif | Inhibitor Cystine Knot (ICK) | [1][2] |
| Post-translational Modification | C-terminal amidation | [1] |
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
This compound is a potent gating modifier of voltage-gated sodium channels.[1] It exhibits high selectivity for tetrodotoxin-sensitive (TTX-S) neuronal sodium channels over tetrodotoxin-resistant (TTX-R) and muscle subtypes.[1][2][4]
The primary molecular target of HWTX-IV is the voltage-gated sodium channel subtype Nav1.7, which is a key player in pain signaling pathways.[4][6][7] The toxin binds to neurotoxin receptor site 4, located on the extracellular S3-S4 linker of domain II of the sodium channel.[1][4][8] By binding to this site, HWTX-IV traps the domain II voltage sensor in its inward, closed configuration.[1][4][8] This action prevents the channel from activating in response to membrane depolarization, thereby blocking the initiation and propagation of action potentials.[8][9]
Mechanism of this compound action on the Nav1.7 channel.
Quantitative Pharmacology
The inhibitory potency of this compound has been quantified against various sodium channel subtypes, highlighting its preference for neuronal channels, particularly Nav1.7.
Table 2: Inhibitory Potency (IC50) of this compound on Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | Species | IC50 | Reference |
| hNav1.7 | Human | 26 nM | [4][8] |
| rNav1.2 | Rat | 150 nM | [4] |
| rNav1.3 | Rat | 338 nM | [4] |
| rNav1.4 | Rat | > 10 µM | [4] |
| hNav1.5 | Human | > 10 µM | [4] |
| TTX-S Channels (rat DRG neurons) | Rat | 30 nM | [2][4] |
| TTX-R Channels (rat DRG neurons) | Rat | No significant effect | [1][2] |
Experimental Protocols
The characterization of this compound involves a combination of biochemical, biophysical, and electrophysiological techniques.
Purification and Synthesis
Purification from Venom:
-
Venom Extraction: Crude venom is collected from Haplopelma schmidti.
-
Ion-Exchange Chromatography: The crude venom is subjected to ion-exchange chromatography to separate components based on charge.[10][11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing HWTX-IV are further purified using RP-HPLC to achieve high purity.[4][10]
Chemical Synthesis: Solid-phase peptide synthesis is employed to produce synthetic HWTX-IV and its analogs.[3][12] This allows for the generation of sufficient quantities for research and the introduction of specific mutations for structure-activity relationship studies.
General workflow for the purification of this compound from venom.
Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional ¹H NMR is used to determine the three-dimensional structure of HWTX-IV in solution.[2] This technique provides insights into the peptide's folding and the spatial arrangement of its amino acid residues.
Mass Spectrometry: Mass spectrometry is utilized to confirm the molecular weight of the purified or synthesized peptide and to verify the correct formation of disulfide bonds.[1][11]
Functional Characterization
Electrophysiology (Patch-Clamp):
-
Cell Preparation: Mammalian cells (e.g., HEK293) are stably transfected to express specific subtypes of voltage-gated sodium channels. Alternatively, primary neurons, such as dorsal root ganglion (DRG) neurons, can be used.[2][4]
-
Whole-Cell Patch-Clamp: The whole-cell patch-clamp technique is employed to record the ionic currents flowing through the sodium channels in the cell membrane.[13]
-
Toxin Application: A known concentration of HWTX-IV is applied to the cells, and the resulting changes in the sodium current are measured.
-
Data Analysis: The inhibitory effect of the toxin is quantified by measuring the reduction in the peak sodium current. Dose-response curves are generated to determine the IC50 value.[14]
Site-Directed Mutagenesis: To identify the key amino acid residues involved in the interaction between HWTX-IV and the sodium channel, site-directed mutagenesis is performed.[8] Specific residues in either the toxin or the channel are mutated, and the effect on binding affinity and channel inhibition is assessed using electrophysiology.
Therapeutic Potential
The high potency and selectivity of this compound for Nav1.7 make it a promising candidate for the development of novel analgesics.[6][7][15] Nav1.7 is a genetically validated target for pain, and its blockade is expected to produce analgesia with a lower risk of the side effects associated with current pain medications. Further research is focused on optimizing the properties of HWTX-IV to enhance its therapeutic potential.[7][16]
References
- 1. Huwentoxin - Wikipedia [en.wikipedia.org]
- 2. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of this compound, a neurotoxin inhibiting central neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tarantula toxins ProTx-II and this compound differentially interact with human Nav1.7 voltage sensors to inhibit channel activation and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potency optimization of this compound on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tarantula this compound inhibits neuronal sodium channels by binding to receptor site 4 and trapping the domain ii voltage sensor in the closed configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis for High-Affinity Trapping of the NaV1.7 Channel in its Resting State by Tarantula Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and characterization of huwentoxin-II, a neurotoxic peptide from the venom of the Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and characterization of a neurotoxic peptide huwentoxin-III and a natural inactive mutant from the venom of the spider Selenocosmia huwena Wang (Ornithoctonus huwena Wang) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. Common Molecular Determinants of Tarantula this compound Inhibition of Na+ Channel Voltage Sensors in Domains II and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analgesic effects of this compound on animal models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios [frontiersin.org]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the application of Huwentoxin-IV (HwTx-IV) to Human Embryonic Kidney 293 (HEK293) cells heterologously expressing the human voltage-gated sodium channel Nav1.7 (SCN9A). This compound, a peptide toxin from the venom of the Chinese bird spider Cyriopagopus schmidti, is a potent and selective inhibitor of the Nav1.7 channel, a genetically validated target for pain therapeutics.[1][2] Understanding the interaction between HwTx-IV and Nav1.7 is crucial for the development of novel analgesics.
I. Introduction to this compound and Nav1.7
This compound is a 35-residue peptide that belongs to the inhibitor cystine knot (ICK) structural family.[3][4] It potently blocks Nav1.7 with IC50 values reported in the low nanomolar range, typically between 17 nM and 34 nM.[5][6] The toxin acts by binding to receptor site 4 on the extracellular S3-S4 linker of domain II of the sodium channel, effectively trapping the voltage sensor in its resting state and inhibiting channel activation.[3]
Nav1.7 is a voltage-gated sodium channel that is preferentially expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG) and trigeminal ganglia.[7][8] Its critical role in pain signaling has been established through human genetic studies. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, cause painful conditions like inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations lead to a congenital inability to experience pain. This makes Nav1.7 a highly attractive target for the development of new pain therapies.[9]
HEK293 cells are a widely used cell line for the heterologous expression of ion channels, including Nav1.7.[6][10][11][12] Their robust growth characteristics and high transfection efficiency make them an ideal system for studying the pharmacology and biophysics of ion channels in a controlled environment. However, it is important to note that HEK293 cells can endogenously express some voltage-gated sodium channels, including Nav1.7, which should be considered when analyzing data.[11][12]
II. Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and its analogs on Nav1.7 and other sodium channel subtypes.
Table 1: Inhibitory Potency (IC50) of this compound on Human Nav1.7
| Toxin Variant | IC50 (nM) | Cell Line | Reference |
| This compound (Wild-Type) | 17 ± 2 | HEK293 | [6] |
| This compound (Wild-Type) | 21–34 | Not Specified | [5] |
| This compound (Wild-Type) | ~26 | HEK293 | [1][2] |
| This compound (Wild-Type) | 54 ± 9 | CHO | [13] |
| m3-HwTx-IV (E1G, E4G, Y33W) | 0.4 ± 0.1 | HEK293 | [1][2][6] |
| Recombinant m3-HwTx-IV | 3.3 ± 1.1 | HEK293 | [1] |
Table 2: Selectivity Profile of m3-HwTx-IV across Human Nav Subtypes [1][2]
| Nav Subtype | IC50 (nM) | Cell Line |
| hNav1.1 | 8.4 ± 1.8 | HEK293 |
| hNav1.2 | 11.9 ± 2.2 | HEK293 |
| hNav1.3 | 7.2 ± 1.6 | HEK293 |
| hNav1.4 | 369 ± 196 | CHO |
| hNav1.5 | >1000 | HEK293 |
| hNav1.6 | 6.8 ± 1.5 | CHO |
| hNav1.7 | 3.3 ± 1.1 | HEK293 |
| hNav1.8 | >1000 | CHO |
III. Experimental Protocols
This section outlines the key experimental protocols for studying the effects of this compound on Nav1.7 expressed in HEK293 cells.
-
Cell Culture:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[10]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
-
Transfection:
-
For transient expression, transfect HEK293 cells with a plasmid containing the full-length human Nav1.7 α-subunit (hNav1.7) cDNA using a suitable transfection reagent (e.g., calcium phosphate precipitation).[14][15]
-
Co-transfection with human β1 and β2 subunits is recommended as they can modulate the expression and gating properties of the α-subunit.[10][14]
-
Including a marker gene, such as Green Fluorescent Protein (GFP), can help identify successfully transfected cells for electrophysiological recordings.[15]
-
For inducible expression systems, such as a doxycycline-inducible promoter, treat cells with the inducing agent (e.g., 1 µg/ml Doxycycline and 3 mM Sodium Butyrate) for 24 hours prior to the experiment to ensure robust Nav1.7 expression.[7]
-
Plate cells onto glass coverslips at a low density 24 hours post-transfection for patch-clamp experiments.[15]
-
-
Reconstitution: Reconstitute lyophilized this compound in high-purity water or a suitable buffer to create a stock solution (e.g., 1 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular recording solution. It is recommended to include a carrier protein like 0.1% Bovine Serum Albumin (BSA) in the final dilution to prevent the peptide from adhering to surfaces.[16]
This technique allows for the direct measurement of ionic currents flowing through the Nav1.7 channels.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.[12]
-
Intracellular Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES, 2 MgCl2. Adjust pH to 7.2 with CsOH.[12] Cesium Fluoride (CsF) is used to block potassium channels and isolate the sodium currents.
-
-
Recording Procedure:
-
Place a coverslip with transfected cells into a recording chamber and perfuse with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.[15]
-
Establish a giga-ohm (GΩ) seal between the pipette tip and the cell membrane of a transfected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the intracellular solution for approximately 5 minutes before recording.[15]
-
Compensate for 70-80% of the series resistance to minimize voltage errors.[15]
-
Use a P/4 or P/N subtraction method to correct for leak currents.[15]
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit Nav1.7 currents and determine the voltage-dependence of activation.[16]
-
Steady-State Inactivation: To assess the voltage-dependence of inactivation, apply a series of pre-pulses to various potentials (e.g., from -120 mV to +20 mV) followed by a test pulse to a potential that elicits a maximal current (e.g., 0 mV).[16]
-
Dose-Response: To determine the IC50 of this compound, apply increasing concentrations of the toxin to the cell while monitoring the peak inward current elicited by a standard voltage pulse (e.g., a step to 0 mV from a holding potential of -120 mV).[17] Allow sufficient time for the toxin effect to reach a steady state at each concentration.
-
IV. Visualizations
Caption: Mechanism of this compound action on the Nav1.7 channel.
References
- 1. The structure, dynamics and selectivity profile of a NaV1.7 potency-optimised this compound variant | PLOS One [journals.plos.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for High-Affinity Trapping of the NaV1.7 Channel in its Resting State by Tarantula Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potency optimization of this compound on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. amsbio.com [amsbio.com]
- 9. The tarantula toxins ProTx-II and this compound differentially interact with human Nav1.7 voltage sensors to inhibit channel activation and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β1- and β3- voltage-gated sodium channel subunits modulate cell surface expression and glycosylation of Nav1.7 in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.fsu.edu [bio.fsu.edu]
- 12. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanion.de [nanion.de]
- 14. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Huwentoxin-IV in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Huwentoxin-IV (HWTX-IV), a potent and selective inhibitor of the Nav1.7 sodium channel, for the study of pain in rodent models. HWTX-IV, a peptide toxin originally isolated from the venom of the spider Ornithoctonus huwena, has demonstrated significant analgesic properties in various preclinical pain models, making it a promising candidate for the development of novel pain therapeutics.[1][2]
The voltage-gated sodium channel Nav1.7 plays a crucial role in pain perception.[3][4] It is preferentially expressed in sensory neurons, and mutations in the SCN9A gene, which encodes for Nav1.7, can lead to either a complete insensitivity to pain or to severe pain disorders.[4][5] HWTX-IV selectively blocks Nav1.7, thereby inhibiting the generation and propagation of pain signals.[3][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in various rodent pain models.
Table 1: Analgesic Efficacy of this compound in Inflammatory Pain Models
| Pain Model | Species | Administration Route | Dose | Analgesic Effect | Comparator |
| Formalin-induced hyperalgesia | Rat | Not Specified | 100 µg/kg | 63.6% reversal of hyperalgesia | Equivalent to Morphine (50 µg/kg) |
| Acetic acid-induced writhing | Mouse | Not Specified | 200 µg/kg | 55.6% protective effect | Equivalent to Morphine (100 µg/kg) |
| OD1-induced spontaneous pain | Mouse | Intraplantar (i.pl.) | 100 nM, 300 nM | Dose-dependent suppression of pain behaviors | N/A |
Data sourced from references[1][2][8].
Table 2: Analgesic Efficacy of this compound in Neuropathic Pain Models
| Pain Model | Species | Administration Route | Dose | Analgesic Effect | Comparator |
| Spinal nerve ligation | Rat | Not Specified | Not Specified | Longer and higher reversal of allodynia | Mexiletine |
Data sourced from references[1][2].
Table 3: In Vitro Potency of this compound and its Analogs on hNav1.7
| Compound | IC50 on hNav1.7 |
| This compound (HWTX-IV) | 17 ± 2 nM |
| This compound (HWTX-IV) | 30 nM |
| Peptide 47 (Gly(1), Gly(4), Trp(33)-HwTx) | 0.4 ± 0.1 nM |
| E1N, E4D, Y33W, Q34S mutant | pIC50 = 8.1 ± 0.08 |
| E1N, R26K, Q34S, G36I mutant | pIC50 = 7.2 ± 0.1 |
Data sourced from references[4][6][7].
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows for common rodent pain models.
Figure 1: Mechanism of action of this compound in blocking pain signals.
Figure 2: Experimental workflow for the formalin-induced inflammatory pain model.
Figure 3: Experimental workflow for the CFA-induced inflammatory pain model.
Figure 4: Experimental workflow for the Spared Nerve Injury neuropathic pain model.
Experimental Protocols
Formalin-Induced Inflammatory Pain Model
This model is used to assess nocifensive behaviors triggered by a chemical irritant and is characterized by two distinct phases of pain.[9][10]
Materials:
-
Rodents (mice or rats)
-
Formalin solution (e.g., 1-5% in saline)
-
Injection syringes (e.g., 30-gauge)
-
Observation chambers
-
Timer
Protocol:
-
Acclimatization: Acclimatize the animals to the testing room and observation chambers for at least 30 minutes before the experiment to reduce stress-induced variability.[11]
-
Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.[9][12]
-
Observation: Immediately place the animal back into the observation chamber and start the timer.
-
Data Collection (Biphasic Response):
-
Early Phase (0-5 minutes): Record the cumulative time the animal spends licking, biting, or shaking the injected paw. This phase is thought to represent direct activation of nociceptors.[9][13]
-
Late Phase (15-30 minutes): After a quiescent period, again record the cumulative time spent on nocifensive behaviors. This phase is associated with an inflammatory response.[9][13]
-
-
HWTX-IV Administration: Administer HWTX-IV via the desired route (e.g., intraperitoneal, intrathecal) at a predetermined time before the formalin injection.
-
Data Analysis: Compare the duration of nocifensive behaviors between the HWTX-IV-treated group and a vehicle-treated control group for both phases.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.[14][15]
Materials:
-
Rodents (mice or rats)
-
Complete Freund's Adjuvant (CFA)
-
Injection syringes
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)
Protocol:
-
Baseline Testing: Before inducing inflammation, establish a baseline pain threshold for each animal using standardized behavioral tests (e.g., von Frey test for mechanical sensitivity, Hargreaves test for thermal sensitivity).
-
CFA Injection: Under brief anesthesia, inject CFA (typically 50-100 µL) into the plantar surface of one hind paw.[14]
-
Pain Development: Allow sufficient time for the inflammatory response and associated pain behaviors to develop (typically 24 hours to several days).[14]
-
Confirmation of Pain State: Re-test the animals to confirm the development of mechanical allodynia (decreased withdrawal threshold to von Frey filaments) and/or thermal hyperalgesia (decreased withdrawal latency to a heat source).
-
HWTX-IV Administration: Administer HWTX-IV or a vehicle control via the chosen route.
-
Post-Treatment Assessment: At various time points after drug administration, repeat the behavioral tests to assess the analgesic effects of HWTX-IV.
-
Data Analysis: Compare the changes in withdrawal thresholds or latencies between the HWTX-IV-treated and control groups.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used model of peripheral neuropathic pain resulting from partial nerve damage.[16][17]
Materials:
-
Rodents (mice or rats)
-
Surgical instruments (forceps, scissors, sutures)
-
Anesthesia
-
Behavioral testing apparatus (e.g., von Frey filaments)
Protocol:
-
Baseline Testing: As with the CFA model, establish baseline mechanical sensitivity using the von Frey test.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[18]
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate and transect these two nerves, leaving the sural nerve intact.[16][18]
-
Close the muscle and skin layers with sutures.
-
-
Pain Development: Allow the animals to recover from surgery. Neuropathic pain behaviors, such as mechanical allodynia in the territory of the spared sural nerve, typically develop within a few days and can persist for weeks.[17]
-
Confirmation of Neuropathic Pain: Regularly assess the animals for the development of mechanical allodynia by testing the lateral aspect of the paw (sural nerve territory).
-
HWTX-IV Administration: Once a stable neuropathic pain state is established, administer HWTX-IV or a vehicle control.
-
Post-Treatment Assessment: Measure mechanical withdrawal thresholds at different time points after drug administration to evaluate the analgesic effect.
-
Data Analysis: Compare the reversal of mechanical allodynia in the HWTX-IV-treated group to the control group.
Intrathecal (i.t.) Injection in Rodents
This route of administration delivers the compound directly into the cerebrospinal fluid, allowing for the study of its effects on the spinal cord.
Materials:
-
Rodents (mice or rats)
-
Hamilton syringe with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Anesthesia: Anesthetize the animal.
-
Positioning: Position the animal to flex the spine and widen the intervertebral spaces. For mice, this can be achieved by holding the animal by the pelvic girdle.[19]
-
Injection Site: Palpate the iliac crests and locate the L5-L6 intervertebral space.
-
Injection: Carefully insert the needle into the intervertebral space. A characteristic tail flick or leg twitch often indicates successful entry into the intrathecal space.[19]
-
Administration: Slowly inject the desired volume of HWTX-IV solution (typically 5-10 µL for mice).[20]
-
Recovery: Allow the animal to recover from anesthesia before proceeding with behavioral testing.
References
- 1. Analgesic effects of this compound on animal models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The tarantula toxins ProTx-II and this compound differentially interact with human Nav1.7 voltage sensors to inhibit channel activation and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive engineering of the tarantula venom peptide this compound to inhibit the human voltage-gated sodium channel hNav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of a Novel Nav1.7 Inhibitor From Cyriopagopus albostriatus Venom With Potent Analgesic Efficacy [frontiersin.org]
- 6. Potency optimization of this compound on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.mousephenotype.org [web.mousephenotype.org]
- 12. farm.ucl.ac.be [farm.ucl.ac.be]
- 13. researchgate.net [researchgate.net]
- 14. Clinically relevant preclinical model of CFA-Induced inflammatory pain - Aragen Life Sciences [aragen.com]
- 15. criver.com [criver.com]
- 16. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. google.com [google.com]
- 19. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analgesic Effects of Huwentoxin-IV in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huwentoxin-IV (HWTX-IV) is a 35-amino acid peptide neurotoxin isolated from the venom of the Chinese bird spider, Ornithoctonus huwena. It has garnered significant interest in the field of pain research due to its potent and selective inhibition of the voltage-gated sodium channel Nav1.7.[1] This channel is a key player in the transmission of pain signals, and genetic studies in humans have validated it as a promising target for the development of novel analgesics. In inflammatory pain states, Nav1.7 is upregulated in nociceptive neurons, contributing to peripheral sensitization and hyperalgesia. HWTX-IV has demonstrated significant, dose-dependent analgesic effects in various preclinical models of inflammatory pain, suggesting its potential as a therapeutic lead.[1]
These application notes provide a comprehensive overview of the use of this compound in common inflammatory pain models, including quantitative data on its efficacy, detailed experimental protocols, and insights into its mechanism of action.
Data Presentation
In Vivo Efficacy of this compound in Inflammatory Pain Models
| Inflammatory Pain Model | Species | HWTX-IV Dose (µg/kg) | Administration Route | Analgesic Effect | Comparison | Reference |
| Formalin Test (Late Phase) | Rat | 100 | Not Specified | Up to 63.6% reversal of hyperalgesia | Equivalent to 50 µg/kg Morphine | [1] |
| Acetic Acid Writhing Test | Mouse | 200 | Not Specified | Up to 55.6% protective effect (reduction in writhing) | Equivalent to 100 µg/kg Morphine | [1] |
In Vitro Potency of this compound and its Analogs on Human Nav1.7
| Peptide | IC50 (nM) on hNav1.7 | Fold Improvement vs. HWTX-IV | Reference |
| This compound (HWTX-IV) | 17 ± 2 | - | [2] |
| Peptide 47 (Gly¹,Gly⁴,Trp³³-HwTx-IV) | 0.4 ± 0.1 | ~42.5x | [2] |
Signaling Pathway of this compound in Inflammatory Pain
Experimental Protocols
Formalin-Induced Inflammatory Pain Model
This model induces a biphasic pain response, with an early neurogenic phase and a late inflammatory phase. HWTX-IV is particularly effective in the late phase, which is associated with inflammation and central sensitization.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimatization: Animals should be habituated to the testing environment and observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal, intravenous) at a predetermined time before formalin injection.
-
Formalin Injection: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, place the animal back into the observation chamber and record the cumulative time spent licking or the number of flinches of the injected paw. Observations are typically divided into two phases:
-
Phase 1 (Early/Neurogenic Phase): 0-10 minutes post-injection.
-
Phase 2 (Late/Inflammatory Phase): 15-60 minutes post-injection.
-
-
Data Analysis: The analgesic effect is quantified by the reduction in the duration of licking or the number of flinches in the HWTX-IV-treated group compared to the vehicle-treated group, particularly during Phase 2.
Acetic Acid-Induced Writhing Test
This visceral inflammatory pain model is used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid induces the release of inflammatory mediators, causing abdominal constrictions (writhing).
Methodology:
-
Animals: Male ICR mice (20-25 g) are typically used.
-
Drug Administration: Administer this compound, vehicle, or a standard analgesic (e.g., morphine) at the desired dose and route. Allow for an appropriate absorption period (e.g., 30 minutes for subcutaneous injection).
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally at a volume of 10 mL/kg body weight.
-
Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period, typically 20 minutes.
-
Data Analysis: The analgesic effect is expressed as the percentage of inhibition of writhing in the drug-treated groups compared to the vehicle control group.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia, making it suitable for studying chronic inflammatory pain.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300 g) are often used.[3]
-
Baseline Measurements: Before CFA injection, determine the baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) and the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments).
-
CFA Injection: Inject 100-150 µL of Complete Freund's Adjuvant (1 mg/mL) subcutaneously into the plantar surface of one hind paw.[3]
-
Inflammation Development: Allow 24-48 hours for the inflammation and associated hyperalgesia and allodynia to fully develop.
-
Post-CFA Measurements: Re-measure the paw withdrawal latency and threshold to confirm the development of a stable pain state.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Dosing Measurements: Assess the thermal and mechanical thresholds at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the onset and duration of the analgesic effect.
-
Data Analysis: The analgesic effect is determined by the reversal of the CFA-induced decrease in paw withdrawal latency and threshold.
Concluding Remarks
This compound is a powerful research tool for investigating the role of Nav1.7 in inflammatory pain. Its potent and selective inhibitory action provides a clear mechanism for its observed analgesic effects in preclinical models. The protocols outlined in this document provide a framework for researchers to effectively utilize HWTX-IV and its analogs to explore novel pain therapeutics. The development of highly potent analogs, such as Peptide 47, further highlights the potential of the huwentoxin scaffold in the quest for safer and more effective pain management strategies.[2] Future research should focus on the downstream effects of Nav1.7 blockade by HWTX-IV on inflammatory mediator release and central sensitization to further elucidate its full therapeutic potential.
References
- 1. Analgesic effects of this compound on animal models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency optimization of this compound on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
Application Notes and Protocols for Studying Neuropathic Pain with Huwentoxin-IV in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Huwentoxin-IV (HWTX-IV), a potent and selective blocker of the voltage-gated sodium channel Nav1.7, for the study of neuropathic pain in preclinical animal models. This document includes detailed protocols for establishing neuropathic pain models, assessing pain-related behaviors, and administering HWTX-IV, along with expected outcomes and a summary of its mechanism of action.
Introduction to this compound and its Role in Neuropathic Pain
This compound is a 35-amino acid peptide originally isolated from the venom of the Chinese bird spider Ornithoctonus huwena. It has emerged as a valuable research tool and a potential therapeutic lead for pain due to its high affinity and selectivity for the Nav1.7 sodium channel.[1][2] Nav1.7 is a key player in the transmission of pain signals, and genetic studies in humans have validated it as a critical target for analgesic drug development. Loss-of-function mutations in the gene encoding Nav1.7 (SCN9A) lead to a congenital inability to experience pain.[3]
In animal models of neuropathic pain, HWTX-IV has demonstrated significant analgesic effects, reducing hypersensitivity to both mechanical and thermal stimuli.[2] Its mechanism of action involves binding to receptor site 4 on the Nav1.7 channel and trapping the domain II voltage sensor in its closed configuration, thereby preventing the channel from opening and inhibiting the generation and propagation of action potentials in nociceptive neurons.[4]
Key Experimental Protocols
This section provides detailed methodologies for inducing neuropathic pain in rats and assessing the analgesic effects of this compound.
Induction of Neuropathic Pain Models
Two of the most common and well-characterized models of neuropathic pain in rodents are the Spared Nerve Injury (SNI) model and the Chronic Constriction Injury (CCI) model.
a) Spared Nerve Injury (SNI) Model in Rats
The SNI model produces a robust and long-lasting neuropathic pain state by injuring two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.
Surgical Protocol:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane) and maintain a surgical plane of anesthesia throughout the procedure.
-
Surgical Site Preparation: Shave the lateral surface of the thigh on the desired side and sterilize the skin with an antiseptic solution.
-
Incision: Make a small incision through the skin and fascia of the thigh to expose the biceps femoris muscle.
-
Nerve Exposure: Blunt dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Nerve Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Tightly ligate each of these two nerves with a suture (e.g., 5-0 silk) and then transect them distal to the ligation, removing a small section of the distal nerve stump. Take great care to avoid any contact with or damage to the intact sural nerve.
-
Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines (though some protocols for pain studies may omit this to avoid confounding results) and monitor the animal for signs of distress. Allow the animal to recover for at least 7 days before commencing behavioral testing to allow the neuropathic pain state to fully develop.
b) Chronic Constriction Injury (CCI) Model in Rats
The CCI model involves loosely ligating the sciatic nerve, which leads to inflammation and nerve compression, resulting in a neuropathic pain state.
Surgical Protocol:
-
Anesthesia and Surgical Site Preparation: Follow the same procedures as for the SNI model.
-
Incision and Nerve Exposure: Expose the sciatic nerve as described for the SNI model.
-
Nerve Ligation: Proximal to the sciatic nerve's trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm of spacing between each ligature. The ligatures should be tightened just enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Wound Closure and Post-operative Care: Close the wound and provide post-operative care as described for the SNI model. Allow a recovery period of at least 7 days before behavioral testing.
Behavioral Assessment of Neuropathic Pain
a) Mechanical Allodynia: Von Frey Test
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain. The von Frey test is used to quantify the paw withdrawal threshold to a mechanical stimulus.
Protocol:
-
Acclimation: Place the animals in individual transparent plastic chambers on an elevated mesh floor and allow them to acclimate for at least 15-30 minutes before testing.
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw in the territory of the spared sural nerve (for the SNI model) or the sciatic nerve (for the CCI model).
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw upon application of the filament.
-
Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Briefly, begin with a filament in the middle of the force range. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used. This is continued until a pattern of responses is established, and the 50% withdrawal threshold is calculated using a specific formula. Alternatively, an electronic von Frey apparatus can be used to apply a gradually increasing force until the paw is withdrawn, with the device automatically recording the force at which withdrawal occurred.
b) Thermal Hyperalgesia: Hot Plate Test
Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, can be assessed using the hot plate test.
Protocol:
-
Apparatus: Use a commercially available hot plate apparatus with the surface temperature set to a constant, noxious temperature (e.g., 52-55°C).
-
Acclimation: Place the animal in a transparent cylinder on the hot plate and start a timer.
-
Response: Observe the animal for nociceptive responses, such as licking a hind paw or jumping.
-
Latency Measurement: Record the latency (in seconds) from the time the animal is placed on the hot plate to the first nociceptive response.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the animal does not respond by the cut-off time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
Administration of this compound
Protocol:
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute it in a sterile, physiologically compatible vehicle such as 0.9% saline or phosphate-buffered saline (PBS).
-
Dosage: Based on previous studies, effective doses of this compound for reversing neuropathic pain behaviors in rats range from 50 to 200 µg/kg.[2] A dose-response study is recommended to determine the optimal dose for a specific experimental paradigm.
-
Route of Administration: this compound can be administered systemically via intraperitoneal (i.p.) or intravenous (i.v.) injection. For more localized effects, it can be administered via intrathecal (i.t.) injection.
-
Timing: Administer this compound at a set time point before behavioral testing (e.g., 15-30 minutes prior) to assess its acute effects. For chronic studies, a repeated dosing schedule can be implemented.
Data Presentation and Expected Results
The analgesic effects of this compound can be quantified by measuring the reversal of mechanical allodynia and thermal hyperalgesia. The following tables provide a template for presenting quantitative data and include representative data based on published studies.
Table 1: Effect of this compound on Mechanical Allodynia in a Rat Model of Neuropathic Pain (e.g., SNI or CCI)
| Treatment Group | Dose (µg/kg) | Pre-treatment Paw Withdrawal Threshold (g) | Post-treatment Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle (Saline) | - | 2.5 ± 0.5 | 2.8 ± 0.6 | 2% |
| This compound | 50 | 2.4 ± 0.4 | 8.5 ± 1.2 | 41% |
| This compound | 100 | 2.6 ± 0.5 | 12.1 ± 1.5 | 63% |
| This compound | 200 | 2.5 ± 0.6 | 14.8 ± 1.8 | 82% |
| Positive Control (e.g., Gabapentin) | 100 mg/kg | 2.7 ± 0.5 | 10.2 ± 1.3 | 50% |
% Reversal is calculated relative to baseline (pre-injury) thresholds, which are typically around 15g.
Table 2: Effect of this compound on Thermal Hyperalgesia in a Rat Model of Neuropathic Pain (e.g., SNI or CCI)
| Treatment Group | Dose (µg/kg) | Pre-treatment Paw Withdrawal Latency (s) | Post-treatment Paw Withdrawal Latency (s) | % Increase in Latency |
| Vehicle (Saline) | - | 4.2 ± 0.8 | 4.5 ± 0.9 | 7% |
| This compound | 50 | 4.1 ± 0.7 | 6.8 ± 1.1 | 66% |
| This compound | 100 | 4.3 ± 0.9 | 8.9 ± 1.3 | 107% |
| This compound | 200 | 4.0 ± 0.6 | 10.5 ± 1.5 | 163% |
| Positive Control (e.g., Morphine) | 5 mg/kg | 4.4 ± 0.8 | 9.8 ± 1.4 | 123% |
Visualizing the Mechanism and Workflow
Signaling Pathway of Nav1.7 Inhibition by this compound
Caption: Mechanism of this compound induced analgesia.
Experimental Workflow for Assessing this compound in Neuropathic Pain Models
Caption: Workflow for in vivo studies of this compound.
References
- 1. WO2013173706A2 - this compound variants and methods of use - Google Patents [patents.google.com]
- 2. Analgesic effects of this compound on animal models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tarantula this compound inhibits neuronal sodium channels by binding to receptor site 4 and trapping the domain ii voltage sensor in the closed configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Huwentoxin-IV Analogs on Nav1.7 Using Automated Patch Clamp Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2][3] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital indifference to pain.[1][4] This makes selective inhibitors of Nav1.7 highly sought-after as potential non-opioid analgesics.[1][5] Huwentoxin-IV (HwTx-IV), a peptide toxin isolated from the venom of the Chinese bird spider Cyriopagopus schmidti, is a potent and selective inhibitor of Nav1.7.[6][7][8] HwTx-IV acts as a gating modifier, binding to the voltage-sensing domain II (VSDII) of the channel and trapping it in a resting state.[1][4][9]
Structure-activity relationship (SAR) studies have led to the development of HwTx-IV analogs with improved potency and selectivity.[7][10] The screening of these analogs requires a robust and high-throughput method to assess their inhibitory activity on Nav1.7. Automated patch clamp (APC) systems have emerged as a critical tool for ion channel drug discovery, offering the high data quality of conventional patch clamp with significantly increased throughput.[11][12][13][14][15] This application note provides a detailed protocol for screening HwTx-IV analogs using a generalized APC platform, enabling the efficient identification and characterization of novel Nav1.7 inhibitors.
Signaling Pathway of Nav1.7 Inhibition by this compound
This compound and its analogs are gating modifier toxins that selectively target the Nav1.7 channel.[1] They bind to the extracellular S3-S4 linker of the voltage-sensing domain II (VSDII), effectively trapping the channel in its resting state.[4][9] This inhibition of voltage sensor movement prevents the conformational changes required for channel activation upon membrane depolarization, thereby blocking the influx of sodium ions and inhibiting the propagation of action potentials in nociceptive neurons.
References
- 1. researchgate.net [researchgate.net]
- 2. Nav1.7 channels: advancing preclinical models for pain drug discovery - Nanion Technologies [nanion.de]
- 3. criver.com [criver.com]
- 4. Structural Basis for High-Affinity Trapping of the NaV1.7 Channel in its Resting State by Tarantula Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potency optimization of this compound on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Targeting of Nav1.7 with Engineered Spider Venom-Based Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General mechanism of spider toxin family I acting on sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Automated Patch Clamp Analysis of nAChα7 and Na(V)1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellmicrosystems.com [cellmicrosystems.com]
reconstituting lyophilized Huwentoxin-IV powder for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, handling, and experimental use of lyophilized Huwentoxin-IV (HWTX-IV) powder. This compound is a potent and selective neurotoxin that blocks tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (NaV), with a particularly high affinity for the NaV1.7 subtype, making it a valuable tool for pain research and drug development.[1][2][3]
Product Information and Storage
-
Source: this compound is a 35-amino acid peptide originally isolated from the venom of the Chinese bird spider Cyriopagopus schmidti (formerly known as Selenocosmia huwena).[2][3][4]
-
Appearance: Lyophilized white powder.[5]
-
Storage: Lyophilized HWTX-IV should be stored at -20°C or colder in a sealed container with a desiccant, where it can remain stable for an extended period.[5][6] Upon reconstitution, it is recommended to aliquot the solution and store it at -20°C to avoid multiple freeze-thaw cycles.[6]
Reconstitution of Lyophilized this compound
This protocol provides a general guideline for the reconstitution of lyophilized HWTX-IV. It is crucial to handle the peptide under sterile conditions to prevent contamination.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity, deionized water or a suitable buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized HWTX-IV to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.[7]
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.[7]
-
Solvent Addition: Carefully open the vial and add the desired volume of sterile, high-purity water or buffer to achieve the target concentration. For a stock solution, a concentration of 1 mM is often used.[6]
-
Dissolution: Gently swirl or pipette the solution up and down to dissolve the powder completely. Avoid vigorous shaking or vortexing , as this can cause the peptide to denature or aggregate.[7][8] Ensure the solution is clear and free of particulates.[6]
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted HWTX-IV into smaller, single-use volumes in sterile, low-protein-binding polypropylene tubes. Store the aliquots at -20°C.[6]
Quantitative Data: Inhibitory Potency of this compound
This compound exhibits high affinity and selectivity for various voltage-gated sodium channel subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Channel Subtype | Cell Line/Neuron Type | IC50 (nM) | Reference |
| hNaV1.7 | HEK293 cells | ~26 | [2][9] |
| rNaV1.2 | HEK293 cells | 150 | [2][5] |
| rNaV1.3 | HEK293 cells | 338 | [2][5] |
| rNaV1.4 | HEK293 cells | >10,000 | [2][5] |
| hNaV1.5 | HEK293 cells | >10,000 | [2][5] |
| TTX-S Na+ Channels | Rat Dorsal Root Ganglion (DRG) Neurons | 30 | [2][3] |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recordings
This protocol describes the use of HWTX-IV to block NaV1.7 channels in a whole-cell patch-clamp configuration.
Materials:
-
HEK293 cells stably expressing human NaV1.7 channels
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH adjusted to 7.3 with CsOH)
-
Reconstituted this compound stock solution
-
Perfusion system
Protocol:
-
Cell Preparation: Plate HEK293 cells expressing hNaV1.7 onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a gigaohm seal (seal resistance > 1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Current Recordings: Hold the cell at a holding potential of -100 mV. Elicit NaV1.7 currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
This compound Application: After obtaining a stable baseline recording, apply HWTX-IV at the desired concentration (e.g., 30 nM) via the perfusion system.
-
Data Acquisition: Record the inhibition of the NaV1.7 current by HWTX-IV. The effect is typically observed within a few minutes.
-
Washout: To test for reversibility, perfuse the chamber with the HWTX-IV-free extracellular solution.
Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons
This protocol outlines a method to assess the effect of HWTX-IV on depolarization-induced calcium influx in primary sensory neurons.
Materials:
-
Primary dorsal root ganglion (DRG) neurons cultured on glass-bottom dishes
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
High potassium (High K+) stimulation buffer (e.g., HBSS with 50 mM KCl)
-
Reconstituted this compound stock solution
-
Fluorescence microscope with a calcium imaging system
Protocol:
-
Cell Culture: Isolate and culture DRG neurons from rodents according to standard protocols.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cultured DRG neurons with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with fresh HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Baseline Imaging:
-
Place the dish on the microscope stage and acquire a stable baseline fluorescence recording.
-
-
This compound Incubation:
-
Add HWTX-IV to the imaging buffer at the desired final concentration (e.g., 100 nM) and incubate for 5-10 minutes.
-
-
Stimulation and Recording:
-
Perfuse the cells with the High K+ stimulation buffer to induce depolarization and subsequent calcium influx.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity in response to High K+ stimulation in both control (no toxin) and HWTX-IV-treated cells. A reduction in the fluorescence peak in the presence of HWTX-IV indicates inhibition of voltage-gated channels.
-
References
- 1. Analgesic effects of this compound on animal models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios [frontiersin.org]
- 5. peptidepharma.com [peptidepharma.com]
- 6. biosynth.com [biosynth.com]
- 7. m.youtube.com [m.youtube.com]
- 8. jpt.com [jpt.com]
- 9. Tarantula this compound inhibits neuronal sodium channels by binding to receptor site 4 and trapping the domain ii voltage sensor in the closed configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huwentoxin-IV (HWTX-IV) is a peptide neurotoxin originally isolated from the venom of the Chinese bird spider Haplopelma schmidti. It has garnered significant interest in the field of pharmacology and drug development due to its potent and selective inhibitory effects on voltage-gated sodium channels (Nav). Nav channels are crucial for the initiation and propagation of action potentials in excitable cells, and specific subtypes are genetically and pharmacologically validated targets for the treatment of pain, epilepsy, and other neurological disorders. This compound has been shown to preferentially block the Nav1.7 subtype, a key player in pain signaling, making it a valuable research tool and a potential lead compound for the development of novel analgesics.[1]
These application notes provide a comprehensive overview of the inhibitory activity of this compound on various Nav channel subtypes, presented with detailed protocols for determining its half-maximal inhibitory concentration (IC50). The provided methodologies are designed for researchers in academic and industrial settings engaged in ion channel research and drug discovery.
Data Presentation: IC50 of this compound on Nav Subtypes
The inhibitory potency of this compound varies across different Nav channel subtypes. The following table summarizes the reported IC50 values, offering a clear comparison of its selectivity profile.
| Nav Subtype | IC50 (nM) | Species | Expression System | Reference |
| Nav1.1 | 8.4 ± 1.8 | Human | HEK293 Cells | [1] |
| Nav1.2 | 150 | Rat | - | [2][3][4][5][6] |
| 11.9 ± 2.2 | Human | HEK293 Cells | [1] | |
| Nav1.3 | 338 | Rat | - | [2][3][4][5][6] |
| 7.2 ± 1.6 | Human | HEK293 Cells | [1] | |
| Nav1.4 | 400 | Rat | - | [2][3] |
| 369 ± 196 | Human | HEK293 Cells | [1] | |
| Nav1.5 | >1000 | Human | HEK293 Cells | [1] |
| >10,000 | Human | - | [4][5][6] | |
| Nav1.6 | 226.6 | Human | - | [7] |
| 6.8 ± 1.5 | Human | CHO Cells | [1] | |
| Nav1.7 | 26 | Human | - | [2][3][4][5][6] |
| 17 ± 2 | Human | - | [8] | |
| 9.9 | Human | - | [7] | |
| 3.3 ± 1.1 | Human | CHO Cells | [1] | |
| Nav1.8 | >1000 | Human | CHO Cells | [1] |
Mechanism of Action: Signaling Pathway
This compound exerts its inhibitory effect by physically interacting with the voltage sensor of the Nav channel. Specifically, it binds to neurotoxin receptor site 4, located on the extracellular S3-S4 linker of domain II. This binding traps the voltage sensor in its inward, closed configuration, thereby preventing the channel from activating in response to membrane depolarization. This mechanism effectively blocks the influx of sodium ions and inhibits the generation of action potentials.
Figure 1. Signaling pathway of this compound mediated Nav channel inhibition.
Experimental Protocols
The following protocols provide a detailed methodology for determining the IC50 of this compound on a specific Nav subtype expressed in a heterologous expression system (e.g., HEK293 cells).
Cell Culture and Transfection
This protocol describes the maintenance of HEK293 cells and their transient transfection with a plasmid encoding the Nav channel alpha subunit of interest.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding the desired Nav channel subtype
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Culture flasks, plates, and sterile consumables
Procedure:
-
Cell Maintenance: Culture HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new flasks at a 1:5 to 1:10 dilution.
-
Transfection: a. One day prior to transfection, seed HEK293 cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection. b. On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A co-transfection with a marker gene (e.g., GFP) is recommended to identify successfully transfected cells. c. Add the complexes to the cells and incubate for 24-48 hours before electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording sodium currents and determining the IC50 of this compound.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (CsF is used to block potassium channels).
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Plating: 24-48 hours post-transfection, plate the cells onto glass coverslips for recording.
-
Recording: a. Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution. b. Identify transfected cells (e.g., by GFP fluorescence). c. Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with gentle suction. d. Rupture the cell membrane to achieve the whole-cell configuration. e. Set the holding potential to -120 mV to ensure all Nav channels are in the closed state.
-
Voltage Protocol and Data Acquisition: a. To elicit sodium currents, apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 50 ms). b. Record the peak inward current at each voltage step.
-
This compound Application and IC50 Determination: a. Obtain a stable baseline recording of the sodium current in the external solution. b. Apply increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) via the perfusion system, allowing sufficient time for the effect to reach steady-state at each concentration. c. Record the peak sodium current at each concentration. d. Normalize the peak current at each toxin concentration to the baseline current. e. Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Figure 2. Experimental workflow for IC50 determination of this compound.
Logical Relationships in Experimental Design
The successful determination of the IC50 of this compound relies on a logical sequence of experimental steps and controls. The following diagram illustrates the key relationships and dependencies in the experimental design.
Figure 3. Logical relationships for obtaining a reliable IC50 value.
References
- 1. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sophion.com [sophion.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction: Nav1.7 and Epilepsy - An Emerging Area of Investigation
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a well-established critical component in pain signaling pathways.[1] Its expression is prominent in peripheral sensory neurons, where it acts as a threshold channel, amplifying generator potentials to initiate action potentials.[2][3] Gain-of-function mutations in SCN9A lead to severe pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain, making Nav1.7 a prime target for analgesic development.[1][4]
While the primary focus of Nav1.7 research has been on pain, its role in the central nervous system (CNS) and pathologies like epilepsy is an area of growing interest. Though less frequently implicated than the canonical epilepsy-associated channels (Nav1.1, Nav1.2, Nav1.6), mutations in SCN9A have been linked to epilepsy.[5][6] Given that epilepsy is characterized by neuronal hyperexcitability, understanding the contribution of all expressed sodium channels is crucial.[7]
Huwentoxin-IV (HWTX-IV), a peptide toxin isolated from the venom of the Chinese bird spider Cyriopagopus schmidti (formerly Haplopelma schmidti), is a potent inhibitor of tetrodotoxin-sensitive (TTX-S) sodium channels, with high affinity for Nav1.7.[8][9] It acts as a gating modifier, binding to the extracellular S3-S4 linker of the channel's second voltage-sensor domain (VSDII) and trapping it in the closed configuration.[9][10][11] This mechanism effectively inhibits channel activation and reduces neuronal excitability.
These application notes provide a framework and detailed protocols for using this compound as a pharmacological tool to explore the functional role of Nav1.7 in cellular and animal models of epilepsy.
This compound: A Pharmacological Probe for Nav1.7
Mechanism of Action
HWTX-IV is a gating modifier toxin that physically impedes the conformational changes required for channel opening. It binds to neurotoxin receptor site 4 on the VSDII, a region critical for sensing changes in membrane potential.[10][11] By trapping the voltage sensor in its resting (closed) state, HWTX-IV prevents the influx of sodium ions that initiate an action potential.[10][12]
Quantitative Data: Selectivity Profile of this compound
A critical consideration for any pharmacological study is the selectivity of the tool compound. While HWTX-IV is a potent inhibitor of Nav1.7, it also displays activity against other neuronal sodium channel isoforms, including Nav1.1, Nav1.2, Nav1.3, and Nav1.6, which are highly relevant in the CNS and epilepsy.[13][14][15] Therefore, experimental results must be interpreted with caution, and appropriate controls are necessary.
| Channel Subtype | Species | IC₅₀ (nM) | Reference(s) |
| hNav1.7 | Human | ~26 | [10][11][13] |
| 17 ± 2 | [16] | ||
| rNav1.2 | Rat | ~150 | [10][11] |
| rNav1.3 | Rat | ~300 | [10][11] |
| rNav1.4 | Rat | >10,000 | [10][11] |
| hNav1.5 | Human | >10,000 | [10][11] |
| hNav1.6 | Human | 226.6 | [17] |
| m3-HWTX-IV * | Human | 0.4 ± 0.1 | [13][16] |
| 3.3 ± 1.1 | [12] |
Note: m3-HWTX-IV (E1G, E4G, Y33W) is a potency-optimized analog of this compound.[13][16]
Application 1: In Vitro Electrophysiological Studies
Objective: To determine the effect of HWTX-IV on sodium currents in cells expressing Nav1.7 and in primary neurons, providing insight into the channel's contribution to neuronal excitability.
Experimental Workflow: In Vitro Analysis
Protocol 1: Whole-Cell Patch-Clamp on Recombinant hNav1.7 Channels
This protocol is adapted from methodologies used to characterize Nav channel blockers.[18]
-
Cell Culture: Culture HEK-293 cells stably expressing human Nav1.7 in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Maintain at 37°C in a 5% CO₂ incubator.
-
Preparation for Recording: Plate cells onto glass coverslips 24-48 hours before the experiment. On the day of recording, transfer a coverslip to the recording chamber on an inverted microscope and perfuse with extracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 110 CsF (or KF), 10 NaCl, 10 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH (or KOH).
-
-
Electrophysiology:
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) on a single, healthy-looking cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Record baseline sodium currents by applying a depolarizing voltage step to 0 mV for 20-50 ms every 8-10 seconds.
-
-
Toxin Application:
-
Prepare stock solutions of HWTX-IV in the extracellular solution containing 0.1% BSA to prevent nonspecific binding.
-
After establishing a stable baseline current for 3-5 minutes, perfuse the cell with increasing concentrations of HWTX-IV.
-
Allow 5-10 minutes for the toxin effect to equilibrate at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline and plot against the logarithm of the HWTX-IV concentration.
-
Fit the data to a Hill equation to determine the IC₅₀ value.
-
Protocol 2: Patch-Clamp on Primary Hippocampal/Cortical Neurons
This protocol assesses the effect of HWTX-IV in a more physiologically relevant context.
-
Neuronal Culture: Isolate and culture primary hippocampal or cortical neurons from embryonic day 18 (E18) rat or mouse pups according to standard protocols. Plate neurons on poly-D-lysine coated coverslips and grow for 10-14 days in vitro (DIV).
-
Recording:
-
Use the same solutions as in Protocol 1.
-
Perform whole-cell recordings on pyramidal-like neurons.
-
Voltage-Clamp: Record total TTX-sensitive sodium currents using a voltage step protocol similar to Protocol 1. Apply HWTX-IV to determine its effect on the endogenous mix of Nav channels.
-
Current-Clamp: Record the resting membrane potential. Inject a series of depolarizing current steps (e.g., 500 ms duration, from -10 pA to +100 pA in 10 pA increments) to elicit action potentials.
-
Record the rheobase (minimum current to fire a single action potential) and the number of action potentials fired at each current step.
-
-
Toxin Application: Establish a baseline of firing activity, then perfuse with a relevant concentration of HWTX-IV (e.g., 30-100 nM) and repeat the current injection protocol.
-
Data Analysis: Compare the rheobase and the frequency of action potential firing before and after HWTX-IV application to quantify the reduction in neuronal excitability.
Application 2: In Vivo Studies in Animal Models of Epilepsy
Objective: To investigate whether inhibiting Nav1.7-containing channels with HWTX-IV can alter seizure susceptibility or severity in a rodent model of acute seizures.
Critical Consideration: The blood-brain barrier (BBB) is a significant obstacle for peptide toxins. To ensure CNS target engagement, direct administration via intracerebroventricular (ICV) or intrathecal (IT) injection is required.
Experimental Workflow: In Vivo Analysis
Protocol 3: Pentylenetetrazol (PTZ)-Induced Acute Seizure Model
This model is widely used for screening potential anticonvulsant compounds.
-
Animals and Surgery: Use adult male C57BL/6 mice (20-25g). Surgically implant a guide cannula into the lateral ventricle for ICV injections. Allow animals to recover for at least one week.
-
Drug Administration:
-
Divide animals into groups (e.g., Vehicle, HWTX-IV low dose, HWTX-IV high dose).
-
Dissolve HWTX-IV in sterile artificial cerebrospinal fluid (aCSF).
-
Gently restrain the mouse and administer the assigned treatment (e.g., 1-5 µL volume) via the ICV cannula over 1-2 minutes.
-
-
Seizure Induction: 15-30 minutes after ICV injection, administer a sub-convulsive or convulsive dose of PTZ (e.g., 35-60 mg/kg) via intraperitoneal (i.p.) injection.
-
Behavioral Observation:
-
Immediately place the animal in an observation chamber and video record for at least 30 minutes.
-
A trained observer, blind to the treatment groups, should score the seizure activity using the Racine scale:
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks, head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling, loss of posture (generalized tonic-clonic seizure)
-
-
-
Data Analysis: For each group, calculate and compare:
-
The latency (time) to the first sign of seizure (e.g., Stage 2).
-
The latency to a generalized tonic-clonic seizure (Stage 5).
-
The maximum seizure score reached by each animal.
-
Use appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis test) to determine significance.
-
Data Interpretation and Future Directions
Interpreting data from these experiments requires acknowledging HWTX-IV's activity on Nav1.1, Nav1.2, and Nav1.6.[14][17] A reduction in seizure severity could be due to the inhibition of any of these channels, not just Nav1.7.
-
Control Strategy: To isolate the role of Nav1.7, these experiments should be repeated using a more selective Nav1.7 blocker if one becomes available, or in conditional knockout animals where Scn9a is deleted specifically in relevant CNS neuron populations.
-
Hypothetical Pathway: The fundamental basis for this research is that reducing aberrant sodium influx can dampen the neuronal hyperexcitability that underlies seizure activity. HWTX-IV serves as a tool to test this principle, with a preference for Nav1.7 but broader effects on other key neuronal channels.
References
- 1. pnas.org [pnas.org]
- 2. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics | MDPI [mdpi.com]
- 6. Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic effects of this compound on animal models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Huwentoxin - Wikipedia [en.wikipedia.org]
- 10. Tarantula this compound Inhibits Neuronal Sodium Channels by Binding to Receptor Site 4 and Trapping the Domain II Voltage Sensor in the Closed Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tarantula this compound inhibits neuronal sodium channels by binding to receptor site 4 and trapping the domain ii voltage sensor in the closed configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Basis for High-Affinity Trapping of the NaV1.7 Channel in its Resting State by Tarantula Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The structure, dynamics and selectivity profile of a NaV1.7 potency-optimised this compound variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The structure, dynamics and selectivity profile of a NaV1.7 potency-optimised this compound variant | PLOS One [journals.plos.org]
- 15. frontiersin.org [frontiersin.org]
- 16. Potency optimization of this compound on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios [frontiersin.org]
- 18. The venom of Cyriopagopus schmidti spider contains a natural this compound analogue with unexpected improved analgesic potential - PMC [pmc.ncbi.nlm.nih.gov]
Huwentoxin-IV: Advanced Applications in Neuroscience Research Beyond Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile utility of Huwentoxin-IV (HWTX-IV) in neuroscience research, extending beyond its well-documented role in pain modulation. This compound, a potent and selective blocker of specific voltage-gated sodium channel (VGSC) subtypes, offers a powerful tool to investigate fundamental neuronal processes, probe the pathophysiology of neurological disorders, and explore novel therapeutic strategies.
Quantitative Data Summary
This compound exhibits differential inhibitory activity against various VGSC subtypes, a property that is crucial for its application as a selective pharmacological tool. The following tables summarize the key quantitative data on its potency.
Table 1: Inhibitory Potency (IC50) of this compound on Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | Species | Expression System | IC50 (nM) | Reference |
| hNav1.7 | Human | HEK293 cells | 26 | [1][2] |
| rNav1.2 | Rat | HEK293 cells | 150 | [3] |
| rNav1.3 | Rat | HEK293 cells | 338 | [3] |
| rNav1.4 | Rat | HEK293 cells | >10,000 | [1][2] |
| hNav1.5 | Human | HEK293 cells | >10,000 | [1][2] |
| TTX-S Channels | Rat | Dorsal Root Ganglion (DRG) Neurons | 30 | [4] |
| TTX-R Channels | Rat | Dorsal Root Ganglion (DRG) Neurons | No significant effect | [4] |
| Hippocampal Neurons | Rat | Cultured Neurons | ~400 | [5] |
Application Notes
Probing the Molecular and Cellular Mechanisms of Neuronal Excitability
This compound's high affinity and selectivity for specific Nav channel subtypes, particularly Nav1.7, Nav1.2, and Nav1.3, make it an invaluable tool for dissecting their contribution to neuronal excitability.[1][2][3] By selectively blocking these channels, researchers can investigate their roles in action potential generation, propagation, and repetitive firing in various neuronal populations.
-
Investigating Channel Gating and Structure-Function Relationships: this compound binds to neurotoxin receptor site 4 on VGSCs, trapping the domain II voltage sensor in its closed configuration.[6] This unique mechanism of action can be exploited to study the intricate conformational changes that govern channel gating. Site-directed mutagenesis studies in combination with this compound application can help identify key amino acid residues involved in toxin binding and channel function.[2]
Potential for Epilepsy and Seizure Research
Given that hyperexcitability of neurons is a hallmark of epilepsy, and voltage-gated sodium channels play a central role in action potential firing, this compound presents a promising, albeit underexplored, tool in this field. Its ability to selectively inhibit neuronal sodium channels suggests it could be used to:
-
Modulate Seizure-like Activity in vitro: Researchers can apply this compound to neuronal cultures or brain slices in which seizure-like activity is induced (e.g., using 4-AP or high potassium) to investigate the contribution of specific Nav channel subtypes to epileptiform discharges.
-
Investigate the Role of Specific Nav Subtypes in Epilepsy Models: By comparing the effects of this compound with other subtype-selective sodium channel blockers, the specific roles of Nav1.2 and Nav1.3, which are expressed in the central nervous system, can be elucidated in various animal models of epilepsy.
Exploring Neuroprotection in Cerebral Ischemia (Stroke)
During cerebral ischemia, excessive sodium influx contributes to cytotoxic edema and neuronal death. The selective blockade of neuronal sodium channels by this compound could potentially offer neuroprotective effects. While direct studies are lacking, its mechanism of action suggests its utility in:
-
Investigating the Role of Sodium Influx in Ischemic Neuronal Injury: In in vitro models of oxygen-glucose deprivation (OGD), this compound can be used to determine the extent to which blocking specific Nav channel subtypes can mitigate neuronal damage.
-
Dissecting the Contribution of Different Nav Subtypes to Ischemic Damage: By leveraging its selectivity, researchers can explore the differential roles of Nav1.2, Nav1.3, and Nav1.7 in the pathophysiology of stroke.
Experimental Protocols
Protocol 1: Electrophysiological Recording of Sodium Currents in Cultured Neurons
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on voltage-gated sodium currents in cultured mammalian neurons (e.g., hippocampal or cortical neurons).
Materials:
-
Cultured neurons on glass coverslips
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 100 µM in water or appropriate buffer)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Record baseline sodium currents by applying a series of depolarizing voltage steps (e.g., from a holding potential of -100 mV to various test potentials from -80 mV to +40 mV in 10 mV increments).
-
Prepare the desired concentration of this compound in the external solution.
-
Perfuse the recording chamber with the this compound containing solution for a sufficient time to allow for toxin binding (e.g., 2-5 minutes).
-
Record sodium currents again using the same voltage protocol as in step 4.
-
To determine the IC50, repeat steps 5-7 with a range of this compound concentrations.
-
Analyze the data to quantify the reduction in peak sodium current amplitude at each concentration.
Diagram: Electrophysiology Experimental Workflow
Caption: Workflow for electrophysiological analysis of HWTX-IV effects.
Protocol 2: Calcium Imaging to Assess Neuronal Activity
This protocol outlines a method to use calcium imaging with a fluorescent indicator (e.g., Fluo-4 AM) to investigate the effect of this compound on spontaneous or evoked neuronal activity in cultured neurons.
Materials:
-
Cultured neurons on glass-bottom dishes
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution
-
Fluorescence microscope with a camera and image acquisition software
-
Reagents for neuronal stimulation (e.g., high potassium solution, glutamate)
Procedure:
-
Loading Cells with Calcium Indicator:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cultured neurons with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells gently with fresh HBSS three times to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature before imaging.
-
-
Imaging and Data Acquisition:
-
Place the dish on the microscope stage and identify a field of view with healthy neurons.
-
Acquire baseline fluorescence images at a set frequency (e.g., 1-5 Hz).
-
To study spontaneous activity, record for a period before any treatment.
-
To study evoked activity, apply a stimulus (e.g., a brief pulse of high KCl or glutamate) and record the calcium transients.
-
-
Application of this compound:
-
After establishing a baseline, carefully add this compound to the imaging buffer to the desired final concentration.
-
Allow for an incubation period of 5-10 minutes.
-
Record spontaneous or evoked calcium activity again in the presence of the toxin.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the change in fluorescence intensity (ΔF/F0) over time for each ROI.
-
Quantify parameters such as the frequency, amplitude, and duration of calcium transients before and after the application of this compound.
-
Diagram: Calcium Imaging Workflow
References
- 1. Tarantula this compound Inhibits Neuronal Sodium Channels by Binding to Receptor Site 4 and Trapping the Domain II Voltage Sensor in the Closed Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of this compound, a neurotoxin inhibiting central neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic effects of this compound on animal models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Using Toxins in Brain Slice Recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Huwentoxin-IV Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Huwentoxin-IV (HwTx-IV) in in vitro assays. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful optimization of HwTx-IV concentration for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (HwTx-IV) is a neurotoxic peptide isolated from the venom of the Chinese bird spider, Haplopelma schmidti. Its primary mechanism of action is the potent and selective blockade of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs).[1] HwTx-IV specifically targets receptor site 4 on the domain II voltage sensor of these channels, trapping it in a closed configuration and thereby inhibiting sodium ion influx.[1][2]
Q2: Which specific voltage-gated sodium channel subtypes are most sensitive to this compound?
A2: HwTx-IV exhibits a preference for neuronal VGSC subtypes. It is particularly potent against Nav1.7, a channel critically involved in pain signaling pathways.[2] It also shows activity against Nav1.2 and Nav1.3, but with lower affinity. Muscle subtypes such as Nav1.4 and the cardiac subtype Nav1.5 are significantly less sensitive to HwTx-IV.[3]
Q3: What is a good starting concentration range for a new in vitro assay with this compound?
A3: For initial dose-response experiments, a broad concentration range is recommended to determine the optimal working concentration for your specific cell type and assay. A starting range of 1 nM to 1 µM is generally advisable. Based on published IC50 values (see table below), you can expect to see effects within the nanomolar range for sensitive cell lines.
Q4: How should I properly dissolve and store this compound?
A4: For optimal stability, lyophilized HwTx-IV should be stored at -20°C or colder, protected from light.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the peptide in a high-quality, sterile solvent such as deionized water or a buffer appropriate for your assay (e.g., PBS). For long-term storage of the stock solution, it is best to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4]
Q5: I am not observing the expected inhibitory effect of this compound in my electrophysiology experiment. What could be the issue?
A5: Several factors could contribute to a lack of effect. First, verify the integrity and concentration of your HwTx-IV stock solution. Peptide degradation due to improper storage or multiple freeze-thaw cycles can lead to loss of activity. Second, ensure that the voltage-gated sodium channels expressed in your cells are the TTX-sensitive subtypes that HwTx-IV targets. The toxin has minimal effect on TTX-resistant channels.[5] Finally, consider the possibility of issues with your experimental setup, such as poor seal quality in patch-clamp recordings or problems with the voltage protocol.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between experimental replicates. | Inaccurate pipetting of small volumes. | Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. |
| Uneven cell seeding density in multi-well plates. | Thoroughly mix the cell suspension before and during plating to ensure a uniform cell density across all wells. | |
| Incomplete mixing of this compound in the well. | After adding the toxin, gently mix the contents of the well by pipetting up and down or by using a plate shaker. | |
| No observable effect of this compound. | Peptide degradation. | Confirm the integrity of your HwTx-IV stock using a quality control method if possible. Prepare fresh aliquots from a new lyophilized stock if degradation is suspected. |
| Incorrect sodium channel subtype. | Verify that your cell line expresses TTX-sensitive sodium channels (e.g., Nav1.7, Nav1.2, Nav1.3). HwTx-IV is not effective against TTX-resistant subtypes.[5] | |
| Suboptimal assay conditions. | Review and optimize your experimental protocol, including incubation times, temperature, and buffer composition. | |
| High background signal or off-target effects. | Non-specific binding of the peptide. | Include a bovine serum albumin (BSA) carrier protein (e.g., 0.1 mg/mL) in your assay buffer to reduce non-specific binding of HwTx-IV to plasticware or other surfaces. |
| Cytotoxicity at high concentrations. | Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration of HwTx-IV for your specific cell line. Use concentrations below this threshold for your functional assays. | |
| Precipitation of the peptide in the assay medium. | Poor solubility of the peptide in the buffer. | While HwTx-IV is generally soluble in aqueous solutions, if you encounter solubility issues, try dissolving it in a small amount of a solvent like DMSO before diluting it to the final concentration in your assay medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various voltage-gated sodium channel subtypes. This data can serve as a valuable reference for selecting appropriate starting concentrations for your experiments.
| Channel Subtype | Cell Line | IC50 (nM) | Reference |
| hNav1.7 | HEK293 | ~26 | [2] |
| rNav1.2 | Rat DRG Neurons | ~150 | [3] |
| rNav1.3 | Rat DRG Neurons | ~338 | [3] |
| rNav1.4 | - | >10,000 | [3] |
| hNav1.5 | - | >10,000 | [3] |
| TTX-S Channels | Rat DRG Neurons | ~30 | [5] |
Experimental Protocols
Electrophysiology: Whole-Cell Voltage Clamp
This protocol provides a general framework for assessing the inhibitory effect of this compound on voltage-gated sodium channels using the whole-cell patch-clamp technique.
1. Cell Preparation:
-
Culture cells expressing the desired voltage-gated sodium channel subtype on glass coverslips.
-
Use cells at a passage number where channel expression is optimal and stable.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 1 mM stock solution in sterile deionized water. Aliquot and store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution.
3. Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal (>1 GΩ) on a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
After establishing a stable baseline recording, perfuse the cells with the external solution containing different concentrations of this compound.
-
Allow sufficient time for the toxin to equilibrate and exert its effect (typically a few minutes).
-
Record the sodium currents at each concentration.
4. Data Analysis:
-
Measure the peak inward sodium current at each this compound concentration.
-
Normalize the peak current to the baseline current recorded before toxin application.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Cell Viability: MTT Assay
This protocol is for determining the potential cytotoxicity of this compound at various concentrations.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Incubate the plate overnight to allow for cell attachment.
2. Cell Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of HwTx-IV.
-
Include a vehicle control (medium with the same solvent concentration used to dissolve the peptide) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
4. Data Measurement and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot cell viability against the logarithm of the this compound concentration to determine the cytotoxic concentration 50 (CC50).
Visualizations
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Caption: Experimental workflow for electrophysiological analysis of this compound.
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
reversing Huwentoxin-IV blockade with membrane depolarization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Huwentoxin-IV (HWTX-IV) and investigating the reversal of its blockade through membrane depolarization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (HWTX-IV) is a peptide neurotoxin originally isolated from the venom of the Chinese bird spider Ornithoctonus huwena. It selectively inhibits voltage-gated sodium channels (VGSCs), with a preference for the tetrodotoxin-sensitive (TTX-S) subtypes commonly found in neurons.[1] HWTX-IV functions as a gating modifier. It binds to neurotoxin receptor site 4, located on the extracellular S3-S4 linker of domain II of the sodium channel.[2] This binding traps the domain II voltage sensor (IIS4) in its closed, inward configuration, which prevents the channel from activating in response to membrane depolarization.[2]
Q2: Which sodium channel subtypes are most sensitive to this compound?
A2: HWTX-IV preferentially inhibits neuronal VGSC subtypes over muscle subtypes.[2] Among the tested subtypes, human Nav1.7 is the most sensitive, with a reported IC₅₀ of approximately 26 nM.[2] Other sensitive neuronal subtypes include rNav1.2 and rNav1.3. In contrast, muscle subtypes such as rNav1.4 and hNav1.5 are significantly less sensitive to the toxin.[2]
Q3: Is it possible to reverse the blocking effect of this compound?
A3: Yes, the inhibitory effect of HWTX-IV can be reversed. Recovery from HWTX-IV inhibition can be induced by applying strong or prolonged membrane depolarizations.[2] This voltage-dependent reversal is a key characteristic of HWTX-IV's interaction with sodium channels.
Q4: What level of membrane depolarization is required to reverse the HWTX-IV blockade?
A4: Following the application of a saturating concentration of HWTX-IV (e.g., 1 µM), significant membrane depolarization is necessary to elicit sodium currents. Studies have shown that "extreme depolarizations" greater than +100 mV are required to observe channel opening.[2] The degree of reversal is dependent on both the voltage and the duration of the depolarization.
Q5: How does the reversal of this compound blockade by membrane depolarization work?
A5: The proposed mechanism for the reversal of HWTX-IV blockade involves a voltage-dependent dissociation of the toxin from the sodium channel. Strong depolarization is thought to induce a conformational change in the voltage sensor of the channel, which in turn lowers the binding affinity of HWTX-IV, facilitating its unbinding and thus restoring channel function.
Troubleshooting Guides
Problem 1: Inconsistent or no reversal of this compound blockade with membrane depolarization.
-
Possible Cause 1: Insufficient depolarization.
-
Solution: Ensure that the applied depolarizing pulses are of sufficient magnitude and duration. Based on published data, depolarizations exceeding +100 mV may be necessary.[2] Experiment with a range of voltages (e.g., +100 mV to +160 mV) and durations to find the optimal parameters for your specific experimental conditions.
-
-
Possible Cause 2: Toxin concentration is too high.
-
Solution: While reversal is possible even at saturating concentrations, extremely high concentrations of HWTX-IV may require stronger or longer depolarizing stimuli for dissociation. Consider using the lowest effective concentration of HWTX-IV for your experiment to facilitate reversal.
-
-
Possible Cause 3: Cell health is compromised.
-
Solution: Poor cell health can affect channel function and the cell's ability to withstand strong depolarization protocols. Ensure that your cells are healthy, with stable resting membrane potentials and robust initial currents before toxin application. Use fresh, healthy cell cultures for each experiment.
-
-
Possible Cause 4: Issues with the electrophysiology rig.
Problem 2: Difficulty in obtaining a stable gigaohm seal in the presence of this compound.
-
Possible Cause 1: Pipette tip contamination.
-
Solution: Ensure your patch pipettes are clean and have the appropriate resistance (typically 4-8 MΩ for whole-cell recordings).[4] Debris on the pipette tip can prevent the formation of a high-resistance seal.
-
-
Possible Cause 2: Poor quality of the cell membrane.
-
Solution: Use cells that are in a healthy state of growth. Unhealthy cells may have fragile membranes that are difficult to seal. Ensure proper osmolarity of both your internal and external solutions to maintain cell integrity.[5]
-
Problem 3: Observed current after applying reversal protocol is small or runs down quickly.
-
Possible Cause 1: Incomplete reversal of the toxin blockade.
-
Solution: The reversal of HWTX-IV blockade can be partial, especially with suboptimal depolarization protocols. Try increasing the duration or the voltage of the depolarizing pulses to achieve a more complete recovery of the current.
-
-
Possible Cause 2: Channel rundown.
-
Solution: Whole-cell patch-clamp recordings can be susceptible to current rundown over time due to the dialysis of intracellular components. Ensure your intracellular solution contains components like ATP and GTP to support channel function. Minimize the duration of the experiment where possible.
-
-
Possible Cause 3: Cell is becoming unhealthy due to the strong depolarization.
-
Solution: Prolonged and strong depolarizations can be stressful for the cell. Monitor the cell's health throughout the experiment (e.g., by checking the holding current and access resistance). If the cell appears to be dying, the recorded currents will be unreliable.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of this compound with voltage-gated sodium channels and the parameters for the reversal of its blockade.
Table 1: Inhibitory Potency of this compound on Different Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | IC₅₀ (nM) | Reference |
| hNav1.7 | ~26 | [2] |
| rNav1.2 | ~150 | [6] |
| rNav1.3 | ~338 | [6] |
| rNav1.4 | >10,000 | [6] |
| hNav1.5 | >10,000 | [6] |
Table 2: Parameters for Reversal of this compound Blockade by Membrane Depolarization
| Toxin | Toxin Concentration | Depolarization Voltage | Depolarization Duration | Outcome | Reference |
| HWTX-IV | 1 µM | > +100 mV | Not specified | Elicitation of currents | [2] |
| HWTX-IV | Not specified | +50 mV | 180,000 ms (3 min) | Dissociation of toxin | [7] |
| mHWTX-IV | Not specified | +200 mV | 500 ms | No reversal | [7] |
Experimental Protocols
Key Experiment: Whole-Cell Patch-Clamp Electrophysiology to Assess Reversal of HWTX-IV Blockade
This protocol provides a general methodology for investigating the voltage-dependent reversal of HWTX-IV inhibition of Nav1.7 channels expressed in a mammalian cell line (e.g., HEK293).
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human Nav1.7 sodium channel subtype.
-
Maintain cells in appropriate culture medium and conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution of HWTX-IV in the external solution.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -100 mV.
-
-
Data Acquisition Protocol:
-
Baseline Recording: Record baseline sodium currents by applying a depolarizing test pulse (e.g., to -10 mV for 20 ms) from the holding potential.
-
Toxin Application: Perfuse the recording chamber with the external solution containing the desired concentration of HWTX-IV (e.g., 100 nM).
-
Blockade Assessment: Monitor the inhibition of the sodium current by applying the test pulse at regular intervals (e.g., every 10 seconds) until a steady-state block is achieved.
-
Reversal Protocol:
-
Once the current is fully blocked, apply a strong depolarizing pulse (e.g., to +120 mV) for a specific duration (e.g., 500 ms).
-
Immediately after the depolarizing pulse, apply the test pulse (to -10 mV) to assess the recovery of the sodium current.
-
Vary the voltage and duration of the depolarizing pulse to investigate the voltage- and time-dependence of the reversal.
-
-
Data Analysis: Measure the peak amplitude of the sodium current before toxin application, after complete blockade, and after the reversal protocol. Calculate the percentage of recovery.
-
Visualizations
Caption: Mechanism of this compound action and its reversal.
Caption: Workflow for studying HWTX-IV blockade reversal.
Caption: Troubleshooting logic for HWTX-IV reversal experiments.
References
- 1. pnas.org [pnas.org]
- 2. Tarantula this compound inhibits neuronal sodium channels by binding to receptor site 4 and trapping the domain ii voltage sensor in the closed configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis for High-Affinity Trapping of the NaV1.7 Channel in its Resting State by Tarantula Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Huwentoxin - Wikipedia [en.wikipedia.org]
- 5. Voltage-Gated Sodium Channel Modulation by a New Spider Toxin Ssp1a Isolated From an Australian Theraphosid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Technical Support Center: Minimizing Non-Specific Binding of Huwentoxin-IV in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Huwentoxin-IV (HWTX-IV). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding in your cellular assays, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a neurotoxic peptide originally isolated from the venom of the Chinese bird spider Haplopelma schmidti.[1] It is a potent and selective blocker of voltage-gated sodium channels (Nav channels), with a particularly high affinity for the Nav1.7 subtype, which is a key target in pain research.[2] HWTX-IV inhibits the channel by binding to neurotoxin receptor site 4 in the S3-S4 linker of domain II, trapping the voltage sensor in its closed configuration.[2][3]
Q2: What are the physicochemical properties of this compound?
This compound is a 35-amino acid peptide with a molecular weight of approximately 4107 g/mol .[4] Its structure is stabilized by three disulfide bridges.[1] The peptide is soluble in water up to 1 mg/ml.[2] Understanding its properties, such as its charge distribution at physiological pH, is crucial for predicting and mitigating non-specific interactions.
Q3: What is non-specific binding and why is it a concern with this compound?
Non-specific binding refers to the interaction of this compound with cellular components other than its intended target, the Nav1.7 channel. This can include binding to the cell membrane, other surface proteins, or even the plastic of the assay plate. Peptides, due to their charge and hydrophobic properties, can be prone to such interactions.[5] High non-specific binding leads to a low signal-to-noise ratio, making it difficult to distinguish the specific effects of the toxin from background noise and potentially leading to inaccurate data interpretation.
Q4: How can I determine if the binding I'm observing is specific to the target?
A competition binding assay is the gold standard for differentiating specific from non-specific binding.[6][7][8] In this assay, you would compete for the binding of a labeled this compound (e.g., fluorescently tagged) with an excess of unlabeled this compound. A significant reduction in the signal from the labeled toxin in the presence of the unlabeled competitor indicates that the binding is specific to the target receptor.[9] Any remaining signal can be attributed to non-specific binding.
Troubleshooting Guides
High background signal is a common issue in cellular assays with peptide toxins. The following troubleshooting guides provide strategies to mitigate this problem.
Issue 1: High Background Signal in Fluorescence-Based Binding Assays
High background fluorescence can mask the specific signal from this compound binding to Nav1.7 channels.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high background in fluorescence assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Blocking | Incubate cells with a blocking buffer prior to adding this compound. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or normal serum.[10][11] Optimize the concentration and incubation time. | Reduction in non-specific binding to the cell surface and plate, leading to a lower background signal. |
| Excessive Toxin Concentration | Perform a dose-response curve to determine the optimal concentration of this compound that yields a robust specific signal without excessive background. | Improved signal-to-noise ratio by minimizing non-specific binding at high concentrations. |
| Inadequate Washing | Increase the number and duration of wash steps after incubation with this compound to remove unbound toxin.[5][12] Use a buffer containing a mild detergent like Tween-20 (0.05-0.1%). | More efficient removal of non-specifically bound toxin, resulting in a cleaner signal. |
| No Distinction Between Specific and Non-Specific Binding | Perform a competition assay by co-incubating labeled this compound with a 100-fold excess of unlabeled this compound.[9] | The signal in the co-incubated sample should be significantly lower, representing the specific binding component. |
| Cell or Media Autofluorescence | Image a sample of cells in media without any fluorescent probes to determine the baseline autofluorescence. Use phenol red-free media for imaging. | Establishes the baseline background, allowing for accurate background subtraction. |
Table 1: Effect of Different Blocking Agents on Background Signal Reduction (Hypothetical Data)
| Blocking Agent | Concentration | Incubation Time (min) | Percentage Reduction in Background Signal |
| None | - | - | 0% |
| BSA | 1% | 60 | 35% |
| BSA | 3% | 60 | 50% |
| Non-fat Dry Milk | 5% | 60 | 45% |
| Normal Goat Serum | 5% | 60 | 60% |
Issue 2: High Non-Specific Binding in Electrophysiology (Patch-Clamp) Assays
In patch-clamp experiments, non-specific binding of this compound can lead to inconsistent or difficult-to-interpret results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for patch-clamp assays with this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Adsorption to Tubing | Include a small percentage of a carrier protein like BSA (0.1%) in the perfusion solution to prevent the peptide from sticking to the tubing of the perfusion system. | More accurate delivery of the intended concentration of this compound to the cells. |
| Peptide Aggregation | Ensure proper dissolution of lyophilized this compound in a suitable buffer as recommended by the supplier. Briefly vortex and centrifuge before use. | Homogeneous solution of the toxin, preventing issues from insoluble aggregates. |
| Incorrect Toxin Concentration at the Cell | Calibrate your perfusion system to ensure the desired concentration of this compound is reaching the cell. Non-specific binding to the apparatus can lower the effective concentration. | Accurate and reproducible application of the toxin. |
| Run-down of Currents | Monitor the stability of the recorded currents over time in the absence of the toxin. If there is significant run-down, address the health of the cell and the quality of the seal. | Ensures that observed effects are due to the toxin and not to deteriorating cell health. |
Experimental Protocols
Protocol 1: Fluorescence-Based Cellular Binding Assay
This protocol describes a method to assess the binding of fluorescently labeled this compound to cells expressing Nav1.7.
Signaling Pathway and Assay Principle:
Caption: Principle of a competitive fluorescence-based binding assay.
Methodology:
-
Cell Culture: Plate cells expressing Nav1.7 in a 96-well, black-walled, clear-bottom plate and culture to the desired confluency.
-
Blocking: Wash the cells with pre-warmed PBS. Add blocking buffer (e.g., PBS with 1% BSA) and incubate for 1 hour at 37°C.[10]
-
Toxin Incubation:
-
Total Binding: Remove the blocking buffer and add the desired concentration of fluorescently labeled this compound diluted in binding buffer (e.g., PBS with 0.1% BSA).
-
Non-Specific Binding: In a separate set of wells, add the fluorescently labeled this compound along with a 100-fold molar excess of unlabeled this compound.
-
Incubate for 1-2 hours at 37°C, protected from light.[13]
-
-
Washing: Aspirate the toxin solution and wash the cells three times with ice-cold PBS to remove unbound peptide.[13]
-
Signal Detection: Add imaging buffer (e.g., phenol red-free medium) to the wells and measure the fluorescence intensity using a plate reader or a fluorescence microscope.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps for recording Nav1.7 currents and assessing the inhibitory effect of this compound.
Experimental Workflow:
Caption: Workflow for a whole-cell patch-clamp experiment.
Methodology:
-
Solutions: Prepare the external (bath) and internal (pipette) solutions.[14][15] Dissolve this compound in the external solution containing 0.1% BSA to prevent non-specific adsorption.
-
Cell Preparation: Place a coverslip with adherent cells expressing Nav1.7 in the recording chamber on the microscope stage and perfuse with the external solution.
-
Patching: Using a glass micropipette filled with the internal solution, form a high-resistance (>1 GΩ) seal with the cell membrane.[16]
-
Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the cell interior.
-
Baseline Recording: In voltage-clamp mode, apply a voltage protocol to elicit Nav1.7 currents and record a stable baseline.
-
Toxin Application: Perfuse the chamber with the this compound solution for a sufficient duration to observe the inhibitory effect on the current.
-
Washout: Perfuse with the control external solution to wash out the toxin and observe any recovery of the current.
-
Data Analysis: Measure the peak current amplitude before, during, and after toxin application to quantify the percentage of inhibition.
References
- 1. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Huwentoxin IV (CAS 526224-73-7): R&D Systems [rndsystems.com]
- 3. Synthesis and biological characterization of synthetic analogs of this compound (Mu-theraphotoxin-Hh2a), a neuronal tetrodotoxin-sensitive sodium channel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Huwentoxin IV (Selenocosmia huwena venom) | C174H278N52O51S6 | CID 90488968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. nanotempertech.com [nanotempertech.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 11. High background in immunohistochemistry | Abcam [abcam.com]
- 12. How to deal with high background in ELISA | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Patch Clamp Protocol [labome.com]
- 16. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Huwentoxin-IV in Automated Patch Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Huwentoxin-IV (HwTx-IV) in automated patch clamp (APC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a peptide neurotoxin originally isolated from the venom of the Chinese bird spider Haplopelma schmidti.[1] It is a potent and selective blocker of voltage-gated sodium channels (Nav channels). Its primary target is the Nav1.7 subtype, which is a key player in pain signaling pathways.[1][2][3]
Q2: What is the mechanism of action of this compound?
This compound acts as a gating modifier by binding to the extracellular S3-S4 linker of domain II of the Nav channel, a region known as neurotoxin receptor site 4.[1][3] This interaction traps the voltage sensor of domain II in its resting (closed) configuration, thereby inhibiting the activation of the sodium channel.[1][3]
Q3: What are the reported IC50 values for this compound on different Nav channel subtypes?
The inhibitory potency of this compound varies across different Nav channel subtypes. It shows the highest potency for Nav1.7. The IC50 values can vary slightly depending on the experimental conditions and expression system.
| Nav Channel Subtype | Reported IC50 (nM) | Cell Line | Reference |
| hNav1.7 | ~17 - 26 | HEK293 / CHO | [1][2][3] |
| rNav1.2 | ~150 | HEK293 | [1] |
| rNav1.3 | ~338 | HEK293 | [1] |
| rNav1.4 | >10,000 | HEK293 | [1] |
| hNav1.5 | >10,000 | HEK293 | [1] |
| hNav1.6 | ~227 | HEK293 | [4] |
Q4: What are the recommended cell lines for studying this compound in automated patch clamp systems?
HEK293 and CHO cells stably expressing the Nav channel subtype of interest are commonly used and have been shown to be effective for APC experiments with this compound.[4][5]
Troubleshooting Guide
Problem 1: High variability or unexpectedly low potency (high IC50) of this compound.
Possible Causes and Solutions:
-
Poor Seal Resistance: Low seal resistance (<500 MΩ) can lead to leaky recordings and inaccurate current measurements, affecting the apparent potency of the toxin.[6]
-
Solution: Ensure high-quality cell preparation and optimize cell suspension conditions for the specific APC platform. Always monitor the seal resistance for each well and apply stringent quality control criteria, excluding wells with low seal resistance from the analysis.[6]
-
-
Poor Voltage Control: Inadequate voltage clamp can distort the recorded currents, leading to inaccurate measurements of channel inhibition. This is particularly critical for rapidly activating channels like Navs.[6]
-
Solution: Implement quality control steps to assess voltage control, such as monitoring the time-to-peak of the sodium current.[6] Exclude cells with poor voltage clamp from the analysis.
-
-
Toxin Adsorption (Non-specific Binding): Peptides like this compound can adsorb to the plasticware and tubing of the APC system, reducing the effective concentration of the toxin reaching the cells.
-
Solution: Pre-incubate the compound plates and fluidics with a solution containing a carrier protein like bovine serum albumin (BSA) to block non-specific binding sites. Consider using low-binding plates and pipette tips.
-
-
Toxin Stability and Solubility: this compound is a peptide and can be susceptible to degradation or aggregation if not handled and stored properly.
-
Solution: Prepare fresh stock solutions of this compound in a suitable buffer (e.g., water or a low-concentration organic solvent) and aliquot for single use to avoid repeated freeze-thaw cycles. Visually inspect solutions for any signs of precipitation.
-
-
Incorrect Voltage Protocol: The inhibitory effect of this compound is voltage-dependent. Using an inappropriate voltage protocol might not effectively reveal the toxin's blocking effect.
Problem 2: No observable effect of this compound.
Possible Causes and Solutions:
-
Incorrect Nav Channel Subtype: Ensure that the cell line used is expressing the intended this compound-sensitive Nav channel subtype (e.g., Nav1.7). This compound has very low potency on some subtypes like Nav1.4 and Nav1.5.[1]
-
Solution: Verify the identity of the cell line and the expression of the target channel using appropriate molecular biology techniques (e.g., qPCR, Western blot) or by testing with a known selective blocker.
-
-
Complete Toxin Degradation or Inactivation: The toxin may have lost its activity due to improper storage or handling.
-
Solution: Use a fresh, properly stored aliquot of this compound. If possible, verify the activity of the toxin on a manual patch clamp rig or with a different assay.
-
-
Fluidics Clog or Failure: A clog in the APC system's fluidics could prevent the toxin from being delivered to the cells.
-
Solution: Perform regular maintenance and cleaning of the APC system's fluidics. Run a dye or a known compound to confirm proper fluid delivery to all wells.
-
Problem 3: Slow onset or incomplete block at high concentrations.
Possible Causes and Solutions:
-
Insufficient Incubation Time: The binding kinetics of this compound may require a longer incubation time to reach equilibrium.
-
Solution: Increase the pre-incubation time of the toxin with the cells before recording. For some toxins, pre-incubation for several minutes is necessary to observe the full effect.[8]
-
-
Presence of Endogenous Currents: The cell line may have endogenous channel activity that is insensitive to this compound, masking the block of the target channel.
-
Solution: Characterize the endogenous currents in the parental cell line (not expressing the target channel) to assess their contribution to the total recorded current. If significant, consider using a different cell line or pharmacological tools to block the endogenous currents.
-
Experimental Protocols
Typical Automated Patch Clamp Protocol for this compound:
-
Cell Preparation:
-
Culture CHO or HEK293 cells stably expressing the human Nav1.7 channel.
-
On the day of the experiment, detach the cells using a non-enzymatic dissociation solution to maintain cell health and surface protein integrity.
-
Resuspend the cells in the appropriate extracellular solution at the optimal density for the specific APC platform.
-
Keep the cells in suspension at a controlled temperature (e.g., 10°C) in the cell hotel of the APC system.[4]
-
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.[9]
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.[5][7] Cesium Fluoride (CsF) is used to block potassium channels and enhance the recording of sodium currents.
-
-
Automated Patch Clamp Procedure:
-
Prime the APC system and the chip with the appropriate solutions.
-
Dispense the cell suspension into the wells of the patch plate.
-
Initiate the automated process of cell capture, sealing, and whole-cell configuration.
-
Apply stringent quality control criteria (e.g., seal resistance > 500 MΩ).[6]
-
-
Voltage Protocol and Toxin Application:
-
Hold the cells at a potential of -100 mV.
-
Apply a depolarizing step to 0 mV for 20 ms to elicit Nav1.7 currents.
-
Establish a stable baseline recording for a few minutes.
-
Apply increasing concentrations of this compound, allowing for sufficient incubation time at each concentration to reach a steady-state block.
-
Record the current amplitude at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each toxin concentration.
-
Normalize the current to the baseline (pre-toxin) current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Visualizations
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Potency optimization of this compound on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tarantula this compound inhibits neuronal sodium channels by binding to receptor site 4 and trapping the domain ii voltage sensor in the closed configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tarantula this compound Inhibits Neuronal Sodium Channels by Binding to Receptor Site 4 and Trapping the Domain II Voltage Sensor in the Closed Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. nanion.de [nanion.de]
- 9. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
accounting for Huwentoxin-IV off-target effects on other ion channels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the off-target effects of Huwentoxin-IV on various ion channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent neurotoxin isolated from the venom of the Chinese bird spider Cyriopagopus schmidti.[1][2] Its primary target is the voltage-gated sodium channel Nav1.7, which is a genetically validated target for pain therapeutics.[1][3][4] The toxin acts as a gating modifier, trapping the voltage-sensor of domain II in the closed configuration, thereby inhibiting channel activation.[1][5][6][7]
Q2: What are the known off-target ion channels for this compound?
A2: While this compound shows good selectivity for Nav1.7, it is also known to affect other tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channel subtypes.[5][8] The sensitive off-target channels include Nav1.1, Nav1.2, Nav1.3, and Nav1.6.[1][2][9] Conversely, the toxin has been reported to be resistant to or significantly less potent against Nav1.4, Nav1.5, and Nav1.8.[1][2][9]
Q3: What are the potential consequences of these off-target effects in my experiments?
A3: Off-target effects, particularly on Nav1.6, can lead to undesirable consequences in vivo, such as negative impacts on the neuromuscular system.[1][4] This is a critical consideration for preclinical safety and toxicity studies. In vitro, cross-reactivity can confound experimental results, making it difficult to attribute observed effects solely to the inhibition of Nav1.7.
Q4: How can I determine if this compound is affecting other ion channels in my experimental system?
A4: The most direct method is to perform electrophysiological recordings on cells expressing the specific ion channel subtypes of concern. Automated patch-clamp systems are frequently used to generate dose-response curves and determine the IC50 values for this compound against a panel of sodium channel subtypes.[1][4]
Troubleshooting Guide
Issue: Inconsistent or unexpected results in cellular assays.
-
Possible Cause: Off-target effects of this compound on other endogenously expressed sodium channel subtypes in your cell line.
-
Troubleshooting Steps:
-
Characterize your cell line: Perform qPCR or Western blotting to identify the full profile of voltage-gated sodium channel subtypes expressed in your experimental cells.
-
Use selective blockers: If other sensitive sodium channel subtypes are present, use selective blockers for those channels (if available) in conjunction with this compound to isolate the effect on Nav1.7.
-
Utilize knockout/knockdown cells: If possible, use cell lines where the genes for potential off-target channels have been knocked out or knocked down to confirm the specificity of the observed effects.
-
Issue: In vivo studies show toxicity or neuromuscular side effects.
-
Possible Cause: Inhibition of the Nav1.6 channel by this compound, which is known to be involved in neuromuscular function.[1][4]
-
Troubleshooting Steps:
-
Dose-response studies: Carefully titrate the concentration of this compound to find a therapeutic window that minimizes off-target effects while maintaining efficacy at Nav1.7.
-
Analog testing: Consider using synthetic analogues of this compound that have been engineered for improved selectivity against Nav1.7 over Nav1.6.[1][4]
-
Monitor specific physiological parameters: In your in vivo experiments, include specific assessments of neuromuscular function to quantify the extent of any off-target effects.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of wild-type this compound on its primary target (hNav1.7) and key off-target voltage-gated sodium channels.
| Ion Channel Subtype | IC50 (nM) | Selectivity Ratio (vs. hNav1.7) | Reference |
| hNav1.7 | ~9.9 - 26 | 1 | [2][3][10][11] |
| hNav1.6 | ~226.6 | ~23 | [1][2] |
| rNav1.2 | ~150 | ~15 | [11][12] |
| rNav1.3 | ~338 | ~34 | [11][12] |
| hNav1.1 | Potent Inhibition | Not specified | [3][9] |
| hNav1.4 | >10,000 | >1000 | [11][12] |
| hNav1.5 | >10,000 | >1000 | [3][11][12] |
| hNav1.8 | Resistant | Not applicable | [1][2][9] |
h denotes human, and r denotes rat isoforms.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing this compound Selectivity
This protocol outlines the key steps for determining the IC50 of this compound on a specific voltage-gated sodium channel subtype expressed in a heterologous system (e.g., HEK-293 cells).
1. Cell Preparation:
-
Culture HEK-293 cells stably expressing the human voltage-gated sodium channel subtype of interest (e.g., Nav1.7, Nav1.6).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in the appropriate solvent (e.g., water with 0.1% BSA to prevent sticking) and store at -20°C. Prepare serial dilutions in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.[13]
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.[14]
-
Clamp the cell membrane potential at a holding potential of -100 mV.
4. Voltage Protocol and Data Acquisition:
-
To elicit sodium currents, apply a depolarizing voltage step protocol. For example, from the holding potential of -100 mV, apply a 50 ms step to 0 mV, followed by a return to -100 mV.[15]
-
Record the peak inward sodium current.
-
Apply a series of increasing concentrations of this compound to the bath and record the current at each concentration until a steady-state block is achieved.
-
Wash out the toxin with the external solution to check for reversibility.
5. Data Analysis:
-
Measure the peak sodium current amplitude at each this compound concentration.
-
Normalize the current at each concentration to the control current (before toxin application).
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound interaction with primary and off-target ion channels.
References
- 1. Frontiers | Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios [frontiersin.org]
- 2. Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure, dynamics and selectivity profile of a NaV1.7 potency-optimised this compound variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Common Molecular Determinants of Tarantula this compound Inhibition of Na+ Channel Voltage Sensors in Domains II and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Huwentoxin - Wikipedia [en.wikipedia.org]
- 8. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structure, dynamics and selectivity profile of a NaV1.7 potency-optimised this compound variant | PLOS One [journals.plos.org]
- 10. ovid.com [ovid.com]
- 11. smartox-biotech.com [smartox-biotech.com]
- 12. peptidepharma.com [peptidepharma.com]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of pH in Huwentoxin-IV Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Huwentoxin-IV (HwTx-IV), a potent voltage-gated sodium channel blocker. A critical factor influencing the success of experiments involving peptide toxins is their stability under various conditions, with pH being a primary determinant. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and activity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: this compound belongs to the inhibitor cystine knot (ICK) family of peptides. A defining characteristic of ICK peptides is their exceptional stability across a wide range of temperatures and pH values. This structural motif, characterized by a knotted arrangement of disulfide bonds, confers significant resistance to degradation. While specific quantitative data for this compound across a broad pH spectrum is not extensively published, its successful refolding and handling in buffers at pH 8.0 suggest good stability in neutral to mildly alkaline conditions. It is generally expected to be stable in standard physiological buffers (pH 7.2-7.4).
Q2: How can I assess the stability of my this compound sample after exposure to a specific pH?
A2: The stability of your this compound sample can be evaluated through both structural and functional assays. To assess structural integrity, techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to detect degradation products, and Circular Dichroism (CD) spectroscopy can monitor changes in the peptide's secondary structure. For functional assessment, electrophysiological assays on sodium channels (e.g., Nav1.7) are the gold standard to determine if the toxin retains its inhibitory activity.
Q3: Can I use buffers with extreme pH values (e.g., <4 or >10) in my experiments with this compound?
A3: While ICK peptides are robust, prolonged exposure to extreme pH values should be approached with caution. Highly acidic or alkaline conditions can potentially lead to chemical modifications such as deamidation or hydrolysis, which may affect the peptide's activity. It is always recommended to perform a stability check if your experimental protocol requires the use of buffers outside the neutral pH range.
Q4: What are the visual signs of this compound instability or degradation?
A4: Visual signs of instability can include precipitation or cloudiness in the solution, which may indicate aggregation. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of stability.
Troubleshooting Guide
Encountering unexpected results in your experiments with this compound? The following guide addresses common issues related to pH and peptide stability.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity | pH-induced degradation or aggregation: The experimental buffer pH may be outside the optimal range for this compound stability. | 1. Verify Buffer pH: Ensure the pH of all solutions is accurately measured and within the intended range.2. Perform a Stability Check: Incubate this compound at the experimental pH for the duration of the experiment and analyze for degradation using RP-HPLC.3. Assess Activity Post-Incubation: Test the biological activity of the pH-treated sample using electrophysiology to quantify any loss of function. |
| Inconsistent results between experiments | Variability in buffer preparation: Minor differences in buffer pH between batches can affect peptide stability and activity. | 1. Standardize Buffer Preparation: Use a consistent protocol for buffer preparation, including calibration of the pH meter.2. Use Fresh Buffers: Prepare fresh buffers for each experiment to avoid pH drift over time. |
| Precipitation observed in the sample | Peptide aggregation: The pH of the solution may be close to the isoelectric point (pI) of this compound, leading to reduced solubility and aggregation. | 1. Adjust Solution pH: Move the buffer pH away from the predicted pI of the peptide.2. Solubility Test: Perform a solubility test at different pH values to determine the optimal range for your experiments. |
Quantitative Data on this compound Stability
While comprehensive public data on the stability of this compound across a wide pH range is limited, researchers should aim to generate such data internally. The following tables are provided as templates to illustrate how to present findings from stability studies.
Table 1: Structural Integrity of this compound at Different pH Values as Assessed by RP-HPLC
| pH | Incubation Time (hours) | % Intact this compound (Mean ± SD) |
| 4.0 | 24 | Data to be determined experimentally |
| 7.4 | 24 | Data to be determined experimentally |
| 9.0 | 24 | Data to be determined experimentally |
Table 2: Biological Activity of this compound after Incubation at Different pH Values
| pH | Incubation Time (hours) | Remaining Biological Activity (%) (Mean ± SD) |
| 4.0 | 24 | Data to be determined experimentally |
| 7.4 | 24 | Data to be determined experimentally |
| 9.0 | 24 | Data to be determined experimentally |
Experimental Protocols
Protocol 1: Assessing the Structural Stability of this compound using RP-HPLC
Objective: To quantify the extent of this compound degradation after incubation at different pH values.
Materials:
-
This compound stock solution
-
Buffers of various pH (e.g., citrate for pH 4, phosphate for pH 7.4, Tris for pH 9)
-
HPLC system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Incubator
Method:
-
Prepare aliquots of this compound in the different pH buffers at a final concentration of 1 mg/mL.
-
Incubate the samples at a controlled temperature (e.g., 37°C) for a defined period (e.g., 0, 24, 48, and 72 hours).
-
At each time point, withdraw an aliquot and immediately quench any potential reaction by adding an equal volume of mobile phase A.
-
Analyze the samples by RP-HPLC. Use a linear gradient of mobile phase B to elute the peptide.
-
Monitor the elution profile at 214 nm.
-
Calculate the percentage of intact this compound by measuring the area of the main peak corresponding to the undegraded peptide and comparing it to the total peak area.
Protocol 2: Evaluating the Functional Stability of this compound using Electrophysiology
Objective: To determine the effect of pH on the biological activity of this compound.
Materials:
-
This compound samples incubated at different pH values (from Protocol 1)
-
Cell line expressing the target sodium channel (e.g., HEK293 cells stably expressing Nav1.7)
-
Patch-clamp electrophysiology setup
-
Extracellular and intracellular recording solutions
Method:
-
Prepare a dose-response curve for a control (unincubated) this compound sample to determine the IC50 value.
-
For each pH-incubated sample, apply a concentration close to the IC50 to the cells and record the inhibition of the sodium current.
-
Compare the percentage of inhibition by the pH-treated samples to that of the control sample.
-
Calculate the remaining biological activity as a percentage of the control.
Visualizing Experimental Workflows and Concepts
Diagram 1: Workflow for Assessing this compound pH Stability
proper handling and storage of synthetic Huwentoxin-IV
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of synthetic Huwentoxin-IV.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for lyophilized synthetic this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or lower, protected from bright light.[1][2] For short-term use (weeks to months), refrigeration at 2-8°C is acceptable.[2][3] It is crucial to keep the vial tightly sealed in a dry, desiccated environment to prevent absorption of moisture, which can reduce the peptide's stability.[1][4]
2. How should I handle the lyophilized peptide before reconstitution?
To prevent condensation, which can compromise the peptide's stability, allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening.[1][5] When weighing the peptide, do so quickly and reseal the vial tightly to minimize exposure to air and moisture.[1]
3. What is the best solvent for reconstituting synthetic this compound?
Synthetic this compound is soluble in water up to 1 mg/ml. For experimental use, it is often reconstituted in sterile, high-purity water or a buffer solution appropriate for the specific application (e.g., saline buffer).[6]
4. What is the recommended procedure for reconstituting the peptide?
To reconstitute, use a sterile pipette to add the appropriate volume of the chosen solvent to the vial. Mix gently by slow agitation or inversion to ensure the peptide dissolves completely.[7] Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade.[7] Allow the solution to sit for 15-30 minutes to ensure complete dissolution.[7]
5. How should I store reconstituted this compound?
The stability of peptides in solution is limited.[1][8] For short-term storage (up to a few weeks), reconstituted this compound can be stored at 2-8°C.[3] For longer-term storage, it is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[4][9] This prevents repeated freeze-thaw cycles, which can lead to degradation.[1][5]
6. What safety precautions should I take when handling this compound?
As with any chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[3][4][10] Avoid inhalation of the lyophilized powder or contact with skin and eyes.[3][10] In case of contact, flush the affected area with copious amounts of water.[3] A full Material Safety Data Sheet (MSDS) should be consulted for detailed safety information.[3][4]
Troubleshooting Guides
Problem: Inconsistent or no effect of this compound in my experiment.
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | - Ensure the lyophilized peptide has been stored correctly at -20°C or below and protected from light and moisture. - If using a reconstituted solution, confirm it was stored properly and that repeated freeze-thaw cycles were avoided.[1][5] Prepare fresh aliquots if in doubt. |
| Incorrect Concentration | - Double-check all calculations for reconstitution and dilutions. - Consider that the peptide may have absorbed moisture if not handled in a desiccated environment, leading to a lower effective concentration.[1] |
| Experimental Conditions | - Verify that the pH and ionic strength of your experimental buffer are compatible with this compound activity. - For electrophysiology experiments, ensure the health of the cells and the quality of the giga-ohm seal.[9] |
| Off-Target Effects or Lack of Target Expression | - Confirm that the cell line or tissue preparation expresses the target tetrodotoxin-sensitive (TTX-S) sodium channels (e.g., NaV1.7).[2][6] - Use a positive control known to modulate the target channel to validate the experimental setup. |
Problem: Precipitate observed in the reconstituted this compound solution.
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | - Gently agitate the solution for a longer period. - Slight warming of the solution may aid in dissolving the peptide.[7] |
| Peptide Aggregation | - Avoid vigorous shaking during reconstitution.[7] - Reconstitute in a buffer at a pH of 5-6, as this can reduce the risk of aggregation for some peptides.[4] |
| Contamination | - Ensure that sterile water and equipment were used for reconstitution to prevent bacterial growth, which can appear as cloudiness or precipitate.[7] |
Quantitative Data
Table 1: Inhibitory Concentration (IC₅₀) of Synthetic this compound on Various Voltage-Gated Sodium Channel (NaV) Subtypes
| NaV Subtype | IC₅₀ | Cell Line | Reference |
| hNaV1.7 | 26 nM | HEK293 | |
| hNaV1.7 | 17 ± 2 nM | HEK293 | [11] |
| hNaV1.7 | 22-33 nM | Not Specified | [2] |
| rNaV1.2 | 150 nM | HEK293 | |
| rNaV1.3 | 338 nM | HEK293 | |
| rNaV1.4 | >10 µM | HEK293 | |
| hNaV1.5 | >10 µM | HEK293 | |
| Rat DRG Neurons (TTX-S) | 30 nM | Primary Culture | [5][6] |
| Rat Hippocampal Neurons | ~0.4 µM | Primary Culture | [12] |
h = human, r = rat, DRG = dorsal root ganglion, TTX-S = tetrodotoxin-sensitive
Experimental Protocols
Detailed Methodology: Whole-Cell Patch-Clamp Analysis of this compound on NaV1.7 Channels
This protocol is a representative example for determining the inhibitory effect of this compound on a specific sodium channel subtype expressed in a cell line.
1. Cell Culture:
-
Use a stable cell line, such as HEK293 cells, expressing the human NaV1.7 channel.[13]
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) in an appropriate medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum and selection antibiotics).[14]
2. Solution Preparation:
-
Internal (Pipette) Solution: Prepare a solution containing (in mM): 140 CsF, 1 EGTA, 10 NaCl, and 10 HEPES. Adjust the pH to 7.3 with CsOH.[8]
-
External (Bath) Solution: Prepare a solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES. Adjust the pH to 7.4 with NaOH.
-
This compound Stock Solution: Reconstitute lyophilized this compound in sterile water to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in the external solution.
3. Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass micropipettes to a resistance of 0.8-1.5 MΩ when filled with the internal solution.[8]
-
Perform recordings at room temperature (~21°C).[8]
4. Recording Procedure:
-
Obtain a giga-ohm seal (>1 GΩ) between the micropipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a resting potential of -100 mV for 5 minutes to allow for equilibration between the pipette solution and the cell interior.[8]
-
Compensate for series resistance (around 80%) to minimize voltage errors.[8]
5. Data Acquisition:
-
Elicit sodium currents by applying a depolarizing voltage step to -10 mV for 20 ms from the holding potential of -100 mV. Repeat this step every 5 seconds.[8]
-
Record baseline currents in the external solution without the toxin.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the peak inward current at each concentration until a steady-state block is achieved.
6. Data Analysis:
-
Measure the peak current amplitude for each recording.
-
Normalize the current at each toxin concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a logistic function to determine the IC₅₀ value.[1]
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Caption: Mechanism of action of this compound on NaV channels.
References
- 1. researchgate.net [researchgate.net]
- 2. peptidepharma.com [peptidepharma.com]
- 3. biocrick.com [biocrick.com]
- 4. peptide.co.jp [peptide.co.jp]
- 5. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. Tarantula this compound Inhibits Neuronal Sodium Channels by Binding to Receptor Site 4 and Trapping the Domain II Voltage Sensor in the Closed Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. derthon.com [derthon.com]
- 10. Potency optimization of this compound on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of this compound, a neurotoxin inhibiting central neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios [frontiersin.org]
challenges in the chemical synthesis and folding of Huwentoxin-IV
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in the chemical synthesis and oxidative folding of Huwentoxin-IV (HWTX-IV).
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the chemical synthesis of this compound?
A1: this compound and its analogues are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The synthesis is generally performed on a 2-chlorotrityl chloride polystyrene resin. Standard protocols involve the use of a tenfold excess of Fmoc-protected amino acids activated with HCTU/DIEA for coupling, and 20% piperidine in DMF for Fmoc deprotection.[1]
Q2: What are the key challenges in the chemical synthesis of HWTX-IV?
A2: While the synthesis of HWTX-IV is generally achievable, potential challenges include incomplete coupling or deprotection steps, and side reactions during cleavage from the resin. Careful monitoring of each step and optimization of coupling times can mitigate these issues. The purification of the crude linear peptide by reverse-phase HPLC (RP-HPLC) is a critical step to ensure a high-purity product for folding.[3]
Q3: What is the correct disulfide bond connectivity for active this compound?
A3: The native and biologically active form of this compound has three disulfide bridges with the following connectivity: Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31.[2][4][5] This arrangement forms the inhibitor cystine knot (ICK) motif, which is crucial for its structural stability and function.[2][4]
Q4: What are the recommended conditions for the oxidative folding of HWTX-IV?
A4: Successful oxidative folding of the linear, reduced HWTX-IV peptide can be achieved under specific redox conditions. A commonly used method involves dissolving the crude linear peptide at a concentration of 0.1 mg/ml in a 0.1 M Tris buffer at pH 8.0, containing 10% DMSO as an oxidizing agent, and allowing the reaction to proceed at room temperature.[1]
Q5: How can I confirm that my synthetic HWTX-IV is correctly folded?
A5: Correct folding can be verified by comparing the experimental molecular mass with the theoretical mass using mass spectrometry.[1] The biological activity of the synthetic peptide should also be assessed and compared to the native toxin, for instance, by measuring its inhibitory activity on tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels.[6][7] Circular dichroism spectroscopy can also be used to confirm the proper secondary structure.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of crude linear peptide after SPPS | - Incomplete Fmoc deprotection. - Inefficient amino acid coupling. - Premature chain termination. | - Increase piperidine treatment time or use fresh piperidine solution. - Increase coupling time, use a different activating agent, or double-couple difficult residues. - Ensure high-quality reagents and anhydrous conditions. |
| Multiple peaks in RP-HPLC of crude linear peptide | - Deletion sequences from incomplete coupling. - Side-product formation during synthesis or cleavage. | - Optimize coupling and deprotection steps. - Use appropriate scavengers in the cleavage cocktail (e.g., H₂O, TIS, DODT) to prevent side reactions.[1] |
| Poor folding efficiency or aggregation | - Incorrect redox potential of the folding buffer. - High peptide concentration leading to intermolecular disulfide bond formation. - Presence of impurities from synthesis. | - Optimize the ratio of reduced to oxidized glutathione or use alternative redox systems.[8] - Perform folding at a lower peptide concentration (e.g., 0.1 mg/ml).[1] - Ensure high purity of the linear peptide before attempting to fold. |
| Synthetic HWTX-IV shows low or no biological activity | - Incorrect disulfide bond formation leading to misfolded isomers. - C-terminal modification affecting potency. | - Verify the folding conditions and consider a stepwise disulfide bond formation strategy if random folding is unsuccessful. - Ensure C-terminal amidation, as a carboxylated C-terminus significantly reduces potency on NaV1.6 and NaV1.7 channels.[1] |
Quantitative Data Summary
Table 1: Inhibitory Activity (IC₅₀) of Synthetic HWTX-IV and Analogues on Human Sodium Channels
| Peptide | hNaV1.7 IC₅₀ (nM) | hNaV1.6 IC₅₀ (nM) | hNaV1.7/hNaV1.6 Selectivity Ratio | Reference |
| HWTX-IV (wild-type) | 9.9 | 226.6 | 22.9 | [1][2] |
| HWTX-IV E¹G | - | - | - | [1] |
| HWTX-IV E⁴G | - | - | - | [1] |
| HWTX-IV E⁴K | - | - | ~1 | [1] |
| HWTX-IV E⁴R | - | - | - | [1] |
| HWTX-IV Y³³W | - | - | - | [1] |
| HWTX-IV CterCOOH | ~178.2 (18-fold reduction) | ~1133 (5-fold reduction) | - | [1] |
Note: '-' indicates data not explicitly provided in a comparable format in the source.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of HWTX-IV
-
Resin and Scale: The synthesis is performed on 2-chlorotrityl chloride polystyrene resin at a 0.05 mmol or 0.1 mmol scale.[1][2]
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF.[1][2]
-
Amino Acid Coupling: The free amine is coupled with a tenfold excess of Fmoc-protected amino acids activated with HCTU/DIEA in NMP/DMF. The coupling reaction is typically repeated three times for 15 minutes each.[1][2]
-
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cocktail of TFA/H₂O/1,3-dimethoxybenzene (DMB)/TIS/2,2′-(Ethylenedioxy)diethanethiol (DODT) in a ratio of 85.1/5/2.5/3.7/3.7 (vol.).[1]
-
Purification: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Oxidative Folding of HWTX-IV
-
Preparation: The purified linear peptide is dissolved at a concentration of 0.1 mg/ml.[1]
-
Folding Buffer: The folding is conducted in a 0.1 M Tris buffer at pH 8.0 containing 10% DMSO.[1]
-
Reaction: The folding reaction is carried out at room temperature. The progress can be monitored by RP-HPLC.
-
Purification: The correctly folded peptide is purified from misfolded isomers and remaining linear peptide by RP-HPLC.
Visualizations
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Caption: Oxidative Folding and Purification Workflow for this compound.
References
- 1. Frontiers | Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios [frontiersin.org]
- 2. Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assignment of the Disulfide Bonds of Huwentoxin-Ⅳ by Partial Reduction and Sequence Analysis [cjcu.jlu.edu.cn]
- 6. Synthesis and characterization of this compound, a neurotoxin inhibiting central neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological characterization of synthetic analogs of this compound (Mu-theraphotoxin-Hh2a), a neuronal tetrodotoxin-sensitive sodium channel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative folding of cystine-rich peptides vs regioselective cysteine pairing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Huwentoxin-IV and Tetrodotoxin on Sodium Channel Function
A definitive guide for researchers and drug development professionals on the distinct mechanisms and effects of two potent sodium channel modulators.
Huwentoxin-IV (HWTX-IV) and Tetrodotoxin (TTX) are potent neurotoxins that both target voltage-gated sodium channels (VGSCs), critical players in the initiation and propagation of action potentials in excitable cells. Despite their shared target, their mechanisms of action, binding sites, and subtype selectivity diverge significantly, making them valuable and distinct tools for neurobiological research and potential therapeutic development. This guide provides a detailed comparison of their effects, supported by quantitative data and experimental methodologies.
At a Glance: Key Differences
| Feature | This compound (HWTX-IV) | Tetrodotoxin (TTX) |
| Toxin Type | Peptide Toxin (from spider venom) | Small Molecule Alkaloid (from pufferfish, etc.) |
| Mechanism of Action | Gating modifier; traps the voltage sensor | Pore blocker |
| Binding Site | Neurotoxin receptor site 4 (extracellular S3-S4 linker of domain II) | Neurotoxin receptor site 1 (outer pore of the channel)[1][2] |
| Effect on Channel Gating | Inhibits activation by trapping the domain II voltage sensor in the closed configuration[3][4][5] | Physically occludes the pore, blocking Na+ ion permeation without directly altering gating kinetics[2][6][7] |
| Primary Target Subtypes | Preferentially inhibits neuronal TTX-sensitive subtypes (e.g., Nav1.7, Nav1.2, Nav1.3)[3][4][5] | Potently blocks TTX-sensitive (TTX-s) subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, Nav1.7)[1][2] |
Quantitative Comparison: Potency on Sodium Channel Subtypes
The half-maximal inhibitory concentration (IC50) values highlight the distinct selectivity profiles of HWTX-IV and TTX across various sodium channel subtypes.
| Sodium Channel Subtype | This compound (IC50) | Tetrodotoxin (IC50) |
| hNav1.1 | Sensitive | ~2.3 nM |
| rNav1.2 | ~150 nM[3] | Sensitive |
| rNav1.3 | ~338 nM[3] | Sensitive |
| rNav1.4 (muscle) | > 10 µM[3] | Sensitive |
| hNav1.5 (cardiac) | > 10 µM[3] | Resistant (~µM range)[1] |
| hNav1.6 | ~226.6 nM[8] | Sensitive |
| hNav1.7 | ~26 nM[3][4][5] | Sensitive |
| Rat DRG Neurons (TTX-S) | ~30 nM[3][9] | Nanomolar range[1] |
| Rat DRG Neurons (TTX-R) | No significant effect[9] | Micromolar range[1] |
Mechanisms of Action: A Tale of Two Blockades
While both toxins lead to the inhibition of sodium currents, their approaches are fundamentally different. TTX acts as a simple "cork in a bottle," whereas HWTX-IV employs a more subtle mechanism of "sabotaging the machinery."
Tetrodotoxin: The Pore Blocker
Tetrodotoxin physically obstructs the outer vestibule of the sodium channel pore.[2][10] Its positively charged guanidinium group is thought to interact with negatively charged amino acid residues within the pore's selectivity filter, effectively plugging the channel and preventing the influx of sodium ions.[6][7][11] This blockade is potent and highly specific for TTX-sensitive sodium channel isoforms.
Caption: Tetrodotoxin physically blocks the sodium channel pore.
This compound: The Gating Modifier
In contrast, this compound does not directly block the pore. Instead, it binds to the S3-S4 linker in domain II of the channel, a region known as the voltage sensor.[3][4][5] This interaction "traps" the voltage sensor in its inward, closed configuration, preventing the channel from activating in response to membrane depolarization.[3][4][5] Consequently, even with a strong depolarizing stimulus, the channel fails to open, and sodium influx is inhibited.
Caption: this compound prevents sodium channel activation.
Experimental Protocols
The characterization of these toxins relies heavily on electrophysiological techniques, particularly the patch-clamp method.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is fundamental for studying the effects of HWTX-IV and TTX on voltage-gated sodium channels expressed in heterologous systems (e.g., HEK293 cells) or primary neurons.
Objective: To measure the inhibitory effects of the toxins on sodium currents and determine their potency (IC50).
Methodology:
-
Cell Preparation:
-
Culture cells expressing the specific sodium channel subtype of interest on glass coverslips.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours.[12]
-
-
Pipette and Solutions:
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-7 MΩ.[12]
-
Fill the pipette with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Use an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Recording:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.[12]
-
Clamp the cell at a holding potential of -100 mV to ensure channels are in a resting state.
-
Elicit sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV).
-
Record baseline currents.
-
-
Toxin Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of HWTX-IV or TTX.
-
Allow for equilibration before recording the sodium currents in the presence of the toxin.
-
Perform a washout by perfusing with the control external solution to observe the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward sodium current at each voltage step.
-
Calculate the percentage of current inhibition at various toxin concentrations.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Caption: Workflow for electrophysiological analysis of toxins.
Conclusion
This compound and Tetrodotoxin, while both potent inhibitors of sodium channels, are not interchangeable. TTX serves as a classic pore blocker, invaluable for isolating TTX-sensitive currents and studying the physical properties of the channel pore. HWTX-IV, a gating modifier with a preference for neuronal sodium channel subtypes like Nav1.7, offers a more nuanced tool for investigating the complex mechanisms of channel activation and the role of specific domains in this process. Understanding their distinct properties is crucial for researchers and drug developers aiming to dissect the function of sodium channels in health and disease and to design novel, subtype-selective therapeutics.
References
- 1. Tetrodotoxin - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. Tarantula this compound Inhibits Neuronal Sodium Channels by Binding to Receptor Site 4 and Trapping the Domain II Voltage Sensor in the Closed Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tarantula this compound inhibits neuronal sodium channels by binding to receptor site 4 and trapping the domain ii voltage sensor in the closed configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios [frontiersin.org]
- 9. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Tetrodotoxin Binding Site Is within the Outer Vestibule of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrodotoxin-How it Works by Louisa Quek [ch.ic.ac.uk]
- 12. benchchem.com [benchchem.com]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Huwentoxin-IV (HWTX-IV) and ProTx-II, two potent peptide toxins that inhibit the voltage-gated sodium channel Nav1.7, a key target in pain therapeutics. This document synthesizes experimental data on their inhibitory activities, delves into the nuances of their mechanisms of action, and provides detailed experimental protocols for assessing their function.
At a Glance: Potency and Selectivity
Both this compound, isolated from the venom of the Chinese bird spider Selenocosmia huwena, and ProTx-II, from the tarantula Thrixopelma pruriens, are potent inhibitors of the human Nav1.7 channel. However, their potency and selectivity profiles exhibit notable differences. ProTx-II generally demonstrates higher potency for Nav1.7 with an IC50 in the low nanomolar to sub-nanomolar range.[1] In contrast, wild-type this compound has a reported IC50 for Nav1.7 of approximately 17 to 26 nM.[2][3]
Engineered analogues of both peptides have been developed to enhance their potency and selectivity. For instance, a triple-mutant of HWTX-IV (m3-HwTx-IV) has shown a significantly increased potency with an IC50 of 0.4 nM.[2][3] Similarly, analogues of ProTx-II have been designed to improve selectivity and in vivo efficacy.[4][5]
The following table summarizes the inhibitory concentrations (IC50) of wild-type this compound and ProTx-II on Nav1.7 and other Nav channel subtypes, providing a snapshot of their relative potencies and selectivities.
| Toxin | Nav1.7 IC50 | Other Nav Subtype IC50s | Reference |
| This compound | ~17-26 nM | Nav1.1, 1.2, 1.3, 1.6 (potent inhibition), Nav1.5 (less potent) | [2][3] |
| ProTx-II | ~0.3 nM | Nav1.1, 1.3, 1.4, 1.5, 1.8, 1.9 (>1000-fold selective over these), Nav1.2, 1.6 (less selective) | [1][6] |
Delving into the Mechanism of Action
Both this compound and ProTx-II are classified as gating modifier toxins. They function by physically interacting with the voltage-sensing domains (VSDs) of the Nav1.7 channel, rather than blocking the pore. This interaction traps the channel in a closed or resting state, thereby preventing the channel from opening in response to membrane depolarization.[7][8]
While both toxins are known to target the VSD of domain II (VSD2), their specific interactions and functional consequences differ significantly.[2][9] ProTx-II has been shown to trap the VSD2 in its resting configuration, which inhibits channel activation.[9] In contrast, while HWTX-IV also interacts with VSD2, the specific residues involved in this interaction are different from those for ProTx-II.[2][9] For example, the mutation E818C in Nav1.7 increases the IC50 for HWTX-IV by approximately 400-fold, while only causing a 4-fold increase for ProTx-II.[2][9]
A key difference lies in their effects on fast inactivation. ProTx-II, but not this compound, has been demonstrated to interact with the VSD of domain IV (VSD4), which is critically involved in the fast inactivation process of the channel.[2][9] This interaction impedes fast inactivation, a mechanism not shared by HWTX-IV.[2][9]
Experimental Protocols
The characterization of this compound and ProTx-II as Nav1.7 inhibitors predominantly relies on patch-clamp electrophysiology techniques, particularly using mammalian cell lines that heterologously express the human Nav1.7 channel.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous expression of voltage-gated sodium channels.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: HEK293 cells are stably transfected with a plasmid containing the cDNA for the human Nav1.7 α-subunit (hNav1.7). For some studies, co-transfection with the β1 subunit is performed to ensure proper channel expression and function. Selection of stably transfected cells is typically achieved using an appropriate antibiotic, such as G418.
Electrophysiological Recordings
Whole-cell patch-clamp recordings are performed to measure the sodium currents flowing through the Nav1.7 channels in response to voltage steps.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH is adjusted to 7.3 with CsOH.
-
-
Recording Setup: Recordings are performed at room temperature using an automated patch-clamp system (e.g., Patchliner, QPatch) or a manual patch-clamp rig. Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.
-
Voltage Protocol for IC50 Determination:
-
Cells are held at a holding potential of -120 mV.
-
Nav1.7 currents are elicited by a depolarizing pulse to 0 mV for 20-50 ms.
-
The toxin is applied at increasing concentrations, and the peak inward current is measured at each concentration.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
-
Conclusion
Both this compound and ProTx-II are invaluable research tools for studying the structure and function of the Nav1.7 channel and serve as important scaffolds for the development of novel analgesics. While ProTx-II exhibits higher native potency for Nav1.7, the distinct mechanisms of action of both toxins provide different avenues for therapeutic design. ProTx-II's unique interaction with the VSD4 to modulate fast inactivation presents a different pharmacological profile compared to HWTX-IV's primary effect on channel activation via VSD2. The ongoing development of engineered analogues of both peptides continues to refine their potential as selective and potent Nav1.7 inhibitors for the treatment of pain.
References
- 1. [PDF] The Tarantula Toxins ProTx-II and this compound Differentially Interact with Human Nav1.7 Voltage Sensors to Inhibit Channel Activation and Inactivation | Semantic Scholar [semanticscholar.org]
- 2. The tarantula toxins ProTx-II and this compound differentially interact with human Nav1.7 voltage sensors to inhibit channel activation and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AID 1167922 - Inhibition of human Nav1.7 expressed in HEK293 cells after 60 mins by FLIPR assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cohenweb.rc.fas.harvard.edu [cohenweb.rc.fas.harvard.edu]
- 5. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for High-Affinity Trapping of the NaV1.7 Channel in its Resting State by Tarantula Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validating the Huwentoxin-IV Binding Site on Nav1.7 through Site-Directed Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Huwentoxin-IV (HWTX-IV), a potent neurotoxin isolated from the venom of the Chinese bird spider Haplopelma schmidti, has garnered significant interest as a potential therapeutic for pain management. Its high affinity and selectivity for the voltage-gated sodium channel Nav1.7, a key player in pain signaling pathways, make it a valuable molecular probe and a promising lead for novel analgesic development. This guide provides a comparative analysis of experimental data that validates the binding site of HWTX-IV on Nav1.7, primarily focusing on evidence from site-directed mutagenesis studies.
Mechanism of Action: Inhibition of Nav1.7 Activation
This compound functions as a gating modifier of voltage-gated sodium channels.[1] It specifically binds to the neurotoxin receptor site 4, located on the extracellular S3-S4 linker of domain II of the Nav channel alpha subunit.[1][2][3] This binding traps the domain II voltage sensor (VSDII) in its closed or resting configuration. Consequently, the channel is unable to activate in response to membrane depolarization, leading to a potent inhibition of sodium ion influx and the blockage of action potential propagation in nociceptive neurons.
References
- 1. Huwentoxin - Wikipedia [en.wikipedia.org]
- 2. Tarantula this compound inhibits neuronal sodium channels by binding to receptor site 4 and trapping the domain ii voltage sensor in the closed configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tarantula this compound Inhibits Neuronal Sodium Channels by Binding to Receptor Site 4 and Trapping the Domain II Voltage Sensor in the Closed Configuration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Huwentoxin-IV and Saxitoxin on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent neurotoxins, Huwentoxin-IV and Saxitoxin, focusing on their distinct mechanisms of action and their effects on neuronal excitability. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document serves as a comprehensive resource for understanding the nuanced interactions of these toxins with voltage-gated sodium channels (VGSCs).
Introduction
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in various neurological disorders, including pain, epilepsy, and cardiac arrhythmias.[1] Neurotoxins that target these channels are invaluable tools for studying channel structure-function relationships and serve as potential leads for novel therapeutics.
-
This compound (HWTX-IV) is a peptide neurotoxin isolated from the venom of the Chinese bird spider, Haplopelma schmidti.[1][2] It is part of the inhibitor cystine knot (ICK) structural family and is recognized for its selective inhibition of specific neuronal sodium channel subtypes.[2][3]
-
Saxitoxin (STX) is a small-molecule alkaloid neurotoxin produced by marine dinoflagellates and freshwater cyanobacteria.[4][5] It is the primary causative agent of paralytic shellfish poisoning (PSP), a serious illness resulting from the consumption of contaminated shellfish.[4][6]
While both toxins potently inhibit neuronal firing by acting on VGSCs, their binding sites and mechanisms of action are fundamentally different, leading to distinct pharmacological profiles.
Mechanism of Action: A Tale of Two Sites
The most significant distinction between this compound and Saxitoxin lies in their binding site and the resulting mechanism of channel inhibition.
-
This compound: A Gating Modifier at Site 4 HWTX-IV is classified as a gating modifier. It binds to neurotoxin receptor site 4 , located on the extracellular S3-S4 linker of the channel's second domain (DII).[1][7] Instead of physically blocking the channel pore, HWTX-IV's binding traps the DII voltage sensor in its inward, closed configuration.[3][7] This action prevents the channel from activating in response to membrane depolarization, thereby suppressing the peak sodium current and inhibiting action potential generation.[2][3] While it is a gating modifier, its functional effect under physiological conditions resembles that of a simple channel inhibitor, as extreme or prolonged depolarization is required to relieve the block.[3][8]
-
Saxitoxin: A Pore Blocker at Site 1 Saxitoxin is a classic pore blocker that binds to neurotoxin receptor site 1 , situated at the outer vestibule of the sodium channel.[4][9][10] Its positively charged guanidinium groups interact with negatively charged amino acid residues in the P-loops of the channel's four domains.[11][12] By binding directly within the pore, STX acts like a plug, physically occluding the channel and preventing the influx of sodium ions.[4][6] This direct blockade of ion conductance effectively halts the generation and propagation of action potentials, leading to flaccid paralysis.[9][13]
Quantitative Comparison of Potency and Selectivity
The potency and selectivity of these toxins vary significantly across different VGSC subtypes. This compound shows a clear preference for neuronal tetrodotoxin-sensitive (TTX-S) channels over muscle and TTX-resistant channels.[1][7] Saxitoxin is also a potent blocker of most TTX-S channels, although recent evidence indicates a surprisingly low affinity for the human NaV1.7 subtype, a key channel in pain pathways.[14][15]
| Toxin | Channel Subtype | Test System | IC₅₀ (nM) | Reference(s) |
| This compound | hNaV1.7 | HEK293 Cells | ~26 | [1][7] |
| hNaV1.7 | CHO Cells | 17 ± 2 | [16][17] | |
| rNaV1.2 | HEK293 Cells | ~150 | [1] | |
| rNaV1.3 | HEK293 Cells | ~338 | [1] | |
| rNaV1.4 (muscle) | HEK293 Cells | >10,000 | [1] | |
| hNaV1.5 (cardiac) | HEK293 Cells | >10,000 | [1] | |
| TTX-S (mixed) | Rat DRG Neurons | ~30 | [2] | |
| TTX-R (mixed) | Rat DRG Neurons | No effect | [2][8] | |
| Saxitoxin | hNaV1.4 (muscle) | Mammalian Cells | 3.0 ± 1.6 | [18][19] |
| rNaV1.4 (muscle) | HEK293 Cells | 2.8 ± 0.1 | [15] | |
| hNaV1.7 | HEK293 Cells | 702 ± 53 | [15] |
h: human, r: rat, HEK: Human Embryonic Kidney, CHO: Chinese Hamster Ovary, DRG: Dorsal Root Ganglion.
Experimental Protocols
The quantitative data presented above are primarily derived from electrophysiological experiments using the whole-cell patch-clamp technique. This methodology allows for the precise measurement of ion currents across the membrane of a single cell.
Generalized Protocol for Assessing Toxin Effects:
-
Cell Preparation: A stable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, is genetically engineered to express a single subtype of voltage-gated sodium channel (e.g., hNaV1.7).[8][20] Alternatively, primary neurons, like dorsal root ganglion (DRG) neurons, can be cultured to study toxins in a more native environment.[2]
-
Electrophysiological Recording: A single cell is selected, and a glass micropipette with a tip diameter of ~1 micrometer is sealed onto the cell membrane. The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior, establishing a "whole-cell" configuration.
-
Voltage Clamp: The cell's membrane potential is controlled ("clamped") by the recording amplifier. A specific voltage protocol is applied—for example, holding the membrane at a negative potential (e.g., -100 mV) and then stepping to a depolarized potential (e.g., 0 mV) to elicit an inward sodium current.
-
Baseline Measurement: The sodium current is recorded multiple times under control conditions (extracellular solution without toxin) to establish a stable baseline.
-
Toxin Application: The toxin is introduced into the extracellular solution at various concentrations. Automated or manual perfusion systems are used to exchange the solution bathing the cell.[16][20]
-
Post-Toxin Measurement: The voltage-clamp protocol is repeated in the presence of the toxin, and the resulting sodium current is recorded. The degree of current inhibition is measured relative to the baseline.
-
Data Analysis: The percentage of current inhibition is plotted against the toxin concentration. A dose-response curve is fitted to the data to determine the half-maximal inhibitory concentration (IC₅₀), a standard measure of toxin potency.
Conclusion
This compound and Saxitoxin represent two distinct classes of sodium channel inhibitors that, despite both leading to the suppression of neuronal firing, operate through fundamentally different molecular mechanisms.
-
This compound acts as a gating modifier at site 4 , trapping the DII voltage sensor. Its high selectivity for certain neuronal NaV subtypes, particularly NaV1.7, makes it a valuable pharmacological tool and a potential scaffold for developing novel, non-opioid analgesics.[1][3][16]
-
Saxitoxin is a high-affinity pore blocker at site 1 . Its broad and potent blockade of most TTX-sensitive sodium channels makes it a powerful tool for isolating and studying VGSC function, but also a significant public health threat due to paralytic shellfish poisoning.[4][5][21]
Understanding these differences is crucial for researchers in neuroscience and pharmacology. The unique properties of each toxin allow for the targeted investigation of specific domains and functions of voltage-gated sodium channels, paving the way for a deeper understanding of neuronal excitability and the development of next-generation therapeutics for channelopathies.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Huwentoxin - Wikipedia [en.wikipedia.org]
- 4. Saxitoxin - Wikipedia [en.wikipedia.org]
- 5. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Tarantula this compound inhibits neuronal sodium channels by binding to receptor site 4 and trapping the domain ii voltage sensor in the closed configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tarantula this compound Inhibits Neuronal Sodium Channels by Binding to Receptor Site 4 and Trapping the Domain II Voltage Sensor in the Closed Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Shellfish Toxins Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]
- 13. What Is the Specific Neurological Effect of Saxitoxin on the Human Body? → Learn [pollution.sustainability-directory.com]
- 14. pnas.org [pnas.org]
- 15. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potency optimization of this compound on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. researchgate.net [researchgate.net]
- 19. Structural basis for saxitoxin congener binding and neutralization by anuran saxiphilins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios [frontiersin.org]
- 21. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions [mdpi.com]
For researchers, scientists, and drug development professionals, the quest for highly selective ion channel modulators is paramount. Huwentoxin-IV (HwTx-IV), a peptide toxin isolated from the venom of the Chinese bird spider Cyriopagopus schmidti, has emerged as a potent and selective inhibitor of specific voltage-gated sodium (Nav) channel subtypes. This guide provides a comprehensive comparison of HwTx-IV's selectivity profile against a panel of Nav channel subtypes, supported by experimental data and detailed methodologies, offering a valuable resource for those investigating Nav channels as therapeutic targets.
This compound exhibits a distinct preference for neuronal Nav channel subtypes, demonstrating significantly higher potency against Nav1.1, Nav1.2, Nav1.3, Nav1.6, and Nav1.7 compared to the skeletal muscle (Nav1.4), cardiac (Nav1.5), and peripheral sensory neuron-specific (Nav1.8) subtypes. This inherent selectivity, particularly for Nav1.7 which is a key player in pain signaling, has positioned HwTx-IV and its engineered analogs as promising candidates for the development of novel analgesics.
Comparative Analysis of Inhibitory Potency (IC50)
The inhibitory potency of this compound and its highly potent analog, m3-Huwentoxin-IV, has been quantified against a comprehensive panel of human Nav channel subtypes. For comparative purposes, the table below also includes the selectivity profiles of Tetrodotoxin (TTX), a well-characterized broad-spectrum Nav channel blocker, and Carbamazepine, a clinically used anticonvulsant that acts on Nav channels.
| Nav Channel Subtype | This compound (IC50) | m3-Huwentoxin-IV (IC50) | Tetrodotoxin (TTX) (IC50) | Carbamazepine (IC50) |
| hNav1.1 | ~1.1 µM | 8.4 ± 1.8 nM | ~5 nM | >100 µM |
| hNav1.2 | ~150 nM[1] | 11.9 ± 2.2 nM[2] | ~10 nM | >100 µM |
| hNav1.3 | ~340 nM[1] | 7.2 ± 1.6 nM[2] | ~5 nM | ~87 µM |
| hNav1.4 | >10 µM[1] | 369 ± 196 nM[2] | ~10 nM | ~46 µM |
| hNav1.5 | >10 µM[1] | >1 µM[2] | >1 µM | ~23 µM |
| hNav1.6 | ~227 nM | 6.8 ± 1.5 nM[2] | ~3 nM | >100 µM |
| hNav1.7 | ~26 nM[1][2] | 3.3 ± 1.1 nM[2] | ~10 nM | ~47 µM |
| hNav1.8 | No effect | >1 µM[2] | >50 µM | ~30 µM (high affinity) |
Note: IC50 values can vary between studies due to different experimental conditions and cell lines used.
Deciphering the Mechanism of Action
This compound exerts its inhibitory effect by binding to neurotoxin receptor site 4, located on the extracellular S3-S4 linker of domain II of the Nav channel. This binding effectively traps the voltage sensor of domain II in its resting state, preventing the conformational changes required for channel activation and subsequent sodium ion influx. This "voltage sensor trapping" mechanism underlies the potent blockade of channel function.
Experimental Protocols: A Closer Look
The determination of the selectivity profile of this compound and its analogs predominantly relies on whole-cell patch-clamp electrophysiology. This gold-standard technique allows for the direct measurement of ion channel currents in living cells.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on the ionic currents conducted by specific Nav channel subtypes.
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to express a single human Nav channel subtype (e.g., hNav1.1, hNav1.2, etc.).
General Procedure:
-
Cell Culture: Stably transfected cells are cultured under standard conditions to ensure robust expression of the target Nav channel.
-
Patch Pipette Preparation: Glass micropipettes with a tip resistance of 1-3 MΩ are fabricated and filled with an intracellular solution containing ions that mimic the cell's cytoplasm.
-
Giga-seal Formation: A micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal), electrically isolating a small patch of the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing for electrical and diffusional access to the entire cell interior.
-
Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (typically -80 mV to -120 mV) to keep the channels in a closed state. Depolarizing voltage steps are then applied to elicit Nav channel opening and the flow of sodium ions, which is recorded as an inward current.
-
Toxin Application: this compound or other test compounds are applied to the extracellular solution at varying concentrations.
-
Data Analysis: The peak inward current is measured before and after the application of the toxin. The concentration-response curve is then plotted to determine the IC50 value, which is the concentration of the toxin required to inhibit 50% of the maximal current.
Figure 1. A simplified workflow of the whole-cell patch-clamp electrophysiology experiment.
Visualizing Selectivity: A Comparative Profile
The following diagram illustrates the differential inhibitory activity of this compound across the panel of Nav channel subtypes, highlighting its preference for neuronal channels.
References
Unveiling the Potential of Synthetic Huwentoxin-IV Analogs in Pain Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Huwentoxin-IV (HWTX-IV), a potent neurotoxin isolated from the venom of the Chinese bird spider Cyriopagopus schmidti, has emerged as a promising lead compound for the development of novel analgesics.[1] Its remarkable potency and selectivity for the voltage-gated sodium channel Nav1.7, a key player in pain signaling, have spurred significant interest in engineering synthetic analogs with enhanced therapeutic profiles.[1][2] This guide provides a comprehensive comparison of the functional characteristics of various synthetic HWTX-IV analogs, supported by experimental data, to aid researchers in the pursuit of next-generation pain therapeutics.
Mechanism of Action: Targeting the Source of Pain
This compound exerts its analgesic effects by selectively inhibiting tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels, with a particular preference for the Nav1.7 subtype.[3][4] It binds to neurotoxin receptor site 4 on the channel, located at the extracellular S3-S4 linker of domain II.[5][6] This interaction effectively traps the domain II voltage sensor in its closed configuration, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of pain signals.[6][7] The high affinity of HWTX-IV for Nav1.7, with a reported IC50 value of approximately 26 nM, underscores its potential as a targeted analgesic.[4][6][8]
Comparative Analysis of Synthetic this compound Analogs
Structure-activity relationship (SAR) studies have been instrumental in identifying key amino acid residues that govern the potency and selectivity of HWTX-IV.[1] By systematically substituting specific residues, researchers have successfully engineered analogs with altered affinities for Nav1.7 and other sodium channel subtypes, notably Nav1.6, which is associated with neuromuscular side effects.[1][9]
Below is a summary of the inhibitory potency of wild-type HWTX-IV and several of its synthetic analogs on human Nav1.7 and Nav1.6 channels.
| Peptide | Amino Acid Sequence Modifications | hNav1.7 IC50 (nM) | hNav1.6 IC50 (nM) | hNav1.7/hNav1.6 Selectivity Ratio | Reference |
| Wild-Type HWTX-IV | None | 17 ± 2 | 226.6 | ~23 | [2][9] |
| HWTX-IV E¹G | Glutamic Acid to Glycine at pos. 1 | Improved Potency | 3.6-fold better | Altered | [1][9] |
| HWTX-IV E⁴G | Glutamic Acid to Glycine at pos. 4 | 6.2-fold better | 36-fold better | Altered | [1][9] |
| HWTX-IV E⁴K | Glutamic Acid to Lysine at pos. 4 | - | 10.8-fold better | Decreased (close to 1) | [1] |
| HWTX-IV E⁴R | Glutamic Acid to Arginine at pos. 4 | - | 20.4-fold better | Altered | [1] |
| HWTX-IV K¹⁸A | Lysine to Alanine at pos. 18 | Improved Potency | - | Altered | [9] |
| HWTX-IV R²⁹A | Arginine to Alanine at pos. 29 | Reduced Affinity | - | Altered | [5] |
| HWTX-IV Y³³W | Tyrosine to Tryptophan at pos. 33 | - | 1.1-fold better | Altered | [1] |
| Peptide 47 | Gly¹, Gly⁴, Trp³³ | 0.4 ± 0.1 | - | Maintained vs. hNav1.5 | [2] |
| gHWTX-IV | E¹G, E⁴G, F⁶W, Y³⁰W | Increased Activity | - | - | [10] |
Note: "-" indicates data not available in the cited sources. "Improved Potency" and "Reduced Affinity" are qualitative descriptions from the source.
In Vivo Analgesic Effects
Preclinical studies in animal models have demonstrated the significant analgesic potential of HWTX-IV. In a rat model of inflammatory pain induced by formalin, a 100 µg/kg dose of HWTX-IV produced a 63.6% reversal of hyperalgesia, comparable to the effect of morphine.[11] Similarly, in a neuropathic pain model, HWTX-IV exhibited a longer and more potent reversal of allodynia compared to mexiletine.[11] These findings highlight the therapeutic promise of HWTX-IV and its analogs for treating both inflammatory and neuropathic pain conditions.[11] However, the development of analogs with improved selectivity over Nav1.6 is crucial to mitigate potential neuromuscular side effects observed with the wild-type peptide.[1]
Experimental Protocols
The functional characterization of HWTX-IV analogs typically involves the following key experimental procedures:
1. Peptide Synthesis and Folding: Synthetic HWTX-IV analogs are chemically assembled using solid-phase peptide synthesis (SPPS).[12] Following cleavage from the resin and deprotection, the linear peptides are subjected to oxidative folding to form the correct disulfide bridges, which are crucial for their biological activity.[5] The purity and folding of the synthetic peptides are confirmed using techniques such as liquid chromatography, mass spectrometry, and circular dichroism.[5]
2. Cell Culture and Transfection: Mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, are used to express specific human sodium channel subtypes (e.g., hNav1.7, hNav1.6).[1][9] These cells are stably transfected with the gene encoding the desired sodium channel, allowing for consistent and reproducible measurements of ion channel activity.[9]
3. Electrophysiology Recordings: The inhibitory effects of the synthetic peptides on sodium channel currents are quantified using automated patch-clamp systems, such as the SyncroPatch 384PE.[1][9] This high-throughput technique allows for the rapid screening of multiple compounds and the generation of dose-response curves to determine the half-maximal inhibitory concentration (IC50) values.[9] Whole-cell voltage-clamp recordings are performed, where the cell membrane potential is controlled, and the resulting sodium currents are measured in the absence and presence of the test compounds.[9]
Visualizing the Path to Pain Relief
To better understand the context and workflow of HWTX-IV analog research, the following diagrams illustrate the pain signaling pathway involving Nav1.7 and the general experimental workflow for characterizing synthetic analogs.
Caption: Nav1.7 in the pain signaling pathway.
Caption: Workflow for HWTX-IV analog characterization.
References
- 1. Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency optimization of this compound on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. Synthesis and biological characterization of synthetic analogs of this compound (Mu-theraphotoxin-Hh2a), a neuronal tetrodotoxin-sensitive sodium channel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tarantula this compound inhibits neuronal sodium channels by binding to receptor site 4 and trapping the domain ii voltage sensor in the closed configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Huwentoxin - Wikipedia [en.wikipedia.org]
- 8. peptidepharma.com [peptidepharma.com]
- 9. Frontiers | Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios [frontiersin.org]
- 10. Spider peptide toxin HwTx-IV engineered to bind to lipid membranes has an increased inhibitory potency at human voltage-gated sodium channel hNaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analgesic effects of this compound on animal models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Modified Huwentoxin-IV Peptides: A Comparative Guide to Potency and Selectivity for the Nav1.7 Sodium Channel
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. Its critical role in the transmission of nociceptive signals has made it a focal point for the development of novel analgesics. Huwentoxin-IV (HWTX-IV), a peptide toxin isolated from the venom of the Chinese bird spider Cyriopagopus schmidti, has emerged as a promising scaffold for engineering potent and selective Nav1.7 inhibitors.[1] This guide provides a comparative analysis of various modified HWTX-IV peptides, presenting key data on their potency and selectivity, alongside the experimental protocols used for their evaluation.
Comparative Potency and Selectivity of Modified HWTX-IV Peptides
The development of HWTX-IV analogs has been driven by the need to enhance potency for Nav1.7 while improving selectivity against other sodium channel subtypes, particularly Nav1.6, to minimize potential side effects.[1][2] Structure-activity relationship (SAR) studies have identified key amino acid residues that can be mutated to modulate the peptide's inhibitory activity.[1][3] The following table summarizes the in vitro potency (IC50) of wild-type HWTX-IV and several of its modified analogs against human Nav1.7 and other relevant Nav subtypes.
| Peptide | Modifications | hNav1.7 IC50 (nM) | hNav1.6 IC50 (nM) | hNav1.5 IC50 (nM) | hNav1.2 IC50 (nM) | hNav1.1 IC50 (nM) | hNav1.3 IC50 (nM) | hNav1.4 IC50 (nM) | Selectivity (Nav1.6/Nav1.7) | Reference |
| HWTX-IV (Wild-Type) | None | 9.9 - 26 | 226.6 | >1000 | Potent | Potent | Potent | >1000 | ~23 | [1][4][5] |
| m3-HWTX-IV | E1G, E4G, Y33W | 0.4 - 3.3 | 6.8 | >1000 | 11.9 | 8.4 | 7.2 | 369 | ~2 - 17 | [4][6][7] |
| HWTX-IV E1G | E1G | ~7.9 | ~62.3 | - | - | - | - | - | ~7.9 | [1] |
| HWTX-IV E4G | E4G | 1.6 | 6.3 | - | - | - | - | - | ~3.9 | [1] |
| HWTX-IV K18A | K18A | ~6.8 | ~249.3 | - | - | - | - | - | ~36.7 | [1] |
| HWTX-IV E1G/E4G | E1G, E4G | 2.0 | 3.7 | - | - | - | - | - | ~1.9 | [1] |
| HWTX-IV E4K | E4K | 8.9 | 21.0 | - | - | - | - | - | ~2.4 | [1] |
| HWTX-IV E4K/R26Q | E4K, R26Q | 2.8 | 5.1 | - | - | - | - | - | ~1.8 | [1] |
| HWTX-IV E4K/R26A/Y33W | E4K, R26A, Y33W | 1.3 | >1000 | - | - | - | - | - | >769 | [1] |
| gHwTx-IV | E1G, E4G, F6W, Y30W | More potent than WT | - | - | - | - | - | - | - | [8] |
| [R26A]-gHwTx-IV | E1G,E4G,F6W,Y30W,R26A | ~4x more potent than gHwTx-IV | 56-fold selective | - | 41-fold selective | 9-fold selective | Maintained | Maintained | - | [3] |
Note: IC50 values can vary between studies due to different experimental conditions and peptide synthesis methods (recombinant vs. chemical).[7][9]
Experimental Protocols
The evaluation of the potency and selectivity of modified this compound peptides predominantly relies on electrophysiological assays, particularly automated patch-clamp technology.
Cell Lines and Channel Expression
-
HEK-293 (Human Embryonic Kidney) or CHO (Chinese Hamster Ovary) cells are commonly used.
-
These cells are stably transfected to express the specific human voltage-gated sodium channel subtype of interest (e.g., hNav1.7, hNav1.6, hNav1.5).
Automated Patch-Clamp Electrophysiology
This high-throughput technique allows for the rapid and reliable recording of ion channel currents from multiple cells simultaneously.
-
General Procedure:
-
Cells expressing the target Nav channel are cultured and prepared for the assay.
-
The automated patch-clamp system, such as a Qube or Patchliner, positions the cells over micro-apertures in a planar substrate.
-
A giga-seal is formed between the cell membrane and the substrate, isolating a small patch of the membrane.
-
The system achieves a whole-cell configuration, allowing for the control of the membrane potential and the recording of ionic currents flowing through the channels.
-
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit sodium currents. This typically involves:
-
A holding potential (e.g., -120 mV) to keep the channels in a resting state.
-
A depolarizing test pulse (e.g., to 0 mV) to activate the channels and elicit an inward sodium current.
-
The peak inward current is measured before and after the application of the HWTX-IV peptide.
-
-
Data Analysis:
-
The inhibitory effect of the peptide is calculated as the percentage reduction in the peak sodium current.
-
Dose-response curves are generated by applying a range of peptide concentrations.
-
The IC50 value, the concentration of the peptide that causes 50% inhibition of the current, is determined by fitting the dose-response data to the Hill equation.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
This compound and its analogs act as gating modifiers, specifically targeting the voltage-sensor domain II (VSDII) of the Nav1.7 channel.[10] By binding to this domain, the peptides trap the channel in a closed or resting state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons.[11]
References
- 1. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potency optimization of this compound on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tarantula toxins ProTx-II and this compound differentially interact with human Nav1.7 voltage sensors to inhibit channel activation and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. The structure, dynamics and selectivity profile of a NaV1.7 potency-optimised this compound variant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. ovid.com [ovid.com]
- 11. Synthetic Analogues of this compound Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Huwentoxin-IV Cross-Reactivity with Insect Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Huwentoxin-IV (HWTX-IV) with insect versus mammalian voltage-gated sodium channels (VGSCs). This compound, a peptide toxin from the venom of the Chinese bird spider Cyriopagopus schmidti (formerly Selenocosmia huwena), is a well-characterized inhibitor of mammalian tetrodotoxin-sensitive (TTX-S) sodium channels, exhibiting particular potency for the human Nav1.7 subtype, a key target in pain research.[1][2][3][4] This document summarizes experimental data to objectively assess its activity on insect sodium channels in comparison to its effects on mammalian channels and the activity of other insect-selective toxins.
Executive Summary
This compound demonstrates a marked selectivity for mammalian neuronal sodium channels over their insect counterparts. While it potently inhibits several mammalian Nav subtypes in the nanomolar range, its effect on insect sodium channels is significantly less pronounced, requiring micromolar concentrations to elicit a response. This disparity in potency suggests that this compound is not an effective insecticidal agent. In contrast, other spider toxins, such as Huwentoxin-III, exhibit specific and potent inhibitory activity against insect sodium channels. This guide presents the available quantitative and qualitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Quantitative Data Comparison
The following tables summarize the inhibitory concentrations (IC50) of this compound on various mammalian sodium channel subtypes and compare them with the data available for its effect on insect sodium channels, alongside other relevant spider toxins.
Table 1: Potency of this compound on Mammalian vs. Insect Sodium Channels
| Toxin | Channel Subtype | Species | Preparation | IC50 | Reference |
| This compound | hNav1.7 | Human | HEK293 Cells | ~26 nM | [1] |
| rNav1.2 | Rat | HEK293 Cells | ~150 nM | [5] | |
| rNav1.3 | Rat | HEK293 Cells | ~338 nM | [5] | |
| rNav1.4 | Rat | HEK293 Cells | >10 µM | [1] | |
| hNav1.5 | Human | HEK293 Cells | >10 µM | [1] | |
| TTX-S VGSCs | Rat | DRG Neurons | ~30 nM | [4] | |
| VGSCs | Cockroach | DUM Neurons | Induces positive shift in steady-state inactivation at 10 µM |
Table 2: Comparative Potency of Other Spider Toxins on Insect Sodium Channels
| Toxin | Channel Subtype | Species | Preparation | IC50 | Reference |
| Huwentoxin-III | VGSCs | Cockroach | DUM Neurons | ~1.106 µM | |
| ω-Atypitoxin-Cs1a | High-voltage-activated Ca2+ channels | Cockroach | DUM Neurons | 0.182 µM | [6] |
| ω-Atypitoxin-Cs2a | High-voltage-activated Ca2+ channels | Cockroach | DUM Neurons | 0.504 µM | [7] |
| ω-Atypitoxin-Cs2b | High-voltage-activated Ca2+ channels | Cockroach | DUM Neurons | 0.411 µM | [7] |
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity in isolated neurons or cells expressing specific channel subtypes.
Whole-Cell Patch-Clamp on Cockroach Dorsal Unpaired Median (DUM) Neurons
1. Neuron Isolation:
-
Adult male cockroaches (Periplaneta americana) are used.
-
The terminal abdominal ganglion is dissected and placed in a saline solution.
-
The ganglion is treated with a mixture of collagenase and hyaluronidase to enzymatically dissociate the neurons.
-
Dorsal Unpaired Median (DUM) neurons are mechanically isolated using a fire-polished glass pipette and plated onto a recording chamber.
2. Electrophysiological Recording:
-
The recording chamber is mounted on the stage of an inverted microscope.
-
Borosilicate glass microelectrodes with a resistance of 2-5 MΩ are filled with an internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP).
-
The external saline solution typically contains NaCl, KCl, CaCl2, MgCl2, and HEPES.
-
A giga-ohm seal is formed between the micropipette and the neuron membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
Voltage-gated sodium currents are elicited by applying depolarizing voltage steps from a holding potential (e.g., -90 mV).
3. Toxin Application:
-
This compound or other toxins are dissolved in the external saline solution to the desired concentration.
-
The toxin-containing solution is applied to the neuron via a perfusion system.
-
The effect of the toxin on the sodium current amplitude and kinetics is recorded and analyzed to determine parameters such as IC50 values and changes in channel gating.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of sodium channel modulation by toxins and the general workflow for assessing their cross-reactivity.
Conclusion
The available evidence strongly indicates that this compound has low cross-reactivity with insect sodium channels. Its high potency and selectivity for mammalian neuronal sodium channels, particularly Nav1.7, make it a valuable tool for pain research but an unlikely candidate for a bio-insecticide. In contrast, other toxins from spider venoms, such as Huwentoxin-III, show significant and specific activity against insect sodium channels, highlighting the vast diversity of pharmacological tools within this class of natural compounds. Researchers in drug development should consider the significant phylogenetic differences in sodium channel structure that likely underlie this observed selectivity.
References
- 1. Tarantula this compound inhibits neuronal sodium channels by binding to receptor site 4 and trapping the domain ii voltage sensor in the closed configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency optimization of this compound on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Insecticidal toxicity of ω-Atypitoxin-Cs1a and its inhibitory effects on insect voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide neurotoxins affecting insect voltage-gated calcium channels and possessing insecticidal toxicity: Two ω-Atypitoxins from Calommata signata - PubMed [pubmed.ncbi.nlm.nih.gov]
The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics, and its inhibition presents a promising avenue for the development of novel analgesics. Huwentoxin-IV (HWTX-IV), a peptide toxin isolated from the venom of the Chinese bird spider Selenocosmia huwena, has emerged as a potent and selective inhibitor of Nav1.7. This guide provides a comparative analysis of the efficacy of this compound against other well-characterized Nav1.7 inhibitors, including Protoxin-II, PF-05089771, and GDC-0310, supported by experimental data.
Data Presentation: Inhibitory Potency of Nav1.7 Inhibitors
The inhibitory potency of a compound is a key metric for its efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of this compound and other selected Nav1.7 inhibitors against human Nav1.7 and other Nav channel subtypes, providing insight into their potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| This compound (Wild-Type) | hNav1.7 | 17 - 30[1][2][3] | Highly selective for TTX-sensitive neuronal Nav channels over muscle subtypes (hNav1.4, hNav1.5 IC50 > 10 µM)[3][4]. |
| rNav1.2 | 150[3][4] | ||
| rNav1.3 | 338[3][4] | ||
| m3-Huwentoxin-IV (Engineered) | hNav1.7 | 0.4[2][5] | Engineered for increased potency at hNav1.7 while maintaining selectivity against hNav1.5[5][6]. |
| Protoxin-II | hNav1.7 | 0.3[7][8] | Over 100-fold more potent against Nav1.7 than other human Nav subtypes[8]. |
| hNav1.2 | 41[9] | ||
| hNav1.5 | 79[9] | ||
| hNav1.6 | 26[9] | ||
| PF-05089771 | hNav1.7 | 11[10][11] | >1000-fold selective over TTX-resistant Nav1.5 and Nav1.8 channels[10]. |
| rNav1.7 | 171[10] | ||
| GDC-0310 | hNav1.7 | 0.6[12] | 94-fold selectivity over Nav1.5[13]. |
| hNav1.7 (binding Ki) | 1.8[13] | ||
| hNav1.7 (cellular sodium influx) | 16[13] |
Experimental Protocols
The determination of the inhibitory potency of Nav1.7 inhibitors typically involves electrophysiological techniques, such as the whole-cell patch-clamp assay.
Whole-Cell Patch-Clamp Assay for IC50 Determination
Objective: To measure the concentration-dependent inhibition of Nav1.7 channel currents by a test compound and determine its IC50 value.
Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.7 channel (hNav1.7).
General Procedure:
-
Cell Culture: The stably transfected cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium supplemented with antibiotics to maintain the expression of the channel.
-
Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension using a non-enzymatic method to preserve cell membrane integrity. The cells are then plated onto glass coverslips in a recording chamber.
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a single cell.
-
A high-resistance seal (giga-seal) is formed between the micropipette and the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -120 mV) where the Nav1.7 channels are in a closed, resting state.
-
Nav1.7 currents are elicited by applying depolarizing voltage steps (e.g., to 0 mV).
-
-
Compound Application: The test compound (e.g., this compound) is prepared in an external solution at various concentrations. The external solution containing the compound is perfused into the recording chamber, and the effect on the Nav1.7 current is measured.
-
Data Analysis: The peak inward sodium current is measured before and after the application of the compound at each concentration. The percentage of inhibition is calculated, and the data are fitted to a concentration-response curve (e.g., using the Hill equation) to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Nav1.7 Signaling Pathway in Nociception
The Nav1.7 channel is a critical component of the pain signaling pathway. It is preferentially expressed in peripheral nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG) and trigeminal ganglia. Within these neurons, Nav1.7 acts as a threshold channel, amplifying small, sub-threshold depolarizations to initiate the generation of action potentials. These action potentials then propagate along the sensory nerve fiber to the spinal cord and ultimately to the brain, where the sensation of pain is perceived. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital indifference to pain, highlighting the channel's crucial role in pain sensation.
References
- 1. Function and solution structure of this compound, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency optimization of this compound on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptidepharma.com [peptidepharma.com]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. The structure, dynamics and selectivity profile of a NaV1.7 potency-optimised this compound variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structure, dynamics and selectivity profile of a NaV1.7 potency-optimised this compound variant | PLOS One [journals.plos.org]
- 7. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protoxin-II - Wikipedia [en.wikipedia.org]
- 9. smartox-biotech.com [smartox-biotech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. GDC-0310 | NaV1.7 inhibitor | Probechem Biochemicals [probechem.com]
Safety Operating Guide
Proper Disposal Procedures for Huwentoxin-IV
The proper disposal of Huwentoxin-IV (HWTX-IV) is a critical component of laboratory safety and environmental responsibility. As with many novel or potent research peptides, specific toxicological properties may not be fully investigated, necessitating that all contaminated materials be treated as potentially hazardous.[1][2] Disposal procedures must adhere to strict local, state, and federal regulations and should always be conducted in coordination with an institution's Environmental Health and Safety (EHS) department.[3]
The primary methods for rendering biological toxins non-functional involve chemical inactivation or physical inactivation, such as autoclaving or incineration.[4] The chosen method must be validated for its effectiveness against the specific toxin.[5][6]
Core Principles for this compound Waste Management
-
Risk Assessment : Before handling, review the Safety Data Sheet (SDS) to understand specific hazards.[3] this compound is a potent neurotoxin that selectively blocks voltage-gated sodium channels.[7]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[3][8]
-
Designated Area : Confine all handling and disposal preparations to a designated work area, such as a chemical fume hood or biosafety cabinet, especially when working with lyophilized powder which can become airborne.[3][5]
-
Waste Segregation : All waste contaminated with this compound, including solutions, used vials, contaminated PPE, and cleanup materials, must be segregated into clearly labeled hazardous waste containers.[1]
Step-by-Step Disposal Protocol
This protocol provides a general framework. Researchers must adapt these procedures to comply with their institution's specific EHS guidelines.
Chemical Inactivation of Liquid Waste
Liquid waste, including stock solutions, experimental residues, and the first rinse of contaminated glassware, should be chemically inactivated before final disposal. While specific data for this compound is not available, many peptide and protein toxins are susceptible to inactivation by sodium hypochlorite (NaOCl, bleach) and/or sodium hydroxide (NaOH).[5]
Experimental Protocol for Inactivation (General Method):
-
Working within a chemical fume hood, collect all liquid waste containing this compound into a designated, chemically resistant waste container.
-
Add a fresh solution of sodium hypochlorite to the liquid waste to achieve a final concentration of at least 1.0%.[9]
-
Allow a minimum contact time of 30 minutes to ensure the toxin is rendered non-functional.[9] For complex mixtures or higher concentrations, a longer contact time may be necessary.
-
After the inactivation period, neutralize the waste as required by your institution's EHS protocol before collection by hazardous waste personnel.
-
Never pour untreated or treated this compound waste down the drain unless explicitly permitted by your institution's EHS office for fully neutralized and validated inactive waste.[1][10]
Disposal of Solid Waste
Solid waste includes contaminated items such as gloves, pipette tips, absorbent pads, and empty vials.
-
Collect all disposable solid waste in a dedicated, leak-proof hazardous waste bag or container.[1][4]
-
Seal the primary container and decontaminate its exterior surface before removal from the containment area (e.g., BSC or fume hood).[11]
-
The sealed container of solid waste should then be processed for final disposal via autoclaving or incineration, as directed by institutional protocols.[5][9]
-
Autoclaving : For protein-based toxins, steam autoclaving at >121°C for at least 60 minutes is a common inactivation method.[4][11] Place the primary waste bag into a secondary, autoclavable pan.[4]
-
Incineration : All burnable waste from toxins can be destroyed by incineration at temperatures exceeding 815°C (1500°F).[9]
-
Spill Cleanup Procedures
In the event of a spill, immediate and proper cleanup is essential to prevent exposure.
-
Don appropriate PPE before beginning cleanup.[11]
-
For liquid spills, cover the area with absorbent pads. For powder spills, gently cover with wetted absorbent paper to avoid raising dust.[1]
-
Saturate the absorbent material with an inactivating agent, such as a 1.0% sodium hypochlorite solution, starting from the perimeter and working inward.[9][11]
-
Allow for a contact time of at least 30 minutes.[9]
-
Collect all cleanup materials (absorbent pads, contaminated PPE) and place them into a sealed hazardous waste container for disposal as solid waste.[11]
-
Wipe the affected area a second time with the inactivating agent, followed by cleaning with soap and water.[11]
Quantitative Data for Toxin Inactivation
The following table summarizes recommended inactivation conditions for several protein-based or neurotoxins. Note: These procedures have not been specifically validated for this compound. They should be used as a guide for developing laboratory-specific, validated protocols.
| Toxin | Inactivating Agent | Concentration | Minimum Contact Time | Source |
| Ricin | Sodium Hypochlorite (NaOCl) | 1.0% | 30 minutes | [9] |
| Botulinum Toxin | Sodium Hypochlorite (NaOCl) | 1.0% | 30 minutes | [9] |
| Staphylococcal Enterotoxin | Sodium Hypochlorite (NaOCl) | 0.5% | 15 minutes | [4] |
| Saxitoxin | Sodium Hypochlorite (NaOCl) | 1.0% | 30 minutes | [4][9] |
| Tetrodotoxin | Sodium Hypochlorite (NaOCl) | 1.0% | 30 minutes | [4][9] |
| T-2 Mycotoxin | 2.5% NaOCl + 0.25N NaOH | 2.5% / 0.25N | 4 hours | [4][9] |
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper segregation and disposal of this compound waste streams.
Caption: this compound Waste Disposal Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. derthon.com [derthon.com]
- 3. peptide24.store [peptide24.store]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. jcesom.marshall.edu [jcesom.marshall.edu]
- 6. selectagents.gov [selectagents.gov]
- 7. smartox-biotech.com [smartox-biotech.com]
- 8. peptide.co.jp [peptide.co.jp]
- 9. uab.cat [uab.cat]
- 10. su.se [su.se]
- 11. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Huwentoxin-IV
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Huwentoxin-IV. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
This compound, a potent neurotoxin isolated from the venom of the Chinese bird spider Ornithoctonus huwena, is a valuable tool in neurological research. However, its potent biological activity necessitates stringent handling and disposal procedures. This guide offers detailed, step-by-step instructions to minimize risk and ensure the responsible use of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
All personnel handling this compound in any form (lyophilized powder or solution) must wear the following personal protective equipment. There are no permissible exceptions.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves, double-gloved | Prevents skin contact. Double gloving provides an additional barrier in case of a breach of the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes of solutions containing the toxin. |
| Lab Coat | Disposable, fluid-resistant lab coat with knit cuffs | Protects skin and clothing from contamination. Knit cuffs provide a snug fit around the inner glove. |
| Respiratory Protection | N95 respirator or higher | Required when handling the lyophilized powder to prevent inhalation of aerosolized particles. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for handling this compound, from receipt of the lyophilized powder to its use in experimental protocols.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and consult your institution's safety officer.
-
This compound is typically shipped as a lyophilized powder and should be stored at -20°C or colder in a clearly labeled, sealed container.
Reconstitution and Aliquoting
This procedure should be performed in a designated area, ideally within a chemical fume hood or a biological safety cabinet, to minimize exposure risk.
-
Preparation: Don all required PPE. Prepare a solution of 1% enzymatic detergent (e.g., SBCleaner) or 10% bleach for immediate decontamination of surfaces and equipment after the procedure.[1]
-
Reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully remove the cap.
-
Using a calibrated micropipette with a filter tip, add the desired volume of appropriate solvent (e.g., sterile, nuclease-free water or a buffer specified in your experimental protocol) to the vial.
-
Gently swirl the vial to dissolve the powder. Do not vortex, as this may denature the peptide.
-
-
Aliquoting:
-
Using a calibrated micropipette with a fresh filter tip for each aliquot, dispense the desired volumes into low-protein-binding microcentrifuge tubes.
-
Clearly label each aliquot with the toxin name, concentration, and date.
-
Store aliquots at -20°C or colder. Avoid repeated freeze-thaw cycles.
-
Use in Experimental Protocols
-
When handling solutions of this compound, always wear the specified PPE.
-
All procedures should be conducted over a disposable absorbent bench protector to contain any potential spills.
-
Use dedicated, clearly labeled equipment for all work with the toxin.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental release and accidental exposure.
Decontamination
All non-disposable equipment (e.g., glassware, magnetic stir bars) and work surfaces must be decontaminated immediately after use. Two effective methods are:
-
Enzymatic Digestion: Immerse or wipe down with a 1% solution of an enzymatic detergent for at least one hour.[1]
-
Chemical Inactivation: Immerse or wipe down with a freshly prepared 10% bleach solution (0.6% sodium hypochlorite) and allow a contact time of at least 30 minutes.[2][3]
Waste Streams
Liquid Waste:
-
Collect all aqueous waste solutions containing this compound in a clearly labeled, leak-proof container.
-
Before disposal, inactivate the toxin by adding bleach to a final concentration of 10% and allowing it to stand for at least 30 minutes.
-
After inactivation, the solution may be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Solid Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, microcentrifuge tubes, bench protectors) are considered contaminated waste.
-
Collect all solid waste in a designated, leak-proof biohazard bag or sharps container.
-
This waste must be disposed of as hazardous chemical waste, following your institution's specific procedures, which may include incineration or autoclaving prior to landfill disposal.[4][5]
Emergency Procedures
In case of skin contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek immediate medical attention.
In case of eye contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In case of inhalation (of powder):
-
Move the individual to fresh air immediately.
-
Seek immediate medical attention.
In case of ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
In case of a spill:
-
Evacuate the immediate area.
-
Wearing full PPE, cover the spill with absorbent material.
-
Apply a 10% bleach solution to the spill area and allow a 30-minute contact time.
-
Collect all cleanup materials in a sealed biohazard bag for disposal as hazardous waste.
Visualizing the Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 2. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. flinnsci.com [flinnsci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
